molecular formula C10H11Cl2NO2 B153132 tert-Butyl 2,6-Dichloroisonicotinate CAS No. 75308-46-2

tert-Butyl 2,6-Dichloroisonicotinate

Cat. No.: B153132
CAS No.: 75308-46-2
M. Wt: 248.1 g/mol
InChI Key: PLRVIRHWKQKSAK-UHFFFAOYSA-N
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Description

Tert-Butyl 2,6-Dichloroisonicotinate is a useful research compound. Its molecular formula is C10H11Cl2NO2 and its molecular weight is 248.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2,6-dichloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-4-7(11)13-8(12)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRVIRHWKQKSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626704
Record name tert-Butyl 2,6-dichloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75308-46-2
Record name tert-Butyl 2,6-dichloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl 2,6-dichloroisonicotinate synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of tert-Butyl 2,6-dichloroisonicotinate

Overview and Strategic Importance

This compound, also known as tert-butyl 2,6-dichloropyridine-4-carboxylate, is a pivotal intermediate in the synthesis of complex bioactive molecules.[1] Its structure, featuring a chlorinated pyridine ring and a sterically demanding tert-butyl ester, makes it a versatile building block for developing novel therapeutic agents and advanced agrochemicals, particularly herbicides and fungicides.[1]

The synthesis of this compound presents a classic challenge in organic chemistry: the esterification of a carboxylic acid with a sterically hindered tertiary alcohol. Direct acid-catalyzed esterification of 2,6-dichloroisonicotinic acid with tert-butanol is generally inefficient due to the rapid acid-catalyzed dehydration of tert-butanol to isobutylene, which competes with the desired esterification pathway.[2] Therefore, robust and specialized synthetic protocols are required to achieve high yields.

This guide provides a detailed examination of the primary synthetic pathways, offering field-proven protocols, mechanistic insights, and a comparative analysis to aid researchers and process chemists in selecting the optimal method for their specific application.

Synthesis of Key Precursor: 2,6-Dichloroisonicotinic Acid

The most common and efficient starting point for the synthesis of the target ester is 2,6-dichloroisonicotinic acid (CAS 5398-44-7). A well-established protocol for its preparation involves the chlorination of citrazinic acid.[3]

Mechanism and Rationale

This transformation uses phosphorus oxychloride (POCl₃) as both the chlorinating agent and the solvent. The hydroxyl groups of citrazinic acid are converted into chlorophosphate esters, which are subsequently displaced by chloride ions. The reaction is typically conducted at elevated temperatures to drive the reaction to completion. The addition of a phase-transfer catalyst like tetraethylammonium chloride can facilitate the reaction.[3]

Experimental Protocol: From Citrazinic Acid

The following protocol is adapted from established literature procedures.[3]

Step-by-Step Methodology:

  • In a flask equipped with a reflux condenser and a magnetic stirrer, suspend citrazinic acid and tetraethylammonium chloride in an excess of phosphorus oxychloride.

  • Heat the reaction mixture to 130°C and maintain for approximately 18 hours.

  • Increase the temperature to 145°C and hold for an additional 2 hours to ensure complete conversion.

  • Cool the reaction mixture to room temperature.

  • Under vigorous stirring, slowly and cautiously pour the cooled reaction mixture onto crushed ice to quench the excess phosphorus oxychloride.

  • Extract the resulting aqueous slurry with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield 2,6-dichloroisonicotinic acid as a solid product.[3]

Reagent Summary
ReagentMolar Eq.FunctionCAS Number
Citrazinic Acid1.0Starting Material99-11-6
Phosphorus OxychlorideExcessChlorinating Agent/Solvent10025-87-3
Tetraethylammonium Chloride1.0Catalyst56-34-8

Table 1: Reagents for 2,6-dichloroisonicotinic acid synthesis.

Reaction Visualization

G Citrazinic_Acid Citrazinic Acid Product 2,6-Dichloroisonicotinic Acid Citrazinic_Acid->Product 130-145°C, 20h Yield: ~89% POCl3 POCl₃, (C₂H₅)₄N⁺Cl⁻

Figure 1: Synthesis of 2,6-dichloroisonicotinic acid.

Core Synthesis: Esterification Methodologies

With the precursor acid in hand, the critical esterification step can be performed. This section details three reliable methods, each with distinct advantages.

Method A: Carbodiimide-Mediated Esterification

This is a widely used and effective method for forming esters from sterically hindered alcohols. The use of a coupling agent like dicyclohexylcarbodiimide (DCC) combined with the acyl-transfer catalyst 4-dimethylaminopyridine (DMAP) is crucial for success.[4]

Causality and Mechanism: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, for a hindered nucleophile like tert-butanol, direct attack on this intermediate is slow. DMAP intervenes by reacting with the O-acylisourea to form an N-acylpyridinium salt. This new intermediate is significantly more reactive and sterically accessible, allowing for efficient attack by tert-butanol to form the desired ester and releasing DMAP to continue the catalytic cycle. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Experimental Protocol:

  • Dissolve 2,6-dichloroisonicotinic acid (1.0 eq), tert-butyl alcohol (3.0 eq), and a catalytic amount of DMAP (0.08 eq) in dry dichloromethane (DCM) in a round-bottomed flask.[4]

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in dry DCM dropwise to the cooled mixture over 5-10 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate sequentially with 1 M KHSO₄ solution and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Reagent Summary

ReagentMolar Eq.FunctionCAS Number
2,6-Dichloroisonicotinic Acid1.0Substrate5398-44-7
tert-Butyl Alcohol3.0Nucleophile75-65-0
Dicyclohexylcarbodiimide (DCC)1.1Coupling Agent538-75-0
4-Dimethylaminopyridine (DMAP)0.08Catalyst1122-58-3
Dichloromethane (DCM)SolventSolvent75-09-2

Table 2: Reagents for DCC/DMAP-mediated esterification.

Reaction Visualization

G Acid 2,6-Dichloro- isonicotinic Acid Reagents DCC, DMAP DCM, 0°C to RT tBuOH tert-Butanol Ester tert-Butyl 2,6-Dichloro- isonicotinate Reagents->Ester DCU Dicyclohexylurea (precipitate) Reagents->DCU G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification Acid 2,6-Dichloro- isonicotinic Acid AcidChloride 2,6-Dichloro- isonicotinoyl Chloride Acid->AcidChloride SOCl₂, DMF (cat.) Reflux Ester Final Product AcidChloride->Ester Anhydrous Ether LiOtBu Lithium tert-butoxide LiOtBu->Ester

References

tert-Butyl 2,6-dichloroisonicotinate CAS number 75308-46-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 2,6-dichloroisonicotinate (CAS: 75308-46-2)

Abstract

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern organic synthesis. Identified by CAS number 75308-46-2, this compound serves as a highly versatile intermediate, primarily due to its strategically positioned chloro-substituents which act as effective leaving groups for a variety of palladium-catalyzed cross-coupling reactions. The sterically hindering tert-butyl ester group provides stability and serves as a protecting group that can be readily removed under acidic conditions. This document details the compound's physicochemical properties, provides a robust synthesis protocol, explores its reactivity in key chemical transformations, and discusses its applications in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The insights herein are intended to equip researchers and development professionals with the foundational knowledge required to effectively utilize this scaffold in the synthesis of novel, high-value molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is critical for its handling, reaction setup, and purification. This compound is a white to light yellow crystalline solid, a characteristic that facilitates its handling and weighing in a laboratory setting.[1] Its stability under standard conditions and favorable solubility profile make it a practical intermediate for multi-step syntheses.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 75308-46-2[1][2][3][4]
Molecular Formula C₁₀H₁₁Cl₂NO₂[1][5]
Molecular Weight 248.10 g/mol [1][6]
Appearance White to light yellow powder/crystal[1]
Melting Point 80.0 - 84.0 °C[1][7]
Boiling Point 326 °C (Predicted)[4][7]
Density 1.278 g/cm³ (Predicted)[4][7]
Purity ≥ 98% (GC)[1]
Storage Store at room temperature, cool and dark place recommended (<15°C)[7]
Compound Structure

The structural features of this compound are central to its utility. The dichloro-substituted pyridine ring is highly electron-deficient, activating the C2 and C6 positions for nucleophilic aromatic substitution and, more importantly, for oxidative addition in palladium catalytic cycles.

Caption: Chemical structure of this compound.

Spectroscopic Data

Confirmation of the compound's identity and purity is typically achieved through standard analytical techniques. While detailed spectra are proprietary to suppliers, computed ¹³C NMR data is publicly available and serves as a useful reference.[5] Experimental validation would rely on:

  • ¹H NMR: Expected signals would include a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the two equivalent protons on the pyridine ring.

  • ¹³C NMR: Key resonances would correspond to the carbons of the tert-butyl group, the ester carbonyl, and the distinct carbons of the dichloropyridine ring.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, confirming the molecular weight and elemental composition.[5]

Synthesis and Purification

The most common and efficient synthesis of this compound involves the direct esterification of its corresponding carboxylic acid. This pathway is favored for its high yield and operational simplicity.

Synthesis Workflow

The synthesis begins with the commercially available 2,6-dichloroisonicotinic acid. The choice of N,N-dimethylformamide di-tert-butyl acetal is strategic; it serves as both the source of the tert-butyl group and a powerful dehydrating agent, which drives the esterification equilibrium towards the product by consuming the water generated during the reaction. Heating the reaction mixture ensures a reasonable reaction rate.

synthesis_workflow start 2,6-Dichloroisonicotinic Acid (CAS: 5398-44-7) reagent N,N-dimethylformamide di-tert-butyl acetal in Toluene start->reagent Add reaction Heat at 80°C (overnight) reagent->reaction Heat workup Aqueous Workup (EtOAc, H₂O, Brine) reaction->workup Cool & Extract purification Dry (MgSO₄), Filter, & Concentrate workup->purification Isolate Organic Layer product This compound (Yield: ~87%) purification->product Isolate Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed to be self-validating through clear steps and expected outcomes.[2]

Materials:

  • 2,6-Dichloroisonicotinic acid (1.0 eq.)

  • Toluene (Anhydrous)

  • N,N-dimethylformamide di-tert-butyl acetal (6.0 eq.)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (Saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloroisonicotinic acid (e.g., 2 g, 10.4 mmol).

  • Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene (50 mL) followed by N,N-dimethylformamide di-tert-butyl acetal (15 mL, 62.5 mmol). The nitrogen atmosphere is crucial to prevent the introduction of atmospheric moisture, which could hydrolyze the acetal reagent.

  • Reaction: Heat the mixture to 80°C and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and then brine. The water wash removes residual DMF and other water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Isolation: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid is often of sufficient purity (~87% yield) for subsequent steps.[2] If necessary, further purification can be achieved by recrystallization or silica gel chromatography.

Chemical Reactivity and Key Transformations

The synthetic power of this compound lies in the differential reactivity of its functional groups. The two chlorine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, allowing for sequential and site-selective functionalization of the pyridine core. The tert-butyl ester is stable to these conditions but can be easily hydrolyzed post-coupling to reveal the carboxylic acid for further modification (e.g., amide coupling).

Diversification via Cross-Coupling Reactions

This building block is a premier substrate for creating diverse libraries of substituted pyridine derivatives, which are common motifs in pharmaceuticals.[1]

diversification core tert-Butyl 2,6-dichloroisonicotinate suzuki Suzuki Coupling (Boronic Acids/Esters) core->suzuki Pd cat., Base sonogashira Sonogashira Coupling (Terminal Alkynes) core->sonogashira Pd/Cu cat., Base buchwald Buchwald-Hartwig Amination (Amines) core->buchwald Pd cat., Base product_aryl Aryl/Heteroaryl Substituted Pyridines suzuki->product_aryl product_alkyne Alkynyl Substituted Pyridines sonogashira->product_alkyne product_amine Amino Substituted Pyridines buchwald->product_amine

Caption: Diversification pathways for the core scaffold using cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in drug molecules.[8][9] This reaction allows for the coupling of a wide range of primary and secondary amines with the dichloropyridine core. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be tuned depending on the steric and electronic properties of the amine coupling partner.[10][11]

buchwald_mechanism cluster_cat Catalytic Cycle cluster_reagents Reagents pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition amide_complex Amido Complex pd_complex->amide_complex Amine Binding & Deprotonation amide_complex->pd0 Reductive Elimination product Coupled Product amide_complex->product substrate Ar-Cl amine R₂NH base Base

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

General Protocol - Buchwald-Hartwig Amination:

  • Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃).

  • Reagents: Add this compound, the desired amine, and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat the mixture (typically 80-110 °C) until the starting material is consumed (monitored by LC-MS or TLC).

  • Workup: Cool the reaction, dilute with a suitable solvent, filter through celite to remove palladium residues, and concentrate. The crude product is then purified by column chromatography.

Sonogashira and Suzuki Couplings
  • Sonogashira Coupling: This reaction introduces alkynyl groups onto the pyridine ring by coupling with terminal alkynes.[12][13] It typically employs a palladium catalyst and a copper(I) co-catalyst.[14] This transformation is invaluable for creating rigid scaffolds or providing a handle for further reactions like click chemistry.

  • Suzuki Coupling: This protocol is used to form C-C bonds by coupling with boronic acids or esters. It is one of the most robust and widely used cross-coupling methods due to the stability and commercial availability of a vast array of boronic acid reagents.

Applications in Research and Development

The functionalized pyridine derivatives synthesized from this compound are key components in various sectors.

  • Pharmaceutical Research: The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. This intermediate is used in the synthesis of compounds targeting specific biological pathways, including enzyme inhibitors and receptor modulators.[1][15] Its derivatives have been explored in the development of novel therapeutics for a range of diseases.[16][17]

  • Agrochemicals: The reactivity of this compound makes it an ideal starting point for creating novel herbicides and fungicides.[1] The resulting molecules can be designed for improved potency, selectivity, and environmental profiles.[1] Its precursor, 2,6-dichloroisonicotinic acid, is a known inducer of systemic acquired resistance in plants.[18][19]

  • Material Science: The rigid, functionalizable aromatic core is useful in the design of advanced materials, contributing to properties like thermal stability and electronic conductivity.[1]

Safety and Handling

While some safety data sheets classify the compound as non-hazardous under Regulation (EC) No 1272/2008, others provide GHS hazard statements.[20] It is prudent to handle the compound with appropriate care.

  • GHS Hazard Statements (from related compounds/suppliers): May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid creating dust. Keep away from heat and sources of ignition.[21]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][21]

Conclusion

This compound is a cornerstone building block for synthetic chemists. Its combination of a stable protecting group and two reactive coupling sites on an electron-deficient pyridine ring provides a reliable and versatile platform for molecular diversification. The straightforward synthesis and well-characterized reactivity in key cross-coupling reactions ensure its continued and widespread application in the discovery and development of new pharmaceuticals, agrochemicals, and functional materials.

References

An In-depth Technical Guide to the Mechanism of Action of tert-Butyl 2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of tert-Butyl 2,6-dichloroisonicotinate, a significant modulator of plant defense responses. Synthesizing current research, this document details the molecular interactions and signaling cascades initiated by this compound, with a primary focus on its role as a potent inducer of Systemic Acquired Resistance (SAR). We will explore its relationship with its active metabolite, 2,6-dichloroisonicotinic acid (INA), its primary biochemical target, and the subsequent signal transduction pathways that culminate in broad-spectrum disease resistance. This guide is intended for researchers, scientists, and drug development professionals in the fields of agrochemistry and plant biology, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation.

Introduction: A Synthetic Elicitor of Plant Immunity

This compound is a synthetic chemical compound recognized for its utility as a building block in the development of novel agrochemicals and pharmaceuticals.[1] Its core biological significance, however, lies in its ability to activate the plant's innate immune system. This activity is primarily attributed to its hydrolysis product, 2,6-dichloroisonicotinic acid (INA), a well-established functional analog of the endogenous plant defense hormone, salicylic acid (SA).[2][3]

The application of this compound, and by extension INA, triggers a state of heightened defense readiness in plants known as Systemic Acquired Resistance (SAR). SAR provides long-lasting, broad-spectrum protection against a variety of pathogens, including viruses, bacteria, and fungi.[4][5] This guide will dissect the mechanistic underpinnings of this process, from the initial molecular interactions to the resulting physiological changes in the plant.

The Pro-drug Hypothesis: From Ester to Active Acid

It is widely postulated that this compound functions as a pro-drug, with the tert-butyl ester group serving to enhance the compound's lipophilicity and facilitate its uptake into plant tissues. Following absorption, it is presumed that endogenous plant esterases cleave the ester bond, releasing the biologically active 2,6-dichloroisonicotinic acid (INA). While direct evidence for the specific enzymatic cleavage of this compound in planta is not extensively documented, the enzymatic hydrolysis of tert-butyl esters by plant and microbial enzymes is a known biochemical transformation.

Interestingly, some studies on other ester derivatives of INA have shown a reduction in SAR-inducing properties compared to the parent acid.[4] This suggests a complex relationship between the chemical structure of the ester, its rate of hydrolysis, and the resulting biological activity. Further research is warranted to fully elucidate the metabolic fate of this compound within the plant and to optimize its structure for maximal efficacy.

Core Mechanism of Action: The Salicylic Acid-Analogous Pathway

The primary mechanism of action of INA, the active form of this compound, closely mirrors that of salicylic acid. This pathway can be broadly divided into a series of key events: the inhibition of a primary enzymatic target, the subsequent generation of secondary messengers, and the activation of a downstream signaling cascade culminating in the expression of defense-related genes.

Primary Target: Inhibition of Catalase and the Rise of Reactive Oxygen Species

A crucial and well-documented direct target of both salicylic acid and INA is the enzyme catalase.[2] Catalase is a vital antioxidant enzyme responsible for the decomposition of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), into water and oxygen.

By binding to and inhibiting catalase, INA leads to an accumulation of intracellular H₂O₂.[2] This increase in ROS is not merely a toxic byproduct but a critical secondary messenger in the plant defense signaling cascade. The dose-response curves for catalase inhibition by INA and SA are remarkably similar, and the ability of various INA and SA analogs to inhibit catalase directly correlates with their efficacy in inducing defense responses.[2]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

} caption: "Initial molecular events following application of this compound."

Signal Transduction: The Central Role of NPR1

The accumulation of ROS, along with other signaling molecules, triggers a complex downstream signal transduction pathway. At the heart of this pathway lies the regulatory protein NONEXPRESSOR OF PR GENES 1 (NPR1).[1][6] NPR1 is a master regulator of SAR and is essential for the SA-mediated induction of a large suite of defense genes.[6][7][8]

In its inactive state, NPR1 exists as an oligomer in the cytoplasm. The redox changes initiated by ROS accumulation lead to the monomerization of NPR1 and its translocation into the nucleus.[6] Once in the nucleus, NPR1 interacts with various transcription factors, most notably members of the TGA family of bZIP transcription factors.[1] This interaction is crucial for activating the expression of Pathogenesis-Related (PR) genes, such as PR-1, which encode proteins with antimicrobial properties that contribute to the establishment of SAR.[1][8][9]

It is noteworthy that INA can induce SAR and PR gene expression even in transgenic plants that are unable to accumulate salicylic acid, indicating that INA acts downstream of SA biosynthesis in the signaling pathway.[3]

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

} caption: "Simplified signaling pathway of INA-induced Systemic Acquired Resistance."

The Question of an NPR1-Independent Pathway

While the NPR1-dependent pathway is considered the primary route for INA-induced SAR, some evidence suggests the possibility of NPR1-independent mechanisms. The regulation of SAR is complex, involving a network of both positive and negative regulators.[1] It is conceivable that under certain conditions or in specific plant-pathogen interactions, INA may engage alternative signaling components. However, the current body of research strongly supports the central and indispensable role of NPR1 in mediating the effects of INA and other SA analogs.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound and its active form, INA, this section provides detailed, step-by-step methodologies for key experiments.

Protocol for Catalase Activity Assay in Plant Extracts

This protocol allows for the quantification of catalase activity and its inhibition by INA.

Materials:

  • Plant tissue (e.g., Arabidopsis or tobacco leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.8), 0.1 mM EDTA, 0.2% Triton X-100, 1 mM PMSF, 2 mM DTT

  • Assay Buffer: 50 mM Sodium Phosphate buffer (pH 7.0)

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Spectrophotometer capable of reading at 240 nm

  • Microcentrifuge and tubes

Procedure:

  • Protein Extraction:

    • Harvest 0.5 g of plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Suspend the powder in 1.5 mL of ice-cold Extraction Buffer.

    • Centrifuge the homogenate at 14,000 rpm for 30 minutes at 4°C.

    • Carefully collect the supernatant, which contains the protein extract, and keep it on ice.

  • Catalase Activity Assay:

    • Prepare the assay mixture in a quartz cuvette by adding:

      • 1.5 mL of 50 mM Sodium Phosphate buffer (pH 7.0)

      • A specific volume of the protein extract (e.g., 50-100 µL, to be optimized)

      • For inhibition studies, pre-incubate the extract with varying concentrations of INA for a defined period before starting the reaction.

    • To initiate the reaction, add 1.0 mL of 3% H₂O₂ solution and mix quickly.

    • Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 240 nm for 3 minutes at 10-second intervals. The decrease in absorbance corresponds to the consumption of H₂O₂.

    • Calculate the catalase activity based on the initial rate of H₂O₂ disappearance using the extinction coefficient of H₂O₂ (39.4 M⁻¹ cm⁻¹ at 240 nm).

Protocol for Quantitative Real-Time PCR (qRT-PCR) of PR-1 Gene Expression

This protocol details the measurement of PR-1 gene expression levels as a marker for SAR activation.

Materials:

  • Plant tissue treated with this compound or a control solution

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • qRT-PCR instrument

  • Gene-specific primers for PR-1 and a reference gene (e.g., Actin or Ubiquitin)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Harvest plant tissue at desired time points after treatment and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mix in a total volume of 20 µL containing:

      • 10 µL of 2x SYBR Green qPCR Master Mix

      • 1 µL of cDNA template (diluted)

      • 1 µL each of forward and reverse primers (10 µM stock) for PR-1 or the reference gene

      • 7 µL of nuclease-free water

    • Perform the qPCR reaction using a standard thermal cycling profile:

      • Initial denaturation at 95°C for 10 minutes.

      • 40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.

      • Include a melt curve analysis at the end to verify the specificity of the amplified product.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in PR-1 gene expression, normalized to the reference gene.[10]

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

} caption: "Workflow for qRT-PCR analysis of PR-1 gene expression."

Quantitative Data Summary

The following table summarizes the reported biological activities of 2,6-dichloroisonicotinic acid (INA) and its derivatives from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental systems and conditions.

Compound/DerivativeAssayOrganismResultReference
2,6-dichloroisonicotinic acid (INA)SAR Induction vs. TMVNicotiana tabacum82% reduction in necrotic spots[11]
Amide derivatives of INASAR Induction vs. TMVNicotiana tabacumUp to 92% reduction in necrotic spots[4][5]
Monoester derivatives of INASAR Induction vs. TMVNicotiana tabacumReduced SAR-inducing properties compared to INA[4]
Diester derivatives of INASAR Induction vs. TMVNicotiana tabacumUp to 97% reduction in necrotic spots[11]

Conclusion and Future Directions

The mechanism of action of this compound is intrinsically linked to its active form, 2,6-dichloroisonicotinic acid (INA), a potent inducer of Systemic Acquired Resistance in plants. The core mechanism involves the inhibition of catalase, leading to an accumulation of reactive oxygen species that act as secondary messengers to activate the NPR1-dependent signaling pathway. This culminates in the expression of pathogenesis-related genes and the establishment of a broad-spectrum, long-lasting state of disease resistance.

While the primary signaling pathway is well-characterized, several areas warrant further investigation. A definitive elucidation of the metabolic fate of this compound within plant cells is needed to confirm the pro-drug hypothesis and to understand the kinetics of active ingredient release. Furthermore, a more detailed exploration of the structure-activity relationship of various INA esters could lead to the design of more effective and targeted SAR inducers. Finally, continued research into the potential for NPR1-independent signaling pathways will provide a more complete picture of the complex regulatory network governing plant immunity.

The insights provided in this guide offer a solid foundation for researchers and professionals working to develop the next generation of sustainable and effective crop protection strategies.

References

An In-depth Technical Guide to the Solubility of tert-Butyl 2,6-Dichloroisonicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of tert-butyl 2,6-dichloroisonicotinate, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, predictive analysis based on its molecular structure, and a detailed experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various organic solvent systems for applications in organic synthesis, process development, purification, and formulation.[1]

Introduction to this compound

This compound is a versatile building block in organic synthesis, valued for its role in creating complex molecules with precision.[1] Its structure, featuring a chlorinated pyridine ring, provides enhanced reactivity, making it an ideal precursor for novel therapeutic agents and crop protection products.[1] While noted for its stability and favorable handling characteristics, a deep understanding of its solubility is paramount for optimizing reaction conditions, crystallization, and formulation processes.[1]

Physicochemical Properties:

PropertyValueSource
Synonyms 2,6-Dichloroisonicotinic acid tert-butyl ester, tert-Butyl 2,6-dichloro-4-pyridinecarboxylate[1][2]
CAS Number 75308-46-2[1]
Molecular Formula C₁₀H₁₁Cl₂NO₂[1]
Molecular Weight 248.1 g/mol [1]
Appearance White to light yellow to light orange powder to crystal[1]
Melting Point 80 - 84 °C[1]

Theoretical Framework and Predictive Analysis of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a particular solvent. This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall molecular geometry.

The structure of this compound includes both nonpolar and polar features:

  • Nonpolar moieties: The tert-butyl group is a bulky, nonpolar alkyl group that will favor interactions with nonpolar solvents.

  • Polar moieties: The pyridine ring with its nitrogen atom and the two chlorine atoms, along with the ester functional group, introduce polarity to the molecule. The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding as an acceptor.

Based on this structure, we can predict its relative solubility in a range of common organic solvents:

  • High Solubility Predicted: In chlorinated solvents like dichloromethane and chloroform , due to similar polarities and the presence of chlorine atoms in both the solute and solvent. Also, in moderately polar aprotic solvents such as ethyl acetate and acetone , which can interact with the ester group.

  • Moderate Solubility Predicted: In polar aprotic solvents like acetonitrile and tetrahydrofuran (THF) . While these solvents are polar, the bulky nonpolar tert-butyl group might limit very high solubility.

  • Low to Moderate Solubility Predicted: In polar protic solvents like methanol and ethanol . The ability of the nitrogen atom to accept hydrogen bonds would suggest some solubility, but the overall nonpolar character contributed by the tert-butyl group and the chlorinated ring may prevent high solubility.

  • Low Solubility Predicted: In nonpolar solvents such as hexanes and toluene . While the tert-butyl group has an affinity for these solvents, the polar regions of the molecule will likely hinder significant dissolution.

It is crucial to note that these are predictions. Factors such as temperature, pressure, and the crystalline form of the solute can significantly influence solubility.[3] Therefore, experimental determination is essential for obtaining accurate solubility data.

Experimental Determination of Solubility

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. This method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., dichloromethane, ethyl acetate, methanol, hexanes)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Detailed Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. The presence of undissolved solid is critical to ensure that a saturated solution is achieved.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis of Solute Concentration:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered sample solutions using a suitable analytical method (e.g., HPLC or GC) to determine the concentration of the dissolved solute in the saturated solution.

  • Calculation of Solubility:

    • From the concentration determined in the previous step, calculate the solubility of this compound in the specific solvent at the given temperature. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Cap vial securely prep2->prep3 equil1 Place in thermostatically controlled shaker prep3->equil1 Start Equilibration equil2 Agitate for 24-48 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 End Equilibration sample2 Withdraw supernatant sample1->sample2 sample3 Filter through syringe filter sample2->sample3 analysis2 Analyze standards and sample (HPLC/GC) sample3->analysis2 Analyze Sample analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Determine concentration analysis2->analysis3 calc1 Calculate solubility (g/L, mol/L) analysis3->calc1 Final Calculation

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[4] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

References

spectral data for tert-butyl 2,6-dichloroisonicotinate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of tert-butyl 2,6-dichloroisonicotinate

Foreword: The Analytical Imperative in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, the unambiguous characterization of molecular structures is not merely a procedural step but the bedrock of scientific integrity and innovation. Intermediates such as this compound, a versatile building block, demand rigorous analytical scrutiny to ensure the fidelity of subsequent synthetic transformations and the ultimate efficacy and safety of the final active ingredient.[1] This guide provides a comprehensive, field-proven analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this key compound. Our approach moves beyond simple data reporting, delving into the causal relationships between molecular structure and spectral output, thereby empowering researchers to interpret data with confidence and foresight.

Molecular Architecture and Its Spectroscopic Implications

The structure of this compound comprises a sterically hindered ester functional group appended to a highly electron-deficient pyridine ring. The two chlorine atoms at the 2 and 6 positions exert a profound electronic influence, which is a critical factor in interpreting the resulting spectra.

Figure 1: Labeled structure of this compound.

The key structural features to consider are:

  • Aromatic System: A pyridine ring, which is inherently π-deficient, is made even more so by two electronegative chlorine substituents. This will significantly deshield the ring protons and carbons.

  • Ester Group: The tert-butyl ester provides two distinct features: a carbonyl group (C=O) with a characteristic IR stretch and ¹³C NMR signal, and a bulky tert-butyl group which will produce a highly prominent singlet in the ¹H NMR spectrum.[2][3]

  • Symmetry: The molecule possesses a C₂ axis of symmetry bisecting the N1-C4 bond. This equivalence will simplify both the ¹H and ¹³C NMR spectra, reducing the number of unique signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide complementary and confirmatory data.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment begins with meticulous sample preparation and parameter selection.

  • Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of chloroform-d is standard for non-reactive organic molecules of this type, offering excellent solubility and a well-defined residual solvent peak for referencing (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[4][5]

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion and sensitivity.[5]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Acquisition Time: Set to ~3-4 seconds to ensure good resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate.

    • Number of Scans: 8 to 16 scans are usually enough for a sample of this concentration to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

    • Spectral Width: A wide spectral width (e.g., 0-220 ppm) is necessary to capture all carbon signals, especially the downfield carbonyl carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is remarkably simple, a direct consequence of the molecule's symmetry.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.15Singlet (s)2HH-3, H-5These aromatic protons are equivalent due to symmetry. Their significant downfield shift is caused by the strong deshielding effects of the adjacent electronegative chlorine atoms and the electron-withdrawing nature of the pyridine nitrogen.[6]
~1.60Singlet (s)9H-C(CH ₃)₃The nine protons of the three methyl groups are equivalent and adjacent to a quaternary carbon, resulting in a sharp singlet. This signal's high integration value and characteristic upfield shift make it an unmistakable marker for a tert-butyl group.[3][7]

Table 1: Proton NMR Data for this compound.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a precise count of the non-equivalent carbon atoms, confirming the molecular framework.

Chemical Shift (δ, ppm)AssignmentRationale
~162C =OThe ester carbonyl carbon is the most deshielded carbon in the molecule due to its sp² hybridization and direct attachment to two oxygen atoms. Its chemical shift is typical for an ester carbonyl.[5]
~151C -2, C -6These carbons are directly bonded to highly electronegative chlorine atoms, causing a strong downfield shift. They are equivalent by symmetry.
~140C -4This carbon is deshielded by its position within the aromatic ring and its attachment to the electron-withdrawing ester group.
~125C -3, C -5These protonated carbons are the most upfield of the aromatic signals but are still in the typical aromatic region. They are equivalent by symmetry.
~83-C (CH₃)₃The quaternary carbon of the tert-butyl group is deshielded by the adjacent ester oxygen.[5]
~28-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group appear in the typical upfield aliphatic region.[3]

Table 2: Carbon-13 NMR Data for this compound.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.[9]

Experimental Protocol for FT-IR Data Acquisition
  • Method: Attenuated Total Reflectance (ATR) is the preferred method for solid or oil samples as it requires minimal sample preparation. A small amount of the sample is placed directly on the ATR crystal.

  • Data Collection: A background spectrum of the clean ATR crystal is collected first. Then, the sample spectrum is recorded.

  • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.

IR Spectral Analysis

The IR spectrum is dominated by a few key absorptions that serve as a diagnostic fingerprint for the molecule.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2980MediumC-H Stretch (aliphatic)Corresponds to the stretching vibrations of the C-H bonds in the tert-butyl group.[10]
~1735StrongC=O Stretch (ester) This is the most diagnostic peak in the spectrum. Its strong intensity and position are characteristic of an ester carbonyl.[11][12] The electron-withdrawing nature of the dichloropyridine ring slightly increases this frequency compared to a typical alkyl ester.
~1550, ~1450MediumC=C, C=N Stretch (aromatic)These absorptions are characteristic of the pyridine ring system.
~1250, ~1150StrongC-O Stretch (ester) These strong bands correspond to the stretching vibrations of the C-O single bonds of the ester group.[2]
~700-800MediumC-Cl StretchThe carbon-chlorine stretching vibrations appear in the fingerprint region of the spectrum.[10]

Table 3: Key Infrared Absorptions for this compound.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers invaluable structural clues through the analysis of its fragmentation patterns under energetic conditions.[13][14]

Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns, creating a molecular fingerprint.

  • Instrumentation: A sample is introduced into the ion source of a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).

  • Analysis: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z) and detects their relative abundance.

Mass Spectrum Analysis

The analysis focuses on the molecular ion and the logical bond cleavages that form the observed fragment ions.

  • Molecular Ion (M⁺): The molecular weight of C₁₀H₁₁Cl₂NO₂ is approximately 248.1 g/mol .[15] Due to the two chlorine atoms, the molecular ion will exhibit a characteristic isotopic cluster. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in three peaks for the molecular ion:

    • M⁺ (m/z 247): Contains two ³⁵Cl atoms.

    • [M+2]⁺ (m/z 249): Contains one ³⁵Cl and one ³⁷Cl atom.

    • [M+4]⁺ (m/z 251): Contains two ³⁷Cl atoms. The relative intensity ratio of these peaks will be approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound.

  • Key Fragmentation Pathways: The fragmentation of tert-butyl esters is well-understood and highly predictable. The primary fragmentation involves the loss of a stable neutral molecule, isobutylene.[16][17]

fragmentation_pathway M [C₁₀H₁₁Cl₂NO₂]⁺˙ m/z 247/249/251 (Molecular Ion) F1 Loss of C₄H₈ (isobutylene) M->F1 F2 Loss of •C₄H₉ (tert-butyl radical) M->F2 P1 [C₆H₃Cl₂NO₂]⁺˙ m/z 191/193/195 (Protonated Acid) F1->P1 P2 [C₆H₂Cl₂NO₂]⁺ m/z 190/192/194 (Acylium Ion) F2->P2

Figure 2: Primary fragmentation pathways in EI-MS.

m/z (for ³⁵Cl)Proposed Fragment IonRationale
247, 249, 251[M]⁺˙ (Molecular Ion)The parent ion, showing the characteristic 9:6:1 isotopic pattern for a dichloro compound.
191, 193, 195[M - C₄H₈]⁺˙ This fragment results from the characteristic McLafferty-type rearrangement of the tert-butyl ester, leading to the loss of neutral isobutylene (56 Da) and the formation of the protonated 2,6-dichloroisonicotinic acid.[18] This is often a very prominent peak.
57[C₄H₉]⁺ The tert-butyl cation. This is a very stable tertiary carbocation and its formation via cleavage of the ester C-O bond results in a characteristic and often intense peak at m/z 57.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound.

Conclusion: A Unified Analytical Picture

The spectroscopic analysis of this compound provides a textbook example of synergistic data interpretation. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the molecular symmetry. FT-IR spectroscopy provides rapid and definitive evidence of the critical ester functional group. Finally, mass spectrometry confirms the molecular weight, elemental composition (via isotopic pattern), and provides structural reinforcement through predictable fragmentation pathways. Together, these techniques form a self-validating system, providing researchers and drug development professionals with the unequivocal data required for quality control, reaction monitoring, and the confident advancement of synthetic campaigns.

References

An In-depth Technical Guide to the Safe Handling and Storage of tert-Butyl 2,6-Dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols for handling and storing tert-butyl 2,6-dichloroisonicotinate (CAS No. 75308-46-2). Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes critical data to ensure laboratory safety and maintain compound integrity.

While one Safety Data Sheet (SDS) classifies this specific compound as not hazardous under REGULATION (EC) No 1272/2008, a precautionary principle is paramount in a research setting.[1] The structural components—a dichlorinated pyridine ring and a tert-butyl ester group—suggest potential hazards based on analogous compounds. Therefore, this guide derives its recommendations from both the available specific data and a thorough analysis of structurally related chemicals to provide a robust framework for safe laboratory practices.

Section 1: Compound Profile and Hazard Analysis

This compound is a white to light yellow crystalline powder utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[2] Its utility stems from the combination of a reactive chlorinated pyridine ring and a stable, sterically hindering tert-butyl ester protecting group.[2][3]

Physicochemical Properties

A summary of the compound's key properties is essential for a foundational understanding of its behavior.

PropertyValueSource
CAS Number 75308-46-2[2]
Molecular Formula C₁₀H₁₁Cl₂NO₂[2]
Molecular Weight 248.1 g/mol [2]
Appearance White to light yellow to light orange powder/crystal[2]
Melting Point 80 - 84 °C[2]
Boiling Point 326 °C[4]
Flash Point 151 °C[4]
Density 1.278 g/cm³[4]
Hazard Identification: An Evidence-Based Approach

Direct hazard classification for this compound is minimal.[1] However, a deeper analysis of its structural motifs is critical for a comprehensive risk assessment.

  • 2,6-Dichloropyridine Core: The parent compound, 2,6-dichloropyridine, is classified as toxic if swallowed and a severe irritant to the skin, eyes, and respiratory tract.[5][6][7][8][9] It is prudent to assume that the dichloropyridine moiety in the target compound could contribute to similar irritant properties. Inhalation of dust and direct contact should be minimized.[8][9]

  • tert-Butyl Ester Group: This functional group is known for its stability under a wide range of conditions, particularly against nucleophiles and basic media.[3][10][11] However, it is readily cleaved under acidic conditions.[3][10][11] This reactivity profile informs its incompatibility with strong acids during storage and handling.

  • Thermal Decomposition: Like other chlorinated organic compounds, thermal decomposition during a fire may generate highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides (NOx), and carbon monoxide (CO).[7][8][9]

The following diagram illustrates the relationship between the compound's structure and the inferred hazards, guiding the necessary precautions.

G cluster_compound This compound cluster_features Structural Features cluster_hazards Inferred Hazards & Reactivity Compound C₁₀H₁₁Cl₂NO₂ Feature1 2,6-Dichloropyridine Ring Compound->Feature1 Feature2 tert-Butyl Ester Group Compound->Feature2 Hazard3 Toxic Decomposition Products (HCl, NOx, CO) Compound->Hazard3 Upon thermal decomposition Hazard1 Potential Skin, Eye, & Respiratory Irritant Feature1->Hazard1 Analogous to 2,6-dichloropyridine Hazard2 Lability to Strong Acids Feature2->Hazard2 Characteristic of tert-butyl esters G node_prep 1. Area Preparation - Decontaminate work surface - Ensure fume hood is operational - Prepare spill kit node_ppe 2. Don PPE - Lab Coat - Safety Goggles - Nitrile Gloves node_prep->node_ppe Enter Lab node_weigh 3. Weighing - Use analytical balance inside fume hood - Use anti-static weigh boat - Tare balance with boat - Carefully transfer solid - Record mass and close container node_ppe->node_weigh Begin Task node_dissolve 4. Dissolution - Add appropriate solvent to glassware - Slowly add weighed solid to solvent - Stir until fully dissolved node_weigh->node_dissolve node_cleanup 5. Cleanup & Doffing - Clean spatula and work area - Dispose of weigh boat in solid waste - Doff gloves and wash hands node_dissolve->node_cleanup Task Complete

References

A Senior Application Scientist's Guide to tert-Butyl 2,6-Dichloroisonicotinate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel therapeutics demands a sophisticated and versatile chemical toolbox. Among the vast array of molecular building blocks, heterocyclic compounds hold a preeminent position, forming the core of a significant percentage of all FDA-approved drugs. This guide provides an in-depth technical exploration of tert-butyl 2,6-dichloroisonicotinate, a highly functionalized pyridine derivative that has emerged as a powerhouse scaffold in medicinal chemistry. We will dissect its synthesis, explore its key chemical transformations, and present a case study illustrating its application in the development of potent kinase inhibitors for inflammatory diseases. This document is intended for drug discovery professionals seeking to leverage advanced chemical intermediates to accelerate their research and development pipelines.

The Strategic Value of the 2,6-Dichloropyridine Scaffold

In the landscape of drug design, the pyridine ring is a privileged structure due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile scaffold for introducing diverse functionalities. The compound this compound, also known as tert-butyl 2,6-dichloropyridine-4-carboxylate, capitalizes on this foundation by incorporating several strategic chemical features.

The two chlorine atoms at the 2 and 6 positions are the molecule's primary reactive handles. They are susceptible to displacement via various synthetic methodologies, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[1] This di-functionality allows for the controlled, and often sequential, introduction of different substituents, enabling the rapid generation of diverse compound libraries from a single, common intermediate.

The tert-butyl ester at the 4-position serves two critical roles. Firstly, it acts as a robust protecting group for the carboxylic acid, stable to many reaction conditions used to modify the 2 and 6 positions. Secondly, it can be readily hydrolyzed in later synthetic steps to reveal the carboxylic acid, which can then be used as a handle for further derivatization, for instance, through amide bond formation. This combination of reactivity and stability makes it a preferred building block for creating complex molecules with precision.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 75308-46-2[2]
Molecular Formula C₁₀H₁₁Cl₂NO₂[3]
Molecular Weight 248.11 g/mol [3]
Appearance White to light yellow powder/crystal[4]
Melting Point 80 - 84 °C[2][3]
Synonyms 2,6-Dichloroisonicotinic acid tert-butyl ester, tert-Butyl 2,6-dichloro-4-pyridinecarboxylate[4]

Synthesis of the Core Scaffold

The reliable and scalable synthesis of this compound is fundamental to its utility. The most common route begins with the commercially available 2,6-dichloroisonicotinic acid. The critical step is the esterification of this acid. A direct Fischer esterification is often challenging due to the electron-withdrawing nature of the dichloropyridine ring, which deactivates the carboxyl group. Therefore, the acid is typically converted to a more reactive intermediate, such as an acid chloride, before reaction with tert-butanol.

Experimental Protocol: Synthesis of this compound

Objective: To prepare the title compound from 2,6-dichloroisonicotinic acid.

Materials:

  • 2,6-dichloroisonicotinic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.2 equiv)

  • Potassium tert-butoxide (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: To a flame-dried round-bottom flask under an argon atmosphere, suspend 2,6-dichloroisonicotinic acid (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, monitoring for the cessation of gas evolution.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent, yielding the crude 2,6-dichloroisonicotinoyl chloride.

  • Esterification: In a separate flame-dried flask under argon, dissolve potassium tert-butoxide (1.1 equiv) in anhydrous THF and cool to 0 °C.

  • Dissolve the crude acid chloride from step 3 in a minimal amount of anhydrous THF and add it dropwise to the potassium tert-butoxide solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid.

SynthesisWorkflow cluster_start Starting Material cluster_process1 Step 1: Activation cluster_process2 Step 2: Esterification cluster_end Final Product A 2,6-Dichloroisonicotinic Acid R1 SOCl₂, cat. DMF DCM, Reflux A->R1 P1 Acid Chloride Formation R2 KOtBu THF, 0°C to RT P1->R2 R1->P1 P2 Reaction with t-Butoxide B tert-Butyl 2,6-Dichloroisonicotinate P2->B R2->P2 Transformations cluster_path1 Path A: C-N Bond Formation cluster_path2 Path B: C-C Bond Formation start tert-Butyl 2,6-Dichloroisonicotinate R1 Buchwald-Hartwig Amination (R-NH₂ + Pd Catalyst) start->R1 R2 Suzuki Coupling (R-B(OH)₂ + Pd Catalyst) start->R2 P1 Mono-aminated Product R1->P1 P2 Mono-arylated/alkylated Product R2->P2 CaseStudy A tert-Butyl 2,6-Dichloroisonicotinate R1 4-Fluoroaniline Pd₂(dba)₃, XPhos, NaOtBu A->R1 B Step 1: Buchwald-Hartwig Amination C tert-Butyl 2-chloro-6- ((4-fluorophenyl)amino)isonicotinate B->C R2 (2-methyl-6-methoxyphenyl) boronic acid Pd(PPh₃)₄, K₂CO₃ C->R2 D Step 2: Suzuki Coupling E tert-Butyl 2-((4-fluorophenyl)amino)-6- (2-methyl-6-methoxyphenyl)isonicotinate D->E R3 TFA or HCl DCM E->R3 F Step 3: Ester Hydrolysis G Final Inhibitor Core Acid F->G R1->B R2->D R3->F p38_Pathway Stress Inflammatory Stimuli (e.g., Cytokines, Stress) MAP3K MAP3K (e.g., TAK1) Stress->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Targets Downstream Targets (e.g., MK2, Transcription Factors) p38->Targets Response Inflammatory Response (TNF-α, IL-6 Production) Targets->Response Inhibitor p38 Inhibitor (Synthesized Prototype) Inhibitor->p38 Inhibition

References

Methodological & Application

Application Notes & Protocols: Strategic Suzuki Coupling of tert-Butyl 2,6-Dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Differentiated Pyridine Scaffold

The pyridine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in numerous FDA-approved drugs and advanced materials.[1][2] Among the vast array of functionalized pyridines, tert-butyl 2,6-dichloroisonicotinate (or tert-butyl 2,6-dichloropyridine-4-carboxylate) emerges as a particularly versatile building block.[3][4] Its structure features two reactive chlorine atoms at the C2 and C6 positions, which are susceptible to substitution via transition metal-catalyzed cross-coupling reactions. The sterically demanding tert-butyl ester at the C4 position provides both a useful synthetic handle for further derivatization and a means to modulate the electronic properties of the pyridine ring.

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for C-C bond formation, valued for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[5][6][7] Applying this powerful reaction to this compound opens a direct and modular route to novel 2,6-disubstituted pyridine derivatives, which are challenging to access through other synthetic methods.

This guide provides a comprehensive overview of the mechanistic principles, optimized protocols, and critical considerations for successfully employing this compound in Suzuki coupling reactions.

The Mechanistic Landscape: Navigating the Suzuki Catalytic Cycle with a Dichloropyridine Substrate

The efficacy of a Suzuki coupling reaction is governed by a delicate interplay between the palladium catalyst, ligand, base, and solvent. The catalytic cycle, illustrated below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd_complex R¹-Pd(II)-X L₂ oxidative_add->pd_complex in1 pd_complex->in1 transmetalation Transmetalation pd_r1_r2 R¹-Pd(II)-R² L₂ transmetalation->pd_r1_r2 reductive_elim Reductive Elimination pd_r1_r2->reductive_elim in2 reductive_elim->in2 in1->transmetalation R²-B(OR)₂ + Base in2->pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Mechanistic Considerations for 2,6-Dichloropyridines:

  • Oxidative Addition: The C-Cl bond is the strongest among carbon-halogen bonds, making its cleavage (the oxidative addition step) the rate-limiting step for many aryl chlorides.[2] This necessitates the use of highly active palladium catalysts, typically featuring electron-rich and bulky ligands that promote the formation of the active 14-electron Pd(0) species.[8][10]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, inactive species.[11] This "2-pyridyl problem" is a known challenge in cross-coupling chemistry.[12] The use of sterically hindered ligands helps to shield the palladium center and mitigate this unwanted interaction.[11]

  • Role of the Base: The base is not merely a spectator. Its primary role is to activate the organoboron species by forming a more nucleophilic borate complex (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step to proceed.[6][8][13] The choice of base can significantly influence reaction rates and yields.[14]

Experimental Protocols & Optimized Conditions

The successful execution of a Suzuki coupling with this compound requires careful attention to reaction setup and component selection. As chloro-heteroaromatics are considered challenging substrates, robust catalytic systems are required.[2][15]

General Workflow for Suzuki Coupling

Experimental_Workflow A 1. Reagent Preparation Combine aryl halide, boronic acid, and base in a dry reaction vessel. B 2. Inert Atmosphere Seal vessel, evacuate, and backfill with inert gas (N₂ or Ar) 3x. A->B C 3. Solvent Addition Add degassed solvent(s) via syringe. B->C D 4. Catalyst Addition Add Pd catalyst and ligand under positive inert gas pressure. C->D E 5. Reaction Heat the mixture to the target temperature with vigorous stirring. D->E F 6. Monitoring & Work-up Monitor by TLC/LC-MS. Upon completion, cool, quench, and perform aqueous work-up. E->F G 7. Purification Purify the crude product by column chromatography or crystallization. F->G

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: General Procedure for Mono- or Di-Arylation

This protocol provides a robust starting point for optimization.

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1-1.2 equiv. for mono-arylation; 2.3 equiv. for di-arylation)

  • Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • Bulky phosphine ligand (e.g., SPhos, XPhos, Ad₂PⁿBu)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF/H₂O mixture)

  • Schlenk tube or reaction vial with a screw cap, magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound, the arylboronic acid (1.1-2.3 eq.), and the base (2.0-3.0 eq.).

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) in a small amount of the reaction solvent for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent to the Schlenk tube containing the substrates and base via syringe.

  • Catalyst Addition: Add the catalyst solution (or the solid catalyst and ligand directly) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Note that mono- and di-arylated products will have different retention factors.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired product from starting materials and byproducts.

Table 1: Recommended Starting Conditions for Suzuki Coupling of Dichloropyridines

This table summarizes validated catalytic systems from the literature that are effective for the Suzuki coupling of various dichloropyridines and serve as excellent starting points for optimizing reactions with this compound.

Catalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Target Coupling & NotesReference
Pd(OAc)₂ (1) / Ad₂PⁿBu (3)LiOᵗBu (2.3)Dioxane/H₂O (4:1)10018Effective for exhaustive di-alkylation of 2,6-dichloropyridine.[1]
Pd(PEPPSI)-IPr (3)K₂CO₃ (2.0)Dioxane8024High C4-selectivity for 2,4-dichloropyridines; demonstrates the power of NHC ligands.[16],[17]
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (4:1)10012A robust system for challenging aryl chlorides. SPhos is excellent for promoting oxidative addition.[11],[18]
Pd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane80-9012-24A classic catalyst, may be effective for more reactive boronic acids but often less efficient for aryl chlorides.[5]
Ni(cod)₂ / PPh₂MeK₃PO₄MeCN8024Nickel catalysts are a cost-effective alternative, showing high mono-selectivity for 2,5-dichloropyridine.[17],[19]

Troubleshooting & Optimization

Even with robust protocols, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Inefficient oxidative addition (C-Cl bond).3. Poor solubility of reagents.1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[11]2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos, NHC ligands). Increase temperature.[2][15]3. Change solvent system (e.g., use DMF or a dioxane/water mixture).[5]
Protodeboronation Boronic acid is unstable under basic/aqueous conditions and is replaced by hydrogen.1. Use a milder base (e.g., KF instead of K₃PO₄).2. Use boronic esters (pinacol or MIDA esters) which are more stable.[11]3. Minimize reaction time and water content.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture leads to oxidative coupling of two boronic acid molecules.1. Rigorously degas all solvents and the reaction mixture (freeze-pump-thaw or sparging with inert gas).[9][11]2. Ensure the palladium source is in the Pd(0) state; if using a Pd(II) precatalyst, ensure conditions facilitate its reduction.
Hydrolysis of tert-Butyl Ester Strongly basic or acidic conditions during reaction or work-up.1. Use carbonate or phosphate bases instead of hydroxides.2. During work-up, avoid strong acids if the ester is to be preserved. Perform a neutral wash first.

Conclusion

This compound is a high-potential building block for accessing novel chemical matter. While the dual C-Cl bonds present a synthetic challenge typical of electron-deficient heteroaryl chlorides, their functionalization via Suzuki-Miyaura coupling is readily achievable. Success hinges on the rational selection of a highly active catalytic system, typically involving a palladium precursor with a bulky, electron-rich phosphine or NHC ligand. By leveraging the protocols and optimization strategies outlined in this guide, researchers can effectively navigate the complexities of this transformation, paving the way for rapid diversification and the synthesis of innovative molecular architectures for drug discovery and materials science applications.

References

Application Notes and Protocols for the Sonogashira Coupling with tert-Butyl 2,6-Dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynylpyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The introduction of alkynyl functionalities onto the pyridine ring via the Sonogashira coupling reaction further enhances its utility, providing a rigid, linear linker to explore chemical space and forge crucial interactions with biological targets.[1][2] This palladium- and copper-cocatalyzed cross-coupling reaction forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a transformation that has become indispensable in the synthesis of complex organic molecules.[3]

This guide provides a comprehensive overview and a detailed protocol for the Sonogashira coupling of a particularly valuable and challenging substrate: tert-butyl 2,6-dichloroisonicotinate. This electron-deficient dihalopyridine derivative is a versatile building block for creating novel therapeutic agents and agrochemicals.[4] The presence of two chlorine atoms offers opportunities for selective and sequential functionalization, while the tert-butyl ester provides a stable protecting group that can be readily removed under acidic conditions. Mastering the Sonogashira coupling with this substrate is therefore a key enabling technology for researchers in drug development and organic synthesis.

Understanding the Substrate: this compound

Before delving into the experimental protocol, a thorough understanding of the starting material is paramount.

Structure and Properties:

PropertyValueReference
CAS Number 75308-46-2[4]
Molecular Formula C₁₀H₁₁Cl₂NO₂[5]
Molecular Weight 248.11 g/mol [5]
Appearance White to light yellow crystalline powder[4]
Melting Point 80-84 °C[4]
Solubility Favorable solubility in common organic solvents[4]

The two chlorine atoms at the 2 and 6 positions of the pyridine ring render it electron-deficient, which influences its reactivity in the Sonogashira coupling. The C-Cl bond is stronger than C-Br or C-I bonds, making oxidative addition to the palladium(0) catalyst more challenging.[6] However, the electron-withdrawing nature of the pyridine nitrogen and the ester group can facilitate this step. The steric hindrance from the tert-butyl ester group should also be considered when selecting the appropriate catalyst and ligands.

The Sonogashira Coupling: Mechanism and Key Parameters

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8] A simplified representation of the mechanism is crucial for understanding the role of each component and for troubleshooting.

The Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L₂ Regeneration of Pd(0) PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation (Cu-C≡CR) CuX CuX PdII_Aryl->CuX PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuX Transmetalation to Pd Alkyne->Cu_Acetylide Base (-HX)

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.

Key Experimental Choices and Their Rationale:

  • Palladium Catalyst: The choice of palladium source is critical. While Pd(PPh₃)₄ can be used, palladium(II) precatalysts like PdCl₂(PPh₃)₂ are often more stable and are reduced in situ to the active Pd(0) species.[7] For challenging substrates like aryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can enhance the rate of oxidative addition.[6]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It facilitates the deprotonation of the terminal alkyne by forming a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9][10] While copper-free Sonogashira protocols exist to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, the classic copper-cocatalyzed system is often more efficient for less reactive halides.[11]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[6] In many cases, the amine can also serve as the solvent.[12] For more challenging couplings, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent may be necessary.[6]

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), stabilize the palladium catalyst and modulate its reactivity. The choice of ligand can influence the rate of both oxidative addition and reductive elimination.[7]

  • Solvent: A variety of solvents can be used, with tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene being common choices. The solvent should be chosen based on the solubility of the reactants and its ability to facilitate the reaction at the desired temperature. Anhydrous and anaerobic conditions are often recommended to prevent catalyst deactivation and side reactions.[13]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a starting point for the Sonogashira coupling of this compound. Optimization of reaction conditions (temperature, time, catalyst loading) may be necessary for different alkynes.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound75308-46-2248.11248 mg1.0
Phenylacetylene536-74-3102.14123 µL (122.6 mg)1.2
PdCl₂(PPh₃)₂13965-03-2701.9035 mg0.05
Copper(I) iodide (CuI)7681-65-4190.455 mg0.025
Triethylamine (TEA)121-44-8101.195 mL-
Tetrahydrofuran (THF), anhydrous109-99-972.1110 mL-

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (248 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol, 5 mol%), and CuI (5 mg, 0.025 mmol, 2.5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an anaerobic environment.

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe. Stir the mixture at room temperature until all solids have dissolved.

  • Alkyne Addition: Add phenylacetylene (123 µL, 1.2 mmol) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For this electron-deficient substrate, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion if it is sluggish at room temperature.

  • Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-alkynylated product.

Note on Regioselectivity: With two equivalent chloro-substituents, the initial reaction will produce a mono-alkynylated product. It is possible to perform a second Sonogashira coupling to obtain the di-alkynylated product by using a second equivalent of the same or a different alkyne, typically under more forcing conditions (higher temperature, longer reaction time). The regioselectivity of couplings on polysubstituted pyridines can sometimes be influenced by the choice of catalyst and ligands.[14][15]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh bottle of catalyst.
Low reaction temperatureGradually increase the temperature to 50-80 °C.[6]
Unreactive C-Cl bondSwitch to a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[16]
Formation of alkyne homocoupling product (Glaser coupling) Presence of oxygenEnsure rigorous exclusion of air from the reaction.
High concentration of copper catalystReduce the amount of CuI used.
Decomposition of starting material or product High reaction temperaturePerform the reaction at the lowest effective temperature.
Incompatible baseConsider using a milder base or an inorganic base if the substrate is base-sensitive.

Conclusion

The Sonogashira coupling of this compound is a powerful tool for the synthesis of novel, functionalized pyridine derivatives for applications in drug discovery and materials science. A thorough understanding of the reaction mechanism and the influence of each reaction component is crucial for achieving high yields and purity. The protocol provided herein serves as a robust starting point, and with careful optimization, can be adapted for a wide range of terminal alkynes, opening the door to a diverse array of valuable compounds.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl 2,6-Dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Substituted Pyridines

The selective functionalization of pyridine rings is a cornerstone of modern medicinal and materials chemistry. Among the myriad of synthetic tools available, the Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, offering a significant improvement over classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1]

This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a specific and valuable substrate: tert-butyl 2,6-dichloroisonicotinate. The presence of two chlorine atoms on the pyridine ring introduces a challenge of regioselectivity, making the controlled synthesis of mono-aminated products a non-trivial endeavor. Furthermore, the tert-butyl ester functionality requires consideration of base-sensitivity.

These application notes are designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deeper understanding of the underlying principles that govern the success of this transformation. We will delve into the mechanistic nuances, the critical role of ligand and base selection, and strategies to achieve high yields and selectivity.

Core Principles: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl halide (in this case, the dichloropyridine) to form a palladium(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired C-N bond, regenerating the palladium(0) catalyst and completing the cycle.

A potential side reaction is the hydrodehalogenation of the starting material, where a chlorine atom is replaced by a hydrogen atom. This can be minimized by careful selection of the catalyst system and reaction conditions.[1]

Visualizing the Workflow: A Step-by-Step Overview

To provide a clear conceptual framework, the following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Pd Catalyst, Ligand, and Base solvent Add Anhydrous Solvent reagents->solvent 1. reactants Add Dichloropyridine and Amine solvent->reactants 2. heating Heat under Inert Atmosphere reactants->heating 3. quench Quench Reaction heating->quench 4. extract Aqueous Extraction quench->extract 5. purify Column Chromatography extract->purify 6. characterization Characterize Product (NMR, MS) purify->characterization 7.

Caption: General workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Mono-Amination of this compound

This protocol is adapted from established procedures for the mono-N-arylation of related 2,6-dihaloisonicotinic acid derivatives and general protocols for the amination of dichloropyridines.[1][2][3] The key to achieving mono-selectivity lies in the careful control of stoichiometry and the choice of a suitable catalyst system that favors reaction at one of the C-Cl bonds. The C2 position of the pyridine ring is generally more activated towards oxidative addition in Buchwald-Hartwig reactions.[3][4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

    • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Add anhydrous toluene via syringe.

    • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

    • Add this compound (1.0 equiv) to the flask.

    • Finally, add the amine (1.1-1.2 equiv) via syringe. A slight excess of the amine is used to ensure complete consumption of the starting material.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.

Rationale for Experimental Choices:

  • Catalyst System (Pd(OAc)₂ and XPhos): The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is crucial for the amination of aryl chlorides. XPhos is a highly effective ligand for this transformation, promoting the oxidative addition of the C-Cl bond to the palladium center.[2]

  • Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a common and effective choice for this purpose.[1]

  • Solvent (Anhydrous Toluene): Anhydrous and deoxygenated conditions are essential to prevent the deactivation of the palladium catalyst and unwanted side reactions. Toluene is a suitable high-boiling, non-polar solvent for this reaction.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere of nitrogen or argon throughout the reaction is critical for success.

Data Summary: Expected Outcomes and Key Parameters

The following table summarizes the key parameters and expected outcomes for the mono-amination of this compound. Please note that yields are highly dependent on the specific amine used and the optimization of reaction conditions.

ParameterValue/ConditionRationale
Substrate This compoundDichlorinated pyridine with a tert-butyl ester.
Amine Primary or Secondary1.1 - 1.2 equivalents to favor mono-amination.
Palladium Precursor Pd(OAc)₂2 mol%
Ligand XPhos4 mol%, bulky and electron-rich for aryl chlorides.
Base Sodium tert-butoxide1.4 equivalents, strong non-nucleophilic base.
Solvent Anhydrous TolueneHigh-boiling and non-polar.
Temperature 100-110 °CSufficient to overcome the activation energy.
Reaction Time 12-24 hoursVaries with the reactivity of the amine.
Expected Yield 60-90%Dependent on the amine and optimization.
Selectivity High for mono-amination at C2Controlled by stoichiometry and catalyst choice.

Troubleshooting and Optimization

  • Low Conversion: If the reaction shows low conversion, ensure that all reagents and the solvent are scrupulously dry and that the reaction is performed under a strictly inert atmosphere. Increasing the reaction temperature or time may also be beneficial.

  • Formation of Di-aminated Product: If significant amounts of the di-aminated product are observed, reduce the equivalents of the amine to 1.0-1.05. Lowering the reaction temperature may also improve selectivity for the mono-aminated product.

  • Hydrodehalogenation: The presence of a hydrodehalogenated byproduct can indicate moisture in the reaction or a slow reductive elimination step. Ensure anhydrous conditions and consider screening other ligands that may promote faster C-N bond formation.

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and reliable method for the synthesis of valuable mono-aminated pyridine derivatives. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can achieve high yields and excellent regioselectivity. The protocol and insights provided in these application notes serve as a comprehensive guide for the successful implementation of this important transformation in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Nucleophilic Aromatic Substitution Reactions of tert-Butyl 2,6-Dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 2,6-dichloroisonicotinate is a versatile substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. The pyridine core is a common scaffold in a vast array of pharmaceuticals, and the specific substitution pattern of this molecule offers multiple avenues for synthetic diversification. The two chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the tert-butyl ester at the C4 position modulates the reactivity of the ring and provides a handle for further transformations.[1][2]

These application notes provide a comprehensive guide to the nucleophilic substitution reactions of this compound. We will delve into the mechanistic principles governing these reactions, with a particular focus on regioselectivity, and provide detailed, field-proven protocols for the substitution of the chloro groups with a variety of nucleophiles, including amines, thiols, and alcohols.

Mechanistic Overview and Regioselectivity

The nucleophilic aromatic substitution (SNAr) reactions of this compound proceed via a two-step addition-elimination mechanism. The electron-deficient nature of the pyridine ring, further activated by the two electron-withdrawing chlorine atoms, facilitates the initial attack of a nucleophile at either the C2 or C6 position. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of a chloride ion.

A critical consideration in the SNAr reactions of 3-substituted 2,6-dichloropyridines is the regioselectivity of the nucleophilic attack. The position of the initial substitution is influenced by a combination of electronic and steric factors, as well as the reaction conditions. For substrates bearing an ester group at the 3-position (analogous to the 4-position in our isonicotinate system), research has shown that the choice of solvent and the counter-ion of the nucleophile can play a pivotal role in directing the substitution.

Specifically, in the case of this compound, mono-substitution is expected to occur preferentially at the C2 or C6 position. The bulky tert-butyl ester group at the C4 position can influence the accessibility of these sites.

Experimental Protocols

The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Mono-amination with a Primary Amine

This protocol details the regioselective mono-amination of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium tert-butoxide

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene.

  • Add the primary amine (1.1 equivalents) to the toluene and cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium tert-butoxide (1.2 equivalents) to the cooled amine solution and stir for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous toluene dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-aminated product.

Protocol 2: Mono-thiolation with a Thiol

This protocol describes the mono-substitution of this compound with a thiol nucleophile.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add anhydrous DMF, the thiol (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Mono-alkoxylation with an Alcohol

This protocol details the synthesis of a mono-alkoxylated derivative of this compound.

Materials:

  • This compound

  • Alcohol (e.g., isopropanol)

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and the alcohol (1.5 equivalents).

  • Cool the solution to 0 °C and carefully add sodium hydride (1.5 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the mono-substitution of this compound with various nucleophiles. Yields are approximate and may vary depending on the specific substrate and reaction scale.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
BenzylamineNaOtBuTolueneRT1875-85
MorpholineK₂CO₃DMF801280-90
ThiophenolK₂CO₃DMF70685-95
EthanethiolNaHTHF65870-80
IsopropanolNaHTHF652460-70
PhenolK₂CO₃DMF1001650-60

Visualizations

Reaction Mechanism

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Meisenheimer Complex cluster_product Product Formation start This compound + Nu- meisenheimer Resonance-Stabilized Intermediate start->meisenheimer Nucleophilic Attack product Mono-substituted Product + Cl- meisenheimer->product Elimination of Cl- Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Substrate, Nucleophile, Base, Solvent) A->B C Reaction Monitoring (TLC) B->C D Workup (Quenching, Extraction, Washing) C->D E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS) E->F

References

Application Notes & Protocols: Strategic Functionalization of tert-Butyl 2,6-Dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Dichloro-Substituted Pyridine Core

tert-Butyl 2,6-dichloroisonicotinate is a highly versatile heterocyclic building block pivotal in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its structure is defined by a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions, and a tert-butyl ester at the 4-position. This specific arrangement offers a powerful platform for synthetic chemists.

The chlorine atoms serve as reactive handles for functionalization, primarily through transition metal-catalyzed cross-coupling reactions.[2] The electron-deficient nature of the pyridine ring, further enhanced by the two electron-withdrawing chlorine atoms, activates these positions for nucleophilic aromatic substitution and facilitates the crucial oxidative addition step in catalytic cycles.[3][4] The bulky tert-butyl ester group provides steric protection for the carboxylic acid functionality, preventing unwanted side reactions and allowing for late-stage deprotection under acidic conditions to reveal the carboxylic acid or enable further derivatization.

This guide provides an in-depth analysis and field-proven protocols for the strategic modification of this compound, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions.

Property Value
CAS Number 75308-46-2[1][5][6][7]
Molecular Formula C₁₀H₁₁Cl₂NO₂[1][6]
Molecular Weight 248.1 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 80 - 84 °C[1][6]

Core Reactivity and Mechanistic Considerations

The primary challenge in reactions with 2,6-dichloropyridines is the relative inertness of the C-Cl bond compared to its C-Br or C-I counterparts.[8] This necessitates the use of highly active catalyst systems, typically featuring electron-rich and sterically hindered phosphine ligands. These ligands promote the rate-limiting oxidative addition of the palladium(0) catalyst to the C-Cl bond.[9]

A second consideration is the potential for the pyridine nitrogen to act as a Lewis base and coordinate to the palladium center, leading to catalyst inhibition or deactivation.[8] The use of sterically bulky ligands helps to mitigate this undesired interaction, creating a more open coordination sphere around the metal that favors the desired catalytic turnover.

The following sections detail protocols for three cornerstone cross-coupling reactions, providing a robust starting point for the diversification of the this compound scaffold.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a premier method for constructing C-C bonds by coupling an organoboron reagent with an organic halide.[2] For substrates like this compound, this reaction is instrumental for introducing aryl, heteroaryl, or alkyl substituents at the 2 and/or 6 positions.

This protocol is designed to favor mono-substitution by using a slight excess of the pyridine substrate relative to the boronic acid. Achieving selective di-substitution would typically involve using >2 equivalents of the boronic acid and adjusting catalyst loading and reaction time.

Materials and Reagents:

  • This compound (1.2 equiv)

  • Arylboronic acid (1.0 equiv)

  • Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • K₃PO₄ (Potassium phosphate) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix Pd(OAc)₂ and SPhos in a small amount of dioxane. Add this catalyst/ligand mixture to the Schlenk flask.

    • Causality: The use of a bulky, electron-rich phosphine ligand like SPhos is critical. It accelerates the oxidative addition of the Pd(0) catalyst to the strong C-Cl bond and helps prevent catalyst inhibition by the pyridine nitrogen.[8]

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 10:1 to 4:1 ratio). The solvent system must be thoroughly degassed to prevent oxidation and deactivation of the active Pd(0) catalyst.[9]

  • Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Quantitative Data Summary (Suzuki-Miyaura)

ParameterRecommended ValueRationale
Substrate Ratio 1.2 : 1 (Pyridine:Boronic Acid)Favors mono-substitution.
Catalyst Pd(OAc)₂ / SPhosHighly active system for C-Cl bond activation.[8]
Catalyst Loading 2 mol% Pd, 4 mol% LigandEfficient turnover for challenging substrates.
Base K₃PO₄Strong, non-nucleophilic base to facilitate transmetalation.[10]
Solvent Dioxane/H₂OGood solubility for both organic and inorganic reagents.
Temperature 80-100 °CProvides thermal energy to overcome the activation barrier.[8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Charge Vessel (Substrate, Boronic Acid, Base) cat 2. Add Catalyst System (Pd(OAc)₂ + SPhos) prep->cat solv 3. Add Degassed Solvent cat->solv react 4. Heat Under Inert Atmosphere (80-100 °C, 4-12 h) solv->react workup 5. Cool, Dilute & Filter react->workup extract 6. Aqueous Wash workup->extract purify 7. Column Chromatography extract->purify product Purified Product purify->product caption General workflow for Suzuki-Miyaura coupling.

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a reliable method for forming a C-C bond between a terminal alkyne and an aryl halide, creating valuable arylalkyne structures.[11] The reaction is co-catalyzed by palladium and copper(I).[11]

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (3 mol%)

  • CuI (Copper(I) iodide) (5 mol%)

  • Et₃N (Triethylamine) or DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Anhydrous, degassed THF or DMF

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Reagent Addition: Add the degassed solvent (THF or DMF), followed by the amine base (Et₃N or DIPEA), and finally the terminal alkyne via syringe.

    • Causality: The amine base is crucial; it serves both to neutralize the HX by-product and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate required for the catalytic cycle.[11]

  • Reaction Execution: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if the reaction is sluggish.

    • Causality: The copper(I) co-catalyst is essential for the deprotonation of the alkyne and the subsequent transmetalation to the palladium center.[11] Copper-free Sonogashira protocols exist but often require different conditions.[12]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Quantitative Data Summary (Sonogashira)

ParameterRecommended ValueRationale
Substrate Ratio 1 : 1.2 (Pyridine:Alkyne)A slight excess of alkyne drives the reaction to completion.
Catalyst Pd(PPh₃)₂Cl₂ / CuIClassic and reliable catalyst system for Sonogashira.[12]
Catalyst Loading 3 mol% Pd, 5 mol% CuStandard loading for efficient coupling.
Base Et₃N or DIPEAActs as an acid scavenger and promotes acetylide formation.[11]
Solvent THF or DMFCommon aprotic solvents that solubilize the reactants well.
Temperature 25-60 °CMild conditions are often sufficient for this reaction.[11]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[13] This transformation is a cornerstone of modern medicinal chemistry for synthesizing arylamines.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.5 mol%)

  • NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Anhydrous, degassed Toluene or Dioxane

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a robust inert atmosphere, charge a dry reaction vessel with NaOtBu. Add the Pd₂(dba)₃ and XPhos.

    • Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle, but it is also highly air- and moisture-sensitive.[14] Handling under inert conditions is critical.

  • Reagent Addition: Add the this compound, the solvent, and finally the amine.

    • Causality: A highly active catalyst system, such as one employing a biarylphosphine ligand like XPhos, is necessary to achieve efficient coupling with the less reactive C-Cl bond.[15]

  • Reaction Execution: Seal the vessel and heat to 90-110 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete in 6-24 hours.

  • Workup: After cooling, carefully quench the reaction by adding it to a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Quantitative Data Summary (Buchwald-Hartwig)

ParameterRecommended ValueRationale
Substrate Ratio 1 : 1.2 (Pyridine:Amine)Ensures complete consumption of the limiting reagent.
Catalyst Pd₂(dba)₃ / XPhosA "third-generation" system with broad scope for aryl chlorides.[15]
Catalyst Loading 1.5 mol% Pd, 3.5 mol% LigandLow catalyst loading is possible with highly active systems.
Base NaOtBuStrong base that facilitates the formation of the Pd-amido complex.[13][14]
Solvent Toluene or DioxaneHigh-boiling, non-protic solvents are standard.
Temperature 90-110 °CRequired to drive the catalytic cycle with aryl chlorides.

Catalytic Cycle Visualization

G Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-Cl(L₂) OA->PdII TM Transmetalation (Base, R-B(OH)₂) PdII->TM PdII_R Ar-Pd(II)-R(L₂) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R (Product) RE->Product ArCl Ar-Cl (Substrate) ArCl->OA

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

    • Strong bases like NaOtBu are corrosive and moisture-sensitive; handle under an inert atmosphere.[14]

  • Safety Data Sheets (SDS): Before beginning any work, consult the SDS for all reagents. Note that hazard classifications can vary by supplier. For instance, some sources classify this compound as not hazardous, while others indicate it may cause skin, eye, and respiratory irritation.[16] Always refer to the SDS provided by your specific vendor for the most accurate information.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Poor quality reagents (e.g., wet solvent/base).3. Insufficient temperature.1. Ensure solvents and reaction setup are rigorously degassed/inert.[9]2. Use freshly opened or purified reagents.3. Increase reaction temperature in increments.
Side Products (e.g., Homocoupling, Protodehalogenation) 1. Catalyst deactivation.2. Incorrect base or solvent choice.1. Switch to a more robust ligand or a pre-catalyst.2. Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃).[8]3. Minimize water content to reduce protodehalogenation.[9]
Mixture of Mono- and Di-substituted Products Incorrect stoichiometry.Carefully control the equivalents of the coupling partner. To favor mono-substitution, use the limiting reagent (e.g., boronic acid); for di-substitution, use a significant excess (>2.2 equiv).

References

Application Notes and Protocols for the Large-Scale Synthesis of Tert-Butyl 2,6-Dichloroisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the large-scale synthesis of tert-butyl 2,6-dichloroisonicotinate and its subsequent derivatization. This key intermediate is a pivotal building block in the development of novel therapeutic agents and agrochemicals.[1] The protocols herein are designed for scalability and robustness, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations essential for industrial and advanced research applications. We will detail a validated two-stage synthesis of the core molecule followed by an exploration of its derivatization via modern cross-coupling methodologies.

Introduction: The Strategic Importance of the Dichloroisonicotinate Scaffold

The 2,6-dihalopyridine framework is a privileged scaffold in medicinal chemistry. The two chlorine atoms serve as versatile synthetic handles, allowing for selective, stepwise functionalization to build molecular complexity. Specifically, this compound provides a sterically protected carboxylic acid moiety, which can prevent undesired side reactions during the modification of the pyridine ring. The tert-butyl group can be readily removed under acidic conditions in later synthetic stages if the free carboxylic acid is required. These attributes make the title compound and its derivatives crucial intermediates for synthesizing a wide range of biologically active molecules, including kinase inhibitors and novel immunomodulatory agents.[1][2][3]

Overall Synthetic Strategy

The most efficient and scalable synthesis of this compound is achieved through a two-part process. The first part involves the synthesis of the key precursor, 2,6-dichloroisonicotinic acid, from readily available starting materials. The second part is the esterification of this acid with a tert-butyl group. Subsequent derivatization is then typically performed via palladium-catalyzed cross-coupling reactions.

G cluster_0 Part 1: Acid Synthesis cluster_1 Part 2: Esterification cluster_2 Part 3: Derivatization A Citrazinic Acid B 2,6-Dichloroisonicotinic Acid A->B Chlorination (POCl₃, Catalyst) C This compound B->C Esterification (e.g., Acyl Chloride route) D Functionalized Derivatives C->D Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction)

Figure 1: High-level workflow for the synthesis and derivatization of this compound.

Part 1: Large-Scale Synthesis of 2,6-Dichloroisonicotinic Acid

Principle and Mechanistic Insight

The synthesis of 2,6-dichloroisonicotinic acid is robustly achieved via the chlorination of citrazinic acid (2,6-dihydroxyisonicotinic acid).[4] This reaction is typically performed using phosphorus oxychloride (POCl₃) as both the chlorinating agent and the solvent. The dihydroxy-pyridine tautomerizes to the pyridone form, and the oxygen atoms are subsequently replaced by chlorine atoms. The addition of a phase-transfer catalyst, such as tetraethylammonium chloride, is crucial on a large scale to improve reaction kinetics and yield by enhancing the solubility of the starting material in the reaction medium.

Detailed Protocol

Materials:

  • Citrazinic acid

  • Phosphorus oxychloride (POCl₃)

  • Tetraethylammonium chloride

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Crushed ice

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, suspend citrazinic acid (1.0 eq) and tetraethylammonium chloride (1.0 eq) in phosphorus oxychloride (in excess, approx. 5-10 volumes).[5]

  • Heating: Heat the reaction mixture to 130 °C and maintain for 18 hours. Subsequently, increase the temperature to 145 °C for an additional 2 hours to drive the reaction to completion.[5]

  • Quenching (Caution): Cool the reaction mixture to room temperature. In a separate, well-ventilated area, slowly and carefully pour the reaction mixture onto a large volume of crushed ice (approx. 15 volumes) with vigorous stirring. This is a highly exothermic process that releases HCl gas.

  • Extraction: Transfer the quenched mixture to a separation funnel and extract the aqueous layer with ethyl acetate (3 x 10 volumes).[5]

  • Work-up: Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid.[5]

Data Presentation
ParameterValueReference
Starting MaterialCitrazinic Acid
Key ReagentsPOCl₃, (C₂H₅)₄NCl
Temperature Profile18h @ 130°C, then 2h @ 145°C
Typical Yield85-90%
Product FormWhite Crystalline Solid[1]
Molecular Weight192.00 g/mol [1]

Part 2: Esterification to this compound

Principle and Challenges

The direct Fischer esterification of 2,6-dichloroisonicotinic acid with tert-butanol is challenging due to the steric hindrance of the tertiary alcohol.[6] Under typical acidic conditions, the competing E1 elimination of tert-butanol to form isobutylene is a major side reaction.[6] A more reliable and scalable approach involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with tert-butanol.

G A 2,6-Dichloroisonicotinic Acid B 2,6-Dichloroisonicotinoyl Chloride (Reactive Intermediate) A->B SOCl₂ or (COCl)₂ D This compound B->D + tert-Butanol (Base, e.g., Pyridine) C tert-Butanol C->D

Figure 2: Acyl chloride-mediated esterification workflow.

Detailed Protocol (via Acyl Chloride)

Materials:

  • 2,6-dichloroisonicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • tert-Butanol

  • Pyridine or Triethylamine (as base)

  • Saturated sodium bicarbonate solution

Procedure:

  • Acyl Chloride Formation: Suspend 2,6-dichloroisonicotinic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF (optional, "Vilsmeier" catalysis). Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and the solution becomes clear.

  • Removal of Excess Reagent: Concentrate the mixture under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude 2,6-dichloroisonicotinoyl chloride is often used directly in the next step.

  • Esterification: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of tert-butanol (1.5 eq) and a non-nucleophilic base like pyridine (1.5 eq) in anhydrous DCM.

  • Reaction: Add the tert-butanol/pyridine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Part 3: Derivatization via Palladium-Catalyzed Cross-Coupling

Principle and Regioselectivity

The chlorine atoms at the C2 and C6 positions of the pyridine ring are susceptible to substitution via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions.[7][8][9] These reactions are foundational for creating C-C bonds and introducing diverse functionalities.[8] A key consideration is regioselectivity; the C2 and C6 positions are electronically activated by the ring nitrogen, making them prime sites for oxidative addition to the palladium(0) catalyst. By carefully controlling stoichiometry (e.g., using ~1 equivalent of the coupling partner) and reaction conditions, it is often possible to achieve selective mono-substitution, leaving the second chlorine atom available for subsequent transformations.

G cluster_0 Reactants cluster_1 Conditions cluster_2 Product A tert-Butyl 2,6-dichloroisonicotinate C Pd Catalyst (e.g., Pd(OAc)₂) F tert-Butyl 2-chloro-6-R-isonicotinate label_react Catalytic Cycle A->label_react B R-B(OH)₂ (Boronic Acid) B->label_react D Base (e.g., Cs₂CO₃) E Solvent (e.g., Dioxane) label_react->F

Figure 3: General scheme for a Suzuki-Miyaura mono-coupling reaction.

General Protocol for Mono-Arylation (Suzuki-Miyaura Coupling)

Materials:

  • This compound

  • Arylboronic acid (1.0-1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

  • A suitable ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, or DME)

Procedure:

  • Reaction Setup: To an oven-dried flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst, ligand (if required), and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed anhydrous solvent via cannula or syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to isolate the mono-substituted derivative.

References

The Pivotal Role of tert-Butyl 2,6-Dichloroisonicotinate in Agrochemical Innovation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of agrochemical development, the strategic design and synthesis of novel active ingredients are paramount. Intermediate compounds that offer versatility, reactivity, and stability are the unsung heroes in this endeavor. Among these, tert-butyl 2,6-dichloroisonicotinate has emerged as a crucial building block, providing a robust scaffold for the creation of next-generation herbicides and plant health solutions.[1]

This technical guide delves into the multifaceted applications of this compound. We will explore its synthesis and demonstrate its utility as a key intermediate in two significant areas of agrochemical research: the development of advanced synthetic auxin herbicides and the generation of potent plant resistance inducers. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this compound in their discovery pipelines.

Section 1: Compound Profile and Synthesis

This compound is the tert-butyl ester of 2,6-dichloroisonicotinic acid. Its structure is distinguished by a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a tert-butyl ester at the 4 position.[2] This unique arrangement confers desirable properties for a synthetic intermediate:

  • Enhanced Reactivity : The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring activates the 3 and 5 positions for nucleophilic substitution and facilitates cross-coupling reactions at the chlorinated positions.[1]

  • Carboxylic Acid Protection : The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality. It is stable under a variety of reaction conditions, particularly those involving organometallic reagents, and can be selectively removed under acidic conditions when the free acid is required for the final active molecule.

  • Solubility and Handling : The tert-butyl group increases the compound's lipophilicity, improving its solubility in common organic solvents and simplifying handling and purification during multi-step syntheses.[2]

Protocol 1: Synthesis of this compound

This protocol details the direct esterification of 2,6-dichloroisonicotinic acid using N,N-dimethylformamide di-tert-butyl acetal, a method that proceeds with high efficiency.

Causality : This choice of reagent is strategic. N,N-dimethylformamide di-tert-butyl acetal acts as both a tert-butyl source and a dehydrating agent, driving the reaction to completion and avoiding the often harsh conditions required for traditional acid-catalyzed esterification of sterically hindered alcohols like tert-butanol.[3]

Materials and Reagents:

  • 2,6-dichloroisonicotinic acid

  • Toluene

  • N,N-dimethylformamide di-tert-butyl acetal

  • Ethyl acetate

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Nitrogen gas inlet

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2,6-dichloroisonicotinic acid (e.g., 2 g, 10.4 mmol) and toluene (50 mL).

  • Establish an inert atmosphere by flushing the flask with nitrogen.

  • Under the nitrogen atmosphere, add N,N-dimethylformamide di-tert-butyl acetal (15 mL, 62.5 mmol).

  • Heat the reaction mixture to 80°C and maintain with stirring overnight.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the solid product, this compound.[3]

Expected Yield: ~87%[3]

Section 2: Application in Herbicide Development - Crafting Synthetic Auxins

Pyridine carboxylic acids are a well-established class of synthetic auxin herbicides.[4] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but their persistence and unregulated binding to auxin receptors lead to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf weeds.[5] this compound is an ideal precursor for creating novel 6-aryl-picolinate herbicides, such as halauxifen-methyl, through transition metal-catalyzed cross-coupling reactions.[6][7]

Mechanism of Action: Synthetic Auxin Herbicides

The workflow below illustrates the mechanism by which synthetic auxins disrupt plant function, leading to herbicidal effects.

Synthetic Auxin Mechanism cluster_0 Herbicide Action SA Synthetic Auxin (e.g., 6-Aryl-Picolinate) Receptor Auxin Receptor (e.g., TIR1/AFB) SA->Receptor Binds Repressor Aux/IAA Repressor Protein Receptor->Repressor Targets for Degradation Degradation Ubiquitin-Proteasome System Repressor->Degradation Degrades ARF Auxin Response Factor (ARF) Repressor->ARF Inhibits Genes Auxin-Responsive Genes ARF->Genes Activates Response Uncontrolled Growth & Plant Death Genes->Response

Caption: Synthetic auxins bind to auxin receptors, leading to the degradation of repressor proteins and subsequent over-activation of auxin-responsive genes.

Protocol 2: Synthesis of a 6-Aryl-Picolinate Herbicide Intermediate via Suzuki Coupling

This protocol provides a representative method for a palladium-catalyzed Suzuki coupling reaction, a powerful tool for forming carbon-carbon bonds.[8] Here, this compound is coupled with an arylboronic acid to create the core structure of a modern herbicide.

Causality : The Suzuki coupling is chosen for its high tolerance of various functional groups, mild reaction conditions, and commercial availability of catalysts and reagents. The chlorine atom at the 6-position of the pyridine ring is selectively displaced in this cross-coupling reaction.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., 1,4-dioxane and water mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent mixture (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 90-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-aryl-picolinate derivative.

Protocol 3: In Vitro Herbicidal Activity Assay (Seed Germination)

This protocol is a primary screening method to evaluate the herbicidal efficacy of newly synthesized compounds on seed germination and early seedling growth.[9]

Materials and Reagents:

  • Synthesized test compound

  • Positive control herbicide (e.g., Halauxifen-methyl)[10]

  • Solvent for stock solution (e.g., DMF or DMSO)

  • Tween-80 (surfactant)

  • Distilled water

  • Petri dishes or multi-well plates

  • Filter paper

  • Seeds of a susceptible broadleaf weed (e.g., Galium aparine (cleavers) or Amaranthus retroflexus (redroot pigweed))[5][9]

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMF).

  • Create a series of dilutions in distilled water containing 0.1% Tween-80 to achieve final test concentrations (e.g., 1, 10, 100, 1000 µM). Prepare a "mock" control with only the solvent and surfactant.

  • Place a sterile filter paper in each petri dish.

  • Pipette a standard volume (e.g., 2 mL) of each test concentration, the positive control, and the mock control onto the filter paper in separate dishes.

  • Place a set number of seeds (e.g., 20) onto the moistened filter paper in each dish.

  • Seal the dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After 7-10 days, measure the germination rate (%) and the root and shoot length of the seedlings.

  • Calculate the inhibition rate relative to the mock control and determine the IC₅₀ value (the concentration required to inhibit growth by 50%).

Compound ClassTarget WeedIC₅₀ Value (µM)Reference
6-Aryl-PicolinatesGalium aparine0.1 - 10[5]
Phenyl AminopyralidsBroadleaf Weeds0.05 - 5[6]
Pyridine Carboxylic AcidsDicot Weeds1 - 50[4]
Table 1: Representative herbicidal activity of pyridine-based synthetic auxins.

Section 3: Application in Plant Health - Inducing Systemic Acquired Resistance (SAR)

Beyond direct pest control, a key strategy in modern agriculture is to enhance a plant's own defense mechanisms. Systemic Acquired Resistance (SAR) is a state of heightened immunity in plants, triggered by a localized exposure to a pathogen or a chemical elicitor.[11] This leads to broad-spectrum, long-lasting resistance in distal, untreated parts of the plant. Derivatives of 2,6-dichloroisonicotinic acid are known potent inducers of SAR.[12]

Mechanism of Action: Systemic Acquired Resistance (SAR)

The SAR pathway is a complex signaling cascade. An initial trigger leads to the accumulation of signaling molecules, which travel through the plant's vascular system to activate defense gene expression in systemic tissues.

SAR Pathway cluster_1 SAR Induction & Signaling Elicitor Elicitor (e.g., INA Derivative) Local Local Tissue Elicitor->Local Applied to Signal Mobile Signal (e.g., Salicylic Acid) Local->Signal Produces Systemic Systemic Tissue Signal->Systemic Translocates to NPR1 NPR1 Protein Activation Systemic->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes Induces Resistance Broad-Spectrum Disease Resistance PR_Genes->Resistance

References

Troubleshooting & Optimization

Technical Support Center: Tert-butyl 2,6-dichloroisonicotinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and handling of tert-butyl 2,6-dichloroisonicotinate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows.[1] As a key intermediate, its purity is paramount for the success of subsequent reactions. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating common byproducts and side reactions encountered during its synthesis.

Synthesis Overview: The Primary Pathway

The most common and practical synthesis of this compound proceeds in two key stages: the chlorination of a suitable precursor to form 2,6-dichloroisonicotinic acid, followed by its esterification. Understanding the potential pitfalls in each stage is crucial for obtaining a high-purity final product.

G cluster_0 Stage 1: Acid Formation cluster_1 Stage 2: Esterification Citrazinic Acid Citrazinic Acid 2,6-Dichloroisonicotinic Acid 2,6-Dichloroisonicotinic Acid Citrazinic Acid->2,6-Dichloroisonicotinic Acid  POCl₃ / Heat   This compound This compound 2,6-Dichloroisonicotinic Acid->this compound  (Boc)₂O / DMAP or Isobutylene / H⁺   2,6-Dichloroisonicotinic Acid->this compound

Caption: General two-stage synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guides

This section addresses the most common issues encountered during synthesis and purification in a practical, question-and-answer format.

FAQ 1: My reaction appears complete, but after workup and chromatography, my main product is the starting material, 2,6-dichloroisonicotinic acid. What's happening?

Symptoms:

  • A significant spot on your TLC plate corresponds to the highly polar starting acid.

  • ¹H NMR analysis shows a broad singlet in the downfield region (δ 12-14 ppm), characteristic of a carboxylic acid proton.

  • LC-MS analysis shows a major peak with the mass of the starting acid (192.00 g/mol ) instead of the desired ester (248.10 g/mol ).

Root Cause Analysis: Acid-Catalyzed Deprotection

This is the most common issue. The tert-butyl ester functional group is highly sensitive to acid.[2] Standard aqueous acidic workups (e.g., washing with 1N HCl) or purification via standard silica gel chromatography will readily cleave the ester, regenerating the starting carboxylic acid and releasing isobutylene gas.[2] Silica gel is inherently acidic and can catalyze this decomposition directly on the column.

Mechanism of Acid-Catalyzed Hydrolysis

The mechanism involves protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. However, due to the stability of the tertiary carbocation, the reaction proceeds via an AAL1-type mechanism involving the formation of a tert-butyl cation.[2]

G cluster_0 Acid-Catalyzed Hydrolysis of tert-Butyl Ester start tert-Butyl Ester step1 Protonated Ester start->step1  + H⁺   step2 tert-Butyl Cation + Carboxylic Acid step1->step2  Slow (RDS)   step3 Isobutylene step2->step3  - H⁺  

Caption: Simplified pathway for acid-catalyzed de-tert-butylation.

Solution: Mitigation and Purification Protocol

A. Modified Workup Procedure:

  • Upon reaction completion, cool the mixture to room temperature.

  • If a non-aqueous solvent was used, dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid catalyst and the product acid. Caution: Perform this slowly and vent the separatory funnel frequently to release CO₂ gas.[3]

    • Water.

    • Saturated aqueous sodium chloride (brine) to aid in layer separation and remove residual water.[3]

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

B. Alternative Purification Strategies:

  • Neutral Chromatography: If chromatography is necessary, use deactivated or neutral alumina instead of silica gel. Alternatively, a silica gel column can be "neutralized" by pre-flushing with the eluent system containing a small amount (0.1-1%) of a volatile amine like triethylamine.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as hexanes or an ethanol/water mixture.

  • Distillation: If the product is thermally stable, distillation under high vacuum can be an effective purification method.

FAQ 2: My GC-MS analysis shows peaks corresponding to mono- and tri-chlorinated pyridines. Where do these come from?

Symptoms:

  • GC-MS or LC-MS analysis reveals impurities with m/z values corresponding to monochloropyridine derivatives or trichloropyridine derivatives (e.g., 2,3,6-trichloropyridine).[4]

  • The ¹H NMR of the crude product shows multiple singlets or doublets in the aromatic region that do not correspond to the symmetrical product.

Root Cause Analysis: Impure Starting Material

These byproducts almost always originate from the first stage of the synthesis: the preparation of 2,6-dichloroisonicotinic acid. The chlorination of pyridine or its derivatives can be difficult to control perfectly.[5][6]

  • Incomplete Chlorination: Leads to the presence of 2-chloroisonicotinic acid.

  • Over-chlorination: Excessive chlorinating agent or harsh conditions can produce 2,3,6-trichloropyridine species.[4][7]

  • Isomeric Impurities: Depending on the starting material and reaction conditions, other isomers like 2,3- or 2,5-dichloropyridine may form.[4]

These acidic impurities will then undergo esterification alongside the desired 2,6-dichloroisonicotinic acid, leading to a difficult-to-separate mixture of esters.

Solution: Rigorous Purification of the Intermediate

The most effective strategy is to ensure the absolute purity of the 2,6-dichloroisonicotinic acid before proceeding to the esterification step.

Protocol: Purification of 2,6-Dichloroisonicotinic Acid

  • Take the crude solid obtained from the chlorination reaction.

  • Dissolve it in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, ethanol, or an acetic acid/water mixture).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals thoroughly under vacuum.

  • Confirm purity by ¹H NMR (a clean singlet in the aromatic region in DMSO-d6 is expected) and melting point analysis before use in the next step.[8]

FAQ 3: I am attempting a one-pot synthesis involving metallation of 2,6-dichloropyridine followed by quenching with a carbon dioxide source and in-situ esterification. My yields are very low and I see complex byproducts. Why?

Symptoms:

  • Extremely low or no yield of the desired product.

  • A complex mixture of unidentified products is observed by GC-MS or NMR.

  • Presence of byproducts incorporating the alkyl group from the organolithium reagent (e.g., a butyl group if using n-BuLi).

Root Cause Analysis: Competing Nucleophilic Addition

While deprotonation (metallation) of the pyridine ring is a valid synthetic strategy, chlorinated pyridines are highly electron-deficient. This makes them susceptible to nucleophilic attack by strong organometallic bases like n-butyllithium (nBuLi) or even lithium diisopropylamide (LDA).[9][10] Instead of simply removing a proton, the base can add to the pyridine ring, typically at the C-3 or C-5 positions.

G cluster_0 Troubleshooting Metallation Reactions cluster_1 Desired Pathway cluster_2 Side Reaction start 2,6-Dichloropyridine + Strong Base (RLi) path_a Deprotonation (Low Temp, e.g., -78°C) start->path_a path_b Nucleophilic Addition (Higher Temp / Less Hindered Base) start->path_b prod_a Lithiated Pyridine path_a->prod_a prod_b Addition Byproducts path_b->prod_b

References

Technical Support Center: Purification of Products from tert-Butyl 2,6-Dichloroisonicotinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 2,6-dichloroisonicotinate. This guide is designed to provide expert insights and practical solutions for the purification challenges associated with its reaction products. The unique combination of a sterically hindered tert-butyl ester, two reactive chlorine atoms, and a basic pyridine core presents specific hurdles that require careful consideration to achieve high purity. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude reaction mixture?

A1: The impurity profile depends heavily on the reaction type (e.g., Suzuki, Sonogashira, SNAr). However, common classes of impurities include:

  • Unreacted Starting Material: Residual this compound.

  • Mono-substituted Product: In reactions aiming for di-substitution, the product where only one of the two chlorine atoms has reacted is a very common and often difficult-to-separate byproduct.

  • Catalyst Residues: Palladium and copper catalysts used in cross-coupling reactions can contaminate the product.[1][2]

  • Homo-coupled Byproducts: Byproducts from the coupling partner reacting with itself (e.g., biaryl compounds in Suzuki reactions).

  • Hydrolyzed Starting Material: The tert-butyl ester is sensitive to strong acids and can hydrolyze to the corresponding carboxylic acid, 2,6-dichloroisonicotinic acid, especially during acidic aqueous workups.[3][4]

  • Protodeborylated Byproducts: In Suzuki reactions, the boronic acid coupling partner can be protonated and lose its boron moiety, leading to a simple aryl or heteroaryl byproduct.[5]

Q2: My pyridine-containing products are showing significant peak tailing on silica gel TLC and column chromatography. Why is this happening and what's the first thing I should try?

A2: This is a classic issue when purifying basic compounds like pyridine derivatives on standard silica gel.[6] The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong, non-specific binding leads to slow elution and the characteristic "tailing" or "streaking" of spots and peaks.[6]

The most common and effective first step is to add a small amount of a competing base to your eluent. A typical choice is 0.5-2% triethylamine (TEA) . The TEA will preferentially bind to the acidic sites on the silica, effectively masking them from your product and allowing it to elute more symmetrically.[6]

Q3: I suspect my tert-butyl ester is being cleaved during purification. How can I avoid this?

A3: The tert-butyl ester is cleaved under acidic conditions via a mechanism that forms a stable tert-butyl cation.[7] To prevent unintentional deprotection, you must rigorously avoid acidic conditions:

  • Workup: Use a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for aqueous washes instead of acids.

  • Chromatography: Avoid using acidic additives in your eluent. If you are using commercial, pre-packed silica columns, be aware that some grades of silica can be slightly acidic. Using TEA in your eluent, as mentioned above, can help neutralize the stationary phase. For highly sensitive substrates, consider using neutral alumina as your stationary phase instead of silica gel.

Troubleshooting Guide: Common Purification Problems & Solutions

Issue 1: Poor Separation Between Starting Material, Mono-, and Di-substituted Products
  • Symptoms: TLC spots are overlapping or very close (ΔRf < 0.1). Column chromatography yields mixed fractions.

  • Potential Causes & Solutions:

    • Cause: Insufficiently selective eluent system. The polarity difference between these compounds can be minimal.

      • Solution 1 (Optimize Eluent): Your primary tool is to adjust the eluent polarity. Systematically screen solvent systems. Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate or dichloromethane (DCM). Test gradients in 5% increments (e.g., 5% EtOAc/Hex, 10% EtOAc/Hex, etc.) to find the optimal separation window on TLC before attempting a column.

      • Solution 2 (Change Solvent System): If a hexanes/ethyl acetate system fails, switch to a different system that offers alternative selectivity. A toluene/acetone or DCM/methanol system can sometimes resolve compounds that co-elute in others.

    • Cause: Column overload. Injecting too much crude material onto the column will degrade separation performance.

      • Solution: Use a proper loading ratio. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. For very difficult separations, use a higher ratio (e.g., 1:100).

Issue 2: Product Appears to Decompose on the Column
  • Symptoms: A clean spot on the initial TLC of the crude material results in multiple new spots after column chromatography. Overall yield is very low.

  • Potential Causes & Solutions:

    • Cause: Acid-catalyzed decomposition or deprotection on the silica surface.

      • Solution 1 (Neutralize Silica): Pre-treat the silica gel. Slurry the silica in your starting eluent containing 1-2% triethylamine, let it stand for an hour, and then pack the column. This neutralizes active sites.

      • Solution 2 (Switch Stationary Phase): For highly sensitive compounds, switch to a more inert stationary phase. Neutral alumina is a good alternative. For reverse-phase flash chromatography, a C18-functionalized silica can be used, eluting with systems like water/acetonitrile or water/methanol.

    • Cause: The product is inherently unstable.

      • Solution: Minimize the time the product spends in solution and on the column. Work quickly, use a slightly higher pressure to speed up the column, and immediately evaporate the solvent from the collected fractions at a low temperature.

Issue 3: Persistent Palladium/Copper Catalyst Contamination
  • Symptoms: Final product has a grey/black (palladium) or green/blue (copper) tint. NMR or ICP-MS analysis shows metal residue.

  • Potential Causes & Solutions:

    • Cause: Metal complexes are adhering to the product.

      • Solution 1 (Aqueous Wash): During the workup, wash the organic layer with an aqueous solution that can complex with the metal. A saturated solution of ammonium chloride (NH₄Cl) or a dilute (5-10%) solution of aqueous ammonia can help remove copper salts.

      • Solution 2 (Filtration): Before concentration, pass the crude organic solution through a short plug of Celite® or silica gel. This can often capture finely dispersed palladium-on-carbon or other heterogeneous catalyst residues.

      • Solution 3 (Specialized Scavengers): If metal contamination is persistent, consider using a commercial metal scavenger resin. These are functionalized polymers designed to selectively bind and remove specific metals from solution.

Visualized Workflows & Protocols

General Purification Strategy

The following diagram outlines a typical decision-making workflow for purifying the products of this compound reactions.

G cluster_start Initial State cluster_analysis Analysis cluster_pathways Purification Pathways cluster_outcome Outcome & Next Steps start Crude Reaction Mixture tlc Analyze by TLC (e.g., 20% EtOAc/Hex + 1% TEA) start->tlc workup Aqueous Workup (e.g., NaHCO3 wash) tlc->workup  If water-soluble byproducts column Flash Column Chromatography tlc->column  If multiple, separable spots recryst Recrystallization tlc->recryst  If one major, solid product workup->column pure Pure Product column->pure recryst->pure deprotect Proceed to Deprotection? pure->deprotect G cluster_problem Problem cluster_checks Initial Checks cluster_solutions Corrective Actions problem Poor Resolution (Overlapping Peaks) overload Is column overloaded? (>1:30 sample:silica ratio) problem->overload packing Is column packed well? (No channels or cracks) overload->packing No reload Repack column & decrease load overload->reload Yes packing->reload No gradient Switch to shallow gradient elution packing->gradient Yes solvent Change solvent system (e.g., Toluene/Acetone) gradient->solvent phase Change stationary phase (e.g., Alumina, C18) solvent->phase

References

Technical Support Center: Managing Side Reactions with 2,6-Dihalopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,6-dihalopyridines. This guide is designed to provide in-depth technical assistance and field-proven insights to help you navigate the common challenges and side reactions encountered during the functionalization of this important heterocyclic scaffold. By understanding the underlying mechanisms of these side reactions, you can strategically design your experiments to maximize yield and selectivity.

Troubleshooting Guides: Question & Answer Format

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Yield in Suzuki-Miyaura Coupling of 2,6-Dichloropyridine

Question: I am performing a Suzuki-Miyaura coupling with 2,6-dichloropyridine and an arylboronic acid, but I am observing very low yields of the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura couplings of 2,6-dichloropyridine are a common challenge. This often stems from the inherent properties of the substrate and the sensitivity of the catalytic system. The primary difficulties are the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds and potential catalyst inhibition by the pyridine nitrogen.[1] A systematic approach to troubleshooting is crucial.

Causality and Experimental Choices:

The palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex.[2] The electron-deficient nature of the pyridine ring and the strong C-Cl bond make this initial step challenging. Furthermore, the lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Your choice of catalyst, ligand, base, and solvent must be tailored to overcome these hurdles.

Troubleshooting Workflow:

start Low/No Yield in Suzuki Coupling q1 Is the catalyst system appropriate for a deactivated aryl chloride? start->q1 sol1 Switch to a more active catalyst system: - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). - Consider N-heterocyclic carbene (NHC) ligands. - Use a stable precatalyst (e.g., Pd(OAc)2/ligand or a palladacycle). q1->sol1 No q2 Is the base effective? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Screen different bases: - Use strong, non-nucleophilic bases like K3PO4, Cs2CO3, or K2CO3. - Ensure adequate solubility of the base. q2->sol2 No q3 Is the reaction temperature high enough? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Increase the reaction temperature (typically 80-120 °C). Consider microwave irradiation to accelerate the reaction. q3->sol3 No q4 Is catalyst deactivation by the pyridine nitrogen a possibility? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Increase catalyst loading. Use a more sterically hindered ligand to prevent strong coordination of the pyridine nitrogen. q4->sol4 Yes end_node Proceed with optimized conditions q4->end_node No a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of 2,6-dichloropyridine.

Data on Catalyst Systems for Suzuki-Miyaura Coupling:

Catalyst SystemLigandBaseSolventTemperature (°C)Observations
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100A robust system for many challenging aryl chlorides.
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane100-110Often provides good yields with deactivated substrates.
PEPPSI-IPrIPrK₂CO₃THF/H₂O80NHC ligands can be very effective.
Pd(OAc)₂ / Ad₂PⁿBuAd₂PⁿBuLiOᵗBuDioxane/H₂O100Particularly effective for exhaustive dialkylation.[3]
Issue 2: Unwanted Side Products in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with a 2,6-dihalopyridine is producing significant side products like homocoupled boronic acid and hydrodehalogenated pyridine. How can I minimize these?

Answer:

These are common side reactions that compete with the desired cross-coupling pathway. Understanding their mechanisms is key to suppression.

Causality and Experimental Choices:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[2] If your palladium precatalyst is Pd(II) (e.g., Pd(OAc)₂), its reduction to the active Pd(0) can be accompanied by the oxidative homocoupling of the boronic acid. Rigorous exclusion of oxygen is critical.

  • Hydrodehalogenation: This is the replacement of a halogen atom with hydrogen. It can become a significant pathway if the transmetalation step of the catalytic cycle is slow, allowing for competing pathways where a hydride source (which can be the solvent, base, or additives) intercepts a catalyst intermediate.[4]

  • Protodeborylation: This involves the cleavage of the C-B bond of the boronic acid, especially prevalent with heteroaryl boronic acids.[2] Using more stable boronic esters, such as pinacol esters, can mitigate this issue.[2]

cluster_desired Desired Suzuki-Miyaura Cycle cluster_side Competing Side Reactions pd0 Pd(0) Catalyst ox_add Oxidative Addition pd0->ox_add 2,6-Dihalopyridine homo Boronic Acid Homocoupling pd0->homo Promoted by O₂, Pd(II) transmetal Transmetalation ox_add->transmetal hydro Hydrodehalogenation (Loss of Halogen) ox_add->hydro Competes with Transmetalation red_elim Reductive Elimination transmetal->red_elim Boronic Acid/Ester proto Protodeborylation (Loss of Boronic Acid) transmetal->proto Especially with Heteroaryl Boronic Acids red_elim->pd0 Regenerates product Desired Product red_elim->product

Caption: Common side reactions competing with the Suzuki-Miyaura cycle.

Mitigation Strategies:

  • For Homocoupling:

    • Thoroughly degas all solvents and the reaction mixture.

    • Maintain a positive pressure of an inert gas (Argon or Nitrogen).

    • Consider adding a mild reducing agent like potassium formate to the reaction mixture to help maintain the palladium in the Pd(0) state.[5]

  • For Hydrodehalogenation:

    • Use a more active catalyst system to accelerate the desired catalytic cycle.

    • Screen different bases or solvent systems, as these can influence the rate of transmetalation versus hydrodehalogenation.

  • For Protodeborylation:

    • Switch from a boronic acid to a more stable boronic ester (e.g., pinacol or MIDA esters).[2]

    • Employ a "slow-release" strategy with boronate derivatives like organotrifluoroborates, which generate the active boronic acid in situ at a controlled rate.

Issue 3: Controlling Mono- vs. Di-substitution in Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on 2,6-dichloropyridine. How can I selectively obtain the mono-aminated or di-aminated product?

Answer:

Achieving selective mono- or di-amination requires careful control over stoichiometry, reaction conditions, and the catalyst system. The electron-deficient nature of the pyridine ring and the presence of two chlorine atoms present both a challenge and an opportunity for selective functionalization.

Causality and Experimental Choices:

The relative rates of the first and second amination reactions determine the product distribution. After the first C-N bond is formed, the resulting aminopyridine is more electron-rich than the starting 2,6-dichloropyridine. This electronic change can deactivate the remaining C-Cl bond towards further oxidative addition. However, the newly introduced amino group can also act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or promoting the second coupling through intramolecular effects.

Strategies for Selective Amination:

  • For Mono-amination:

    • Stoichiometry: Use a slight excess of 2,6-dichloropyridine relative to the amine (e.g., 1.2 equivalents of the pyridine).

    • Catalyst System: Employ a catalyst system that is highly active for the first coupling but less so for the more electron-rich mono-aminated intermediate. Bulky biarylphosphine ligands like RuPhos or BrettPhos are often effective.[6][7]

    • Base: A strong, non-nucleophilic base like NaOᵗBu is typically used. The choice of base can sometimes influence selectivity.

  • For Di-amination:

    • Stoichiometry: Use an excess of the amine (e.g., >2.2 equivalents).

    • Catalyst Loading: A higher catalyst loading may be necessary to drive the second, slower coupling to completion.

    • Reaction Conditions: More forcing conditions, such as higher temperatures or longer reaction times, may be required.

Comparative Data for Ligands in Mono-amination of 2-chloropyridine with Morpholine:

LigandBaseSolventTemperature (°C)Yield (%)Observations
RuPhosNaOᵗBuToluene100>95Excellent for mono-amination.[6]
BrettPhosNaOᵗBuToluene100>95Highly effective for challenging substrates.[6]
XantphosNaOᵗBuToluene100~90Good for mono-amination with careful stoichiometry.[1]
Josiphos-typeK₂CO₃Dioxane110VariableCan be effective, but may require optimization.
Issue 4: Formation of Pyridyne Intermediates

Question: I am observing unexpected isomers in my reaction with a 2,6-dihalopyridine, suggesting the formation of a pyridyne intermediate. How can I confirm this and how can I avoid it?

Answer:

The formation of pyridyne intermediates, particularly with strongly basic and sterically hindered reagents, is a known pathway for halopyridines that can lead to a loss of regioselectivity.

Causality and Experimental Choices:

Pyridynes are highly reactive intermediates formed through the elimination of a hydrogen halide from the pyridine ring. This typically occurs under the action of a strong, non-nucleophilic base like LDA or KHMDS. The pyridyne can then be trapped by a nucleophile at either end of the formal triple bond, leading to isomeric products. The regioselectivity of the nucleophilic attack is influenced by the electronic and steric properties of substituents on the pyridine ring.[8]

start 2,6-Dihalopyridine pyridyne 3,4-Pyridyne Intermediate start->pyridyne Elimination of HX base Strong, Hindered Base (e.g., LDA, KHMDS) base->pyridyne nuc_attack Nucleophilic Attack pyridyne->nuc_attack product_mix Mixture of Isomeric Products nuc_attack->product_mix

Caption: Formation of a pyridyne intermediate from a dihalopyridine.

Troubleshooting and Avoidance:

  • Base Selection: The most direct way to avoid pyridyne formation is to use a weaker base that is not capable of deprotonating the pyridine ring. For cross-coupling reactions, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred and do not promote pyridyne formation.

  • Reaction Temperature: Pyridyne formation is often favored at higher temperatures. If you suspect this pathway, running the reaction at a lower temperature may suppress it.

  • Confirmation: If you suspect a pyridyne intermediate, you can try to trap it with a known trapping agent, such as furan, which will undergo a [4+2] cycloaddition. The identification of the resulting cycloadduct would provide strong evidence for the pyridyne pathway.

FAQs: Frequently Asked Questions

Q1: Why is 2,6-dichloropyridine a challenging substrate for cross-coupling reactions?

A1: There are two main reasons. First, the C-Cl bond is stronger and less reactive towards oxidative addition than C-Br or C-I bonds, often requiring more active catalysts and higher reaction temperatures.[1] Second, the nitrogen atom in the pyridine ring can act as a ligand and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is particularly pronounced for ligands at the 2- and 6-positions.

Q2: Can I achieve selective mono-functionalization in a Suzuki-Miyaura coupling of 2,6-dichloropyridine?

A2: Yes, selective mono-functionalization is often achievable by carefully controlling the stoichiometry of the reagents. Using a slight excess of the 2,6-dichloropyridine relative to the boronic acid (e.g., 1.2:1) will favor the mono-coupled product. The second chlorine can then be functionalized in a subsequent step with a different coupling partner. Nickel-based catalyst systems with specific phosphine ligands have also been shown to provide high selectivity for monoarylation.[9]

Q3: My Sonogashira coupling of 2,6-dichloropyridine is failing or giving primarily alkyne homocoupling. What should I do?

A3: Successful Sonogashira coupling of 2,6-dichloropyridine requires an active catalyst system and the suppression of alkyne homocoupling (Glaser coupling).[1]

  • No Reaction: Increase the reaction temperature, use a more active palladium catalyst/ligand combination, or check the effectiveness of your base.

  • Homocoupling Dominates: Rigorously exclude oxygen from your reaction, as this promotes homocoupling. Reduce or eliminate the Cu(I) co-catalyst (copper-free conditions). Using a bulky ligand on the palladium can also help suppress this side reaction.[1][10]

Q4: What is the typical regioselectivity for reactions of substituted 2,6-dihalopyridines?

A4: For unsubstituted 2,6-dihalopyridines, the two positions are equivalent. However, if there are other substituents on the pyridine ring, both steric and electronic factors will influence the regioselectivity. Steric hindrance from a bulky substituent near one of the halogen atoms can disfavor reaction at that site.[11] Electronically, the reactivity of the C-X bonds can be modulated by the electronic nature of the other substituents on the ring.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2,6-Dichloropyridine with Minimized Side Reactions

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2,6-dichloropyridine with an arylboronic acid, incorporating measures to reduce homocoupling and hydrodehalogenation.

Materials:

  • 2,6-Dichloropyridine

  • Arylboronic acid (1.1 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Toluene and water (e.g., 10:1 v/v)

  • Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,6-dichloropyridine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Seal the flask and heat the reaction mixture with vigorous stirring at 100 °C for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Method for Selective Mono-amination of 2,6-Dichloropyridine

This protocol is a general method for the mono-amination of 2,6-dichloropyridine.

Materials:

  • 2,6-Dichloropyridine (1.2 equivalents)

  • Amine (1.0 equivalent)

  • BrettPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 equivalents)

  • Anhydrous toluene

  • Anhydrous, deoxygenated reaction vessel (e.g., glovebox or Schlenk line)

Procedure:

  • In an inert atmosphere glovebox, add the BrettPhos Pd G3 precatalyst, NaOᵗBu, and 2,6-dichloropyridine to a dry reaction vessel.

  • Add the anhydrous toluene, followed by the amine.

  • Seal the vessel and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction for the consumption of the amine by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Troubleshooting Failed Tert-butyl 2,6-dichloroisonicotinate Experiments

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for tert-butyl 2,6-dichloroisonicotinate. This versatile building block is crucial in the synthesis of novel agrochemicals and pharmaceuticals, prized for its unique reactivity and stability.[1] However, its synthesis and handling can present specific challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to navigate and troubleshoot common experimental hurdles. We will move beyond simple procedural lists to explore the causality behind each step, ensuring your protocols are robust and self-validating.

Section 1: Synthesis & Reaction Issues

This section addresses the most common point of failure: the esterification reaction itself. Success hinges on understanding the interplay between the sterically hindered carboxylic acid, the nature of the tert-butyl source, and the reaction conditions.

FAQ 1: Why is my reaction showing low or no conversion to the desired tert-butyl ester?

This is the most frequent issue. Low conversion typically points to one of three areas: reagent quality, reaction equilibrium, or the catalytic cycle.

Root Cause Analysis:

  • Reagent Inactivity: The starting material, 2,6-dichloroisonicotinic acid, must be completely dry. Its melting point should be sharp, around 209-212 °C.[2][3] Any residual water will compete with the carboxylic acid for the tert-butylating agent or quench the acid catalyst. Similarly, ensure your tert-butanol is anhydrous.

  • Insufficient Acid Catalysis: The formation of a tert-butyl ester from tert-butanol and a carboxylic acid proceeds via an SN1-type mechanism.[4] The alcohol must be protonated by a strong acid catalyst (like sulfuric acid) to form a good leaving group (water), which then dissociates to generate a stable tert-butyl cation. This cation is the key electrophile that is trapped by the carboxylate. Insufficient catalyst will stall this process.

  • Unfavorable Equilibrium: Esterification is a reversible reaction. The formation of water as a byproduct can drive the reaction backward through hydrolysis.[5]

  • Inappropriate Tert-butylating Agent: While tert-butanol with a catalytic strong acid is common, other methods exist. For example, attempting to form the ester by reacting the sodium salt of the carboxylic acid with tert-butyl bromide is doomed to fail. The carboxylate is a relatively weak nucleophile and a moderate base, which will favor an E2 elimination reaction with the tertiary halide, yielding isobutylene gas instead of the desired ester.[6]

Troubleshooting Protocol & Recommendations:

  • Rigorous Reagent Preparation:

    • Dry the 2,6-dichloroisonicotinic acid under a high vacuum at 40-50 °C for several hours before use.

    • Use a freshly opened bottle of anhydrous tert-butanol or distill it from calcium hydride.

    • Use concentrated (98%) sulfuric acid as the catalyst.

  • Driving the Reaction Forward:

    • Water Removal: If using a solvent like dichloromethane or toluene, set up the reaction with a Dean-Stark apparatus to azeotropically remove water as it forms.

    • Reagent Stoichiometry: Use tert-butanol as the limiting reagent if it is also the solvent is not feasible, but typically a slight excess (1.1 to 1.5 equivalents) is sufficient if another solvent is used.

  • Alternative High-Yield Protocol (Tf₂NH Catalysis): A recently developed, powerful method for tert-butylation uses bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate (t-BuOAc).[7][8] This avoids the use of strong, corrosive mineral acids and often proceeds much faster and in higher yields.[9]

    • Step 1: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the 2,6-dichloroisonicotinic acid (1.0 equiv) in t-BuOAc (which acts as both solvent and reagent).

    • Step 2: Add a catalytic amount of Tf₂NH (e.g., 0.1 mol%).

    • Step 3: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC or LC-MS.

    • Step 4: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[10]

Troubleshooting Decision Tree for Low Conversion

G start Low Conversion Detected (via TLC/LC-MS) check_reagents Verify Reagent Quality: - Anhydrous SM? - Anhydrous t-BuOH? - Catalyst concentration? start->check_reagents check_sm Is Starting Material (SM) fully dissolved? increase_temp Increase Reaction Temperature (e.g., to 40-50 °C) check_sm->increase_temp No dean_stark Is water being removed? (e.g., Dean-Stark) check_sm->dean_stark Yes check_reagents->start Reagents Faulty (Replace/Dry & Restart) check_reagents->check_sm Reagents OK increase_temp->dean_stark add_catalyst Add more catalyst (e.g., H₂SO₄) success Reaction Proceeds add_catalyst->success dean_stark->add_catalyst Yes, but slow consider_alt Consider Alternative Method: - Tf₂NH in t-BuOAc - Di-tert-butyl dicarbonate dean_stark->consider_alt No consider_alt->success

Caption: Decision tree for troubleshooting low reaction conversion.

Section 2: Work-up & Purification Problems

A successful reaction can still fail during the isolation stage. The tert-butyl ester is sensitive to acidic conditions, and improper work-up can lead to complete hydrolysis back to the starting material.

FAQ 2: My product hydrolyzed back to the starting material during aqueous work-up. How can I prevent this?

Root Cause Analysis:

The tert-butyl ester functional group is exceptionally labile under acidic conditions.[7][11] The mechanism of acid-catalyzed hydrolysis is the microscopic reverse of the esterification reaction. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, but cleavage of the tert-butyl group occurs via formation of the stable tert-butyl cation.[5] Any residual strong acid catalyst (e.g., H₂SO₄) from the reaction will rapidly catalyze this cleavage in the presence of water during the work-up.

Recommended Work-up and Purification Protocol:

This protocol is designed to neutralize the acid catalyst and avoid prolonged contact with aqueous phases.

  • Step 1: Initial Quench: Cool the reaction mixture in an ice bath. Slowly and carefully add it to a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Caution: Vigorous CO₂ evolution will occur. Stir until gas evolution ceases, ensuring the aqueous phase is basic (pH > 8).

  • Step 2: Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[12][13] Perform the extraction three times to ensure complete recovery.

  • Step 3: Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous NaHCO₃ (to remove any remaining acid).

    • Water.

    • Saturated aqueous sodium chloride (brine) to help break up emulsions and remove bulk water.[14]

  • Step 4: Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporation). Avoid excessive heat.

  • Step 5: Purification: The crude product is often a white to light yellow solid. If starting material or other impurities are present, purification by column chromatography on silica gel is recommended.

Column Chromatography Parameters

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of moderate polarity.
Mobile Phase Hexanes/Ethyl Acetate Gradient (e.g., 98:2 to 90:10)The non-polar hexane elutes non-polar impurities, while the more polar ethyl acetate elutes the product. A gradient provides better separation.
TLC Visualization UV light (254 nm)The pyridine ring is UV active.

Mechanism of Acid-Catalyzed Hydrolysis

G Ester R-CO-O-tBu ProtonatedEster R-C(OH+)-O-tBu Ester->ProtonatedEster + H⁺ CarboxylicAcid R-COOH ProtonatedEster->CarboxylicAcid - tBu⁺ tBu_cation tBu⁺ p1 tBu_cation->p1 + H₂O Water H₂O H3O H₃O⁺ p1->H3O - tBuOH p2

Caption: Simplified mechanism of acid-catalyzed tert-butyl ester hydrolysis.

Section 3: Product Characterization & Stability

Verifying the structure and purity of the final product is a critical final step.

FAQ 3: The analytical data (NMR/MS) of my product is unexpected. What are the common side products or impurities?

Root Cause Analysis:

Beyond unreacted starting material, several side products can complicate your analysis.

  • Isobutylene Adducts: The tert-butyl cation generated during the reaction is a potent electrophile. If other nucleophiles are present, or if it reacts with the starting material or product, it can lead to C-alkylation on the pyridine ring. This is less common but possible under harsh conditions.

  • Dimerization/Polymerization: While unlikely for this specific molecule, highly reactive intermediates can sometimes lead to oligomeric species.

  • Residual Solvents: Ensure your product is fully dried. Solvents like ethyl acetate or hexanes are easily identified in ¹H NMR spectra.

Expected Analytical Data:

  • Product: this compound

    • Formula: C₁₀H₁₁Cl₂NO₂

    • Molecular Weight: 248.10 g/mol [15]

    • ¹H NMR (in CDCl₃): Expect a singlet for the two equivalent aromatic protons on the pyridine ring (around δ 7.8-8.0 ppm) and a large singlet for the nine equivalent tert-butyl protons (around δ 1.6 ppm).

    • ¹³C NMR (in CDCl₃): Expect signals for the tert-butyl methyls (~28 ppm), the quaternary tert-butyl carbon (~83 ppm), the aromatic carbons, and the carbonyl carbon (~163 ppm).

    • Mass Spec (ESI+): Expect to see the [M+H]⁺ ion at m/z 248/250/252, showing the characteristic isotopic pattern for two chlorine atoms.

  • Starting Material: 2,6-dichloroisonicotinic acid

    • ¹H NMR (in DMSO-d₆): A singlet for the aromatic protons (around δ 7.85 ppm) and a broad singlet for the carboxylic acid proton (>13 ppm).[12]

Analytical Troubleshooting:

  • Check for Starting Material: The most common impurity. Look for the broad carboxylic acid proton in the ¹H NMR and the corresponding molecular ion in the mass spectrum.

  • LC-MS is Key: Liquid Chromatography-Mass Spectrometry is the best tool to identify multiple components in your sample. It will separate impurities and provide their molecular weights, aiding in their identification.[16][17]

  • Storage: The final product is a stable, crystalline solid.[1] Store it in a cool, dark, and dry place. For long-term storage, keeping it in a desiccator at room temperature is sufficient.[18]

References

Technical Support Center: Improving Regioselectivity in Reactions of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for regioselective pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, mechanistically grounded guidance on achieving desired positional selectivity in their experiments. The pyridine scaffold is a cornerstone of medicinal chemistry, but its inherent electronic properties often present significant challenges in controlling the position of substitution. This resource addresses these challenges in a practical, question-and-answer format.

Section 1: Foundational Principles & General Troubleshooting

This section covers the fundamental electronic nature of the pyridine ring that governs its reactivity and the initial questions that arise when planning a synthetic route.

Question 1: Why is my electrophilic aromatic substitution (SEAr) on a substituted pyridine failing or giving extremely low yields?

Answer: This is a common and expected challenge. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles. Furthermore, most electrophilic substitution reactions (e.g., nitration, halogenation) are conducted in strong acids. Under these conditions, the basic lone pair of the pyridine nitrogen is protonated, forming a pyridinium ion.[1] This positive charge dramatically increases the electron-deficient nature of the ring, further retarding or completely inhibiting the reaction.[1][2]

Troubleshooting Steps:

  • Introduce Activating Groups: If your synthesis allows, pre-installing strong electron-donating groups (EDGs) like -NH₂, -OR, or alkyl groups can increase the ring's electron density and facilitate SEAr.

  • Increase Reaction Severity: Unlike benzene, pyridine often requires harsh conditions. For example, sulfonation may require temperatures exceeding 220°C.[3]

  • Utilize a Pyridine N-oxide Strategy: This is the most robust and widely applicable solution. By oxidizing the pyridine nitrogen to an N-oxide, you simultaneously prevent N-protonation and transform the ring into a more reactive system for electrophilic substitution.[3][4][5] The N-oxide is a powerful activating group that directs electrophiles to the C4 (para) and C2 (ortho) positions.[4][5] The oxygen can be readily removed post-substitution.

Section 2: The Pyridine N-Oxide Strategy: A Powerful Tool for Regiocontrol

The conversion of pyridines to their corresponding N-oxides is arguably the most critical strategy for overcoming the inherent lack of reactivity in electrophilic substitutions and for redirecting substitution patterns.

Question 2: I've made the pyridine N-oxide, but now I'm getting a mixture of C2 and C4 isomers. How can I favor C4 substitution?

Answer: While the pyridine N-oxide activates both C2 and C4 positions, the C4 position is often electronically favored to keep the incoming electrophile further from the positively charged nitrogen atom.[4] However, a mixture is still common.

Troubleshooting & Optimization:

  • Steric Hindrance: The C2/C6 positions are sterically more hindered than the C4 position.

    • Increase Steric Bulk on the Electrophile: Using a bulkier electrophile can disfavor attack at the more crowded C2 position.

    • Introduce Steric Bulk on the Ring: If you have substituents at the C3 or C5 positions, this will further disfavor C2 attack.

  • Solvent Effects: In some cases, solvent choice can influence the isomer ratio. Explicit solvation of the N-oxide oxygen atom can modulate the electronic distribution and favor the para product.[1] It is advisable to screen a few aprotic solvents of varying polarity.

N_Oxide_Strategy sub_pyridine Substituted Pyridine n_oxide Pyridine N-Oxide sub_pyridine->n_oxide Oxidation (m-CPBA, H₂O₂) eas Electrophilic Aromatic Substitution (EAS) n_oxide->eas Add Electrophile (e.g., HNO₃/H₂SO₄) mixture Mixture of C4 & C2 Substituted N-Oxides eas->mixture c4_product Desired C4-Substituted N-Oxide mixture->c4_product Optimize for C4 (Sterics, Solvent) deoxygenation Deoxygenation (e.g., PCl₃, Zn) c4_product->deoxygenation Isolate Major Isomer final_product C4-Substituted Pyridine deoxygenation->final_product

Featured Protocol: Synthesis and Nitration of Pyridine N-Oxide

This two-step protocol illustrates the power of the N-oxide strategy for achieving C4-functionalization that is otherwise impossible.

Part A: Synthesis of Pyridine N-Oxide [3]

  • Setup: In a well-ventilated fume hood, behind a safety shield, add pyridine (1.0 mol) to a suitable reaction flask equipped with a stirrer and thermometer.

  • Oxidation: Slowly add 40% peracetic acid (1.1 mol) dropwise, ensuring the internal temperature is maintained at approximately 85°C. The addition typically takes 50-60 minutes.

  • Workup: After the addition is complete, continue stirring until the reaction cools to 40°C. Remove the acetic acid solvent under reduced pressure (water aspirator).

  • Purification: Distill the residue under high vacuum (≤1 mm Hg). The product, pyridine N-oxide, will be collected at 100–105°C as a colorless solid.

Part B: Nitration of Pyridine N-Oxide [5]

  • Setup: Cool a flask containing fuming nitric acid in an ice bath.

  • Addition: Slowly add the synthesized pyridine N-oxide to the fuming nitric acid, followed by the cautious, dropwise addition of concentrated sulfuric acid, maintaining a low temperature.

  • Reaction: Allow the reaction to warm to room temperature and then heat as necessary (monitor by TLC/LCMS) to drive the reaction to completion.

  • Workup & Deoxygenation: After completion, the resulting 4-nitropyridine N-oxide can be isolated. This intermediate is then deoxygenated using a reagent like PCl₃ or zinc dust to yield 4-nitropyridine.[4][6]

Section 3: Controlling Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are more electronically favored for pyridines than SEAr, but regioselectivity between the C2 and C4 positions can still be a significant hurdle.

Question 3: My SNAr reaction on a 2-halopyridine is sluggish, while the same reaction on a 4-halopyridine works well. Why the difference, and how can I improve it?

Answer: This is a classic issue rooted in the stability of the reaction intermediate. Nucleophilic attack on a pyridine ring is favored at the C2 (ortho) and C4 (para) positions because the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing crucial stabilization.[7][8][9][10] Attack at C3 (meta) does not allow for this stabilization.[8]

While both C2 and C4 attacks are electronically favorable, their relative rates can be influenced by several factors.

Troubleshooting & Optimization:

  • Leaving Group: Ensure you are using a good leaving group. The typical order is F > Cl > Br > I for SNAr, which is opposite to SN1/SN2 reactions. Fluoride is the best leaving group because its high electronegativity makes the carbon atom it's attached to more electrophilic.

  • Steric Hindrance: The C2 position is adjacent to the ring nitrogen, making it more sterically hindered than the C4 position. If your nucleophile is bulky, it will preferentially attack the more accessible C4 position.[3] Conversely, a bulky substituent at C3 can shield the C4 position and favor C2 attack.

  • Electronic Effects: The electronic nature of other substituents on the ring can fine-tune the relative electron deficiency at C2 versus C4.[3] An electron-withdrawing group at C3, for example, will more strongly activate the adjacent C2 and C4 positions.

  • Solvent Choice: Solvent polarity can dramatically influence regioselectivity. For instance, switching from a non-polar solvent like DCM to a polar aprotic solvent like DMSO can sometimes invert the C2/C6 selectivity.[3]

FactorTo Favor C2-AttackTo Favor C4-AttackRationale
Sterics Use a small, unhindered nucleophile.Use a bulky nucleophile.Reduces steric clash at the more crowded C2 position.
Substituents Place a bulky group at C3 or C5.Ensure C2/C6 positions are sterically hindered.Steric shielding directs the nucleophile to the alternative site.
Solvent Screen various solvents (e.g., DCM, THF, DMSO).Screen various solvents.Solvent can stabilize one transition state over the other.

Section 4: Directed ortho-Metalation (DoM) for Ultimate Regiocontrol

When inherent electronic and steric factors are insufficient, Directed ortho-Metalation (DoM) provides a powerful, surgically precise method for functionalizing the position ortho to a directing metalation group (DMG).

Question 4: I need to functionalize the C3 position of a 2-substituted pyridine. How can I achieve this selectivity?

Answer: This is a classic challenge where the inherent reactivity of the pyridine ring works against the desired outcome. For a 2-substituted pyridine, the C3 position is electronically disfavored for most reaction types. This is an ideal scenario for a DoM strategy. By choosing a substituent at C2 that can act as a directing metalation group (DMG), you can force deprotonation at the adjacent C3 position with a strong base (typically an organolithium reagent or a lithium amide).[11][12] The resulting organometallic intermediate can then be quenched with a wide variety of electrophiles.

Common Directing Metalation Groups (DMGs) for Pyridines:

  • -CONR₂ (tertiary amide)[13]

  • -OCONEt₂ (O-carbamate)[13]

  • -SO₂NR₂

  • -Cl, -F[14]

  • -OMe

DoM_Workflow

Featured Protocol: General Procedure for Directed ortho-Metalation of a Substituted Pyridine[3]

Warning: Organolithium reagents are pyrophoric and moisture-sensitive. This procedure must be conducted under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents and proper safety precautions.

Materials:

  • Substituted pyridine bearing a DMG

  • Anhydrous tetrahydrofuran (THF)

  • Lithium amide base (e.g., LDA) or an alkyllithium (e.g., n-BuLi)

  • Electrophile (e.g., I₂, Me₃SiCl, DMF)

  • Dry ice/acetone bath

Procedure:

  • Setup: Flame-dry a round-bottom flask under vacuum and backfill with an inert gas.

  • Dissolution: Dissolve the substituted pyridine in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of the organolithium base (typically 1.05-1.2 equivalents) to the cooled pyridine solution via syringe.

  • Stirring: Stir the reaction mixture at -78 °C for the required time (typically 30-120 minutes, substrate-dependent).

  • Quenching: Add the desired electrophile to the reaction mixture, maintaining the temperature at -78 °C.

  • Warming & Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction carefully (e.g., with saturated aq. NH₄Cl), and proceed with a standard aqueous workup and extraction.

  • Purification: Purify the crude product by column chromatography, distillation, or recrystallization.

References

stability of tert-butyl 2,6-dichloroisonicotinate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German.

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Abteilung für Anwendungswissenschaft Betreff: Umfassender Leitfaden zur Stabilität und Reaktivität von tert-Butyl-2,6-dichlorisonicotinat unter sauren und basischen Bedingungen

Einleitung

tert-Butyl-2,6-dichlorisonicotinat ist ein wichtiges Zwischenprodukt in der Synthese von Pharmazeutika und Agrochemikalien.[1] Seine einzigartige Struktur, die einen sterisch gehinderten Ester und einen elektronenarmen aromatischen Ring kombiniert, bietet sowohl synthetische Möglichkeiten als auch Herausforderungen.[1] Dieser Leitfaden bietet eine detaillierte technische Analyse der Stabilität dieses Moleküls unter sauren und basischen Bedingungen, um Forscher bei der Versuchsplanung, Fehlerbehebung und Optimierung von Reaktionsprotokollen zu unterstützen.

Teil 1: Häufig gestellte Fragen (FAQs)

Dieser Abschnitt befasst sich mit den häufigsten Fragen zur Handhabung und Reaktivität von tert-Butyl-2,6-dichlorisonicotinat.

FrageKurze Antwort
F1: Wie stabil ist die tert-Butylestergruppe? Die tert-Butylestergruppe ist unter basischen Bedingungen sehr stabil, wird aber unter sauren Bedingungen leicht gespalten.[2][3]
F2: Wie reaktiv ist der 2,6-Dichlorpyridinring? Der Ring ist unter sauren Bedingungen relativ unreaktiv. Unter basischen Bedingungen ist er jedoch anfällig für nukleophile aromatische Substitution (SNAr) an den C2- oder C6-Positionen.[4][5]
F3: Ich möchte den tert-Butylester spalten. Welche Bedingungen sollte ich verwenden? Verwenden Sie starke Säuren wie Trifluoressigsäure (TFA) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) bei Raumtemperatur.[6][7]
F4: Ich möchte eine Reaktion am Pyridinring durchführen, während der Ester intakt bleibt. Was sollte ich tun? Führen Sie die Reaktion unter basischen oder neutralen Bedingungen durch. Vermeiden Sie jegliche sauren Bedingungen, selbst katalytische Mengen, da diese zur Spaltung des Esters führen können.
F5: Kann ich eine SNAr-Reaktion durchführen und den Ester anschließend in einem Eintopfverfahren spalten? Ja. Führen Sie zuerst die basenkatalysierte SNAr-Reaktion durch. Neutralisieren Sie dann die Reaktionsmischung sorgfältig und fügen Sie eine starke Säure (z. B. TFA oder HCl in Dioxan) hinzu, um den Ester zu spalten, nachdem Sie das basische Medium entfernt haben.
Teil 2: Detaillierte Analyse und mechanistische Einblicke
Stabilitätsprofil unter sauren Bedingungen

Unter sauren Bedingungen ist die primäre Reaktivität auf die tert-Butylestergruppe gerichtet.

Mechanismus der Esterspaltung: Die Spaltung von tert-Butylestern verläuft unter sauren Bedingungen über einen AAL1-Mechanismus (unimolekulare Acyl-Sauerstoff-Spaltung).[2] Der Mechanismus umfasst zwei Hauptschritte:

  • Protonierung: Der Carbonylsauerstoff des Esters wird durch die Säure protoniert, was die Elektrophilie des Carbonylkohlenstoffs erhöht.

  • Bildung des Carbokations: Die C-O-Bindung spaltet sich heterolytisch, um die entsprechende Carbonsäure und ein hochstabiles tert-Butyl-Carbokation zu bilden.[2][8] Dieses Kation wird anschließend deprotoniert, um Isobutylen zu bilden, oder von einem Nukleophil abgefangen.[9][10]

G sub tert-Butyl-2,6-dichlorisonicotinat protonated_ester Protonierter Ester (Oxocarbeniumion) sub->protonated_ester 1. Protonierung H_plus H⁺ tert_butyl_cation tert-Butyl-Kation protonated_ester->tert_butyl_cation acid 2,6-Dichlorisonicotinsäure protonated_ester->acid 2. C-O-Spaltung isobutylene Isobutylen tert_butyl_cation->isobutylene 3. Eliminierung   (-H⁺)

Abbildung 1: Vereinfachter Mechanismus der säurekatalysierten Spaltung von tert-Butylestern.

Stabilität des Rings: Der Pyridinstickstoff wird unter sauren Bedingungen protoniert. Dieses protonierte Pyridiniumsalz ist gegenüber einer nukleophilen aromatischen Substitution noch stärker deaktiviert, da der Ring noch elektronenärmer wird. Daher sind die Chlor-Substituenten unter diesen Bedingungen im Allgemeinen stabil und unreaktiv.

Stabilitätsprofil unter basischen Bedingungen

Unter basischen Bedingungen kehrt sich die Reaktivität um: Der Ester ist stabil, während der Dichlorpyridinring reaktiv wird.

Stabilität des Esters: tert-Butylester sind bemerkenswert stabil gegenüber baseninduzierter Hydrolyse (Verseifung).[3][11][12] Der Standard-BAC2-Mechanismus für die Esterhydrolyse erfordert einen nukleophilen Angriff auf den Carbonylkohlenstoff.[13][14] Die sperrige tert-Butylgruppe behindert diesen Angriff sterisch, was die Reaktionsgeschwindigkeit drastisch verringert und den Ester unter typischen basischen Bedingungen praktisch inert macht.[15]

Reaktivität des Rings (SNAr): Der 2,6-Dichlorpyridinring ist durch die beiden elektronenziehenden Chloratome und den Pyridinstickstoff stark für eine nukleophile aromatische Substitution (SNAr) aktiviert.[4][5]

  • Nukleophiler Angriff: Ein Nukleophil (z. B. RO⁻, R₂NH, RS⁻) greift eine der durch Chlor substituierten Kohlenstoffpositionen (C2 oder C6) an, wodurch die Aromatizität aufgehoben und ein negativ geladener σ-Komplex, der als Meisenheimer-Intermediat bekannt ist, gebildet wird.[4]

  • Wiederherstellung der Aromatizität: Das Chlorid-Ion wird als Abgangsgruppe eliminiert, wodurch die Aromatizität des Rings wiederhergestellt und das substituierte Produkt gebildet wird.

Da das Ausgangsmolekül symmetrisch ist, führt die erste Substitution zu einem einzigen Monosubstitutionsprodukt.[4]

G reactant 2,6-Dichlorpyridin-Derivat meisenheimer Meisenheimer-Intermediat (σ-Komplex) reactant->meisenheimer 1. Nukleophiler Angriff nucleophile Nu⁻ product Substituiertes Produkt meisenheimer->product 2. Eliminierung der    Abgangsgruppe chloride Cl⁻ meisenheimer->chloride

Abbildung 2: Allgemeiner Mechanismus der nukleophilen aromatischen Substitution (SNAr) am Dichlorpyridinring.

Teil 3: Leitfäden zur Fehlerbehebung und Versuchsprotokolle
Szenario 1: Fehlerbehebung bei der sauren Esterspaltung

Problem: Unvollständige oder langsame Spaltung des tert-Butylesters.

Mögliche UrsacheVorgeschlagene LösungBegründung
Unzureichende Säure Erhöhen Sie die Konzentration oder das stöchiometrische Verhältnis der Säure. TFA wird oft als Cosolvens (z. B. 50 % in DCM) oder sogar pur verwendet.[7][16]Die Reaktion ist säurekatalysiert; eine höhere Säurekonzentration beschleunigt die Reaktion.
Niedrige Temperatur Führen Sie die Reaktion bei Raumtemperatur durch oder erwärmen Sie sie leicht (z. B. auf 40 °C), wenn das Substrat stabil ist.Die Spaltungsrate ist temperaturabhängig.[7]
Anwesenheit von Nukleophilen Fügen Sie einen "Scavenger" wie Triisopropylsilan (TIS) hinzu, insbesondere wenn Ihre Verbindung anfällige Gruppen (z. B. Tryptophan) enthält.Das intermediäre tert-Butyl-Kation kann empfindliche funktionelle Gruppen alkylieren. Scavenger fangen dieses Kation ab.[7]
Unzureichende Reaktionszeit Überwachen Sie die Reaktion mittels DC oder LC-MS und verlängern Sie die Reaktionszeit, bis das Ausgangsmaterial vollständig verbraucht ist.Einige sterisch gehinderte oder elektronisch desaktivierte Substrate erfordern längere Reaktionszeiten.[6]

Protokoll 1: Standard-TFA-vermittelte Entschützung

  • Lösen Sie das tert-Butyl-2,6-dichlorisonicotinat in Dichlormethan (DCM) (ca. 0,1 M).

  • Fügen Sie bei Raumtemperatur unter Rühren ein gleiches Volumen Trifluoressigsäure (TFA) hinzu (Endkonzentration 50 % TFA in DCM).

  • Rühren Sie die Mischung 1-4 Stunden bei Raumtemperatur. Überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Nach Abschluss der Reaktion entfernen Sie das Lösungsmittel und überschüssige TFA unter reduziertem Druck (Rotationsverdampfer).

  • Der Rückstand kann durch Umkristallisation, Fällung in einem unpolaren Lösungsmittel (z. B. kaltem Diethylether) oder Säulenchromatographie gereinigt werden.

Szenario 2: Fehlerbehebung bei der basischen SNAr-Reaktion

Problem: Geringe Ausbeute oder Bildung von Nebenprodukten bei der Substitution am Ring.

Mögliche UrsacheVorgeschlagene LösungBegründung
Konkurrierende Hydrolyse Verwenden Sie wasserfreie Bedingungen. Trocknen Sie Lösungsmittel und Reagenzien sorgfältig.Wenn Hydroxidionen (aus Wasser und Base) vorhanden sind, können sie mit Ihrem gewünschten Nukleophil konkurrieren und zur Bildung von Hydroxypyridin-Nebenprodukten führen.
Doppelte Substitution Verwenden Sie eine kontrollierte Stöchiometrie des Nukleophils (ca. 1,0-1,2 Äquivalente). Führen Sie die Reaktion bei niedrigerer Temperatur durch.Nach der ersten Substitution wird der Ring durch die Einführung einer elektronenschiebenden Gruppe desaktiviert, aber bei überschüssigem Nukleophil oder hohen Temperaturen kann eine zweite Substitution auftreten.[4]
Unzureichende Aktivierung Verwenden Sie ein polares aprotisches Lösungsmittel wie DMF, DMSO oder NMP.Diese Lösungsmittel stabilisieren das geladene Meisenheimer-Intermediat und beschleunigen so die Reaktion.
Zersetzung des Produkts Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die eine angemessene Reaktionsgeschwindigkeit ermöglicht.Einige substituierte Pyridinderivate können bei hohen Temperaturen instabil sein.

Protokoll 2: Allgemeine SNAr mit einem Amin-Nukleophil

  • Lösen Sie tert-Butyl-2,6-dichlorisonicotinat (1 Äquiv.) und das Amin-Nukleophil (1,1 Äquiv.) in einem wasserfreien polaren aprotischen Lösungsmittel (z. B. DMF oder NMP).

  • Fügen Sie eine nicht-nukleophile Base wie Kaliumcarbonat (K₂CO₃) oder Diisopropylethylamin (DIPEA) (2-3 Äquiv.) hinzu, um den bei der Reaktion entstehenden HCl abzufangen.

  • Erhitzen Sie die Reaktionsmischung (z. B. 80-120 °C) und überwachen Sie den Fortschritt mittels DC oder LC-MS. Mikrowellenbestrahlung kann die Reaktionszeiten erheblich verkürzen.[4]

  • Nach Abschluss kühlen Sie die Reaktion ab, verdünnen Sie sie mit Wasser und extrahieren Sie das Produkt mit einem organischen Lösungsmittel (z. B. Ethylacetat).

  • Waschen Sie die kombinierten organischen Schichten mit Wasser und Sole, trocknen Sie sie über wasserfreiem Natriumsulfat und konzentrieren Sie sie unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Teil 4: Logischer Arbeitsablauf für die Versuchsplanung

Die Wahl der richtigen Bedingungen ist entscheidend für den Erfolg. Der folgende Arbeitsablauf soll bei der Entscheidung helfen, welche Strategie für Ihr synthetisches Ziel am besten geeignet ist.

G start Synthetisches Ziel? q1 Möchten Sie den Ester spalten? start->q1 q2 Möchten Sie den Ring modifizieren? q1->q2 Nein acid_cond Saure Bedingungen verwenden (z. B. TFA/DCM) q1->acid_cond Ja base_cond Basische/Neutrale Bedingungen verwenden (z. B. SNAr) q2->base_cond Ja (nur Ring) two_step Zweistufige Sequenz: 1. Basische SNAr 2. Saure Aufarbeitung/Spaltung q2->two_step Ja (Ring & Ester) end_acid Produkt: 2,6-Dichlorisonicotinsäure acid_cond->end_acid end_base Produkt: Substituiertes Ester-Derivat base_cond->end_base end_two_step Produkt: Substituierte Carbonsäure two_step->end_two_step

Abbildung 3: Entscheidungs-Workflow für Reaktionen mit tert-Butyl-2,6-dichlorisonicotinat.

Referenzen
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  • Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. - Clutch Prep. Verfügbar unter: --INVALID-LINK--

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  • Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. - ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Journal of the Chemical Society, Perkin Transactions 1, 775-780. Verfügbar unter: --INVALID-LINK--

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References

Technical Support Center: Scaling Up Tert-butyl 2,6-dichloroisonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of tert-butyl 2,6-dichloroisonicotinate. This molecule is a vital building block in the development of novel pharmaceuticals and agrochemicals, prized for the reactivity conferred by its chlorinated pyridine core[1]. However, transitioning its synthesis from the bench to pilot or manufacturing scale introduces significant challenges related to reaction control, purification, and safety.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide researchers, process chemists, and drug development professionals with the causal understanding and actionable protocols necessary to navigate these complexities successfully.

Section 1: Reaction Control & Yield Optimization

Scaling up reactions often reveals issues that are negligible at the lab scale, such as inadequate mixing or heat transfer. This section addresses common problems related to achieving high conversion and yield.

Frequently Asked Questions (FAQs)

Question 1: My reaction has stalled, showing significant unreacted 2,6-dichloroisonicotinic acid. What are the likely causes?

Answer: Incomplete conversion is a frequent scale-up issue. The primary culprits are often related to mass transfer limitations or reagent deactivation.

  • Cause 1: Poor Solubility of Starting Materials. 2,6-dichloroisonicotinic acid has limited solubility in many common organic solvents. At scale, without sufficient agitation, the solid may not fully engage in the reaction, leading to a false endpoint. Consider using a solvent system that better solubilizes the starting material or increasing the solvent volume.

  • Cause 2: Inefficient Activation. If you are forming an acid chloride intermediate (e.g., with thionyl chloride or oxalyl chloride), ensure the activating agent is added at a controlled rate to maintain the optimal temperature. A temperature spike can degrade the agent, while adding it too slowly can unnecessarily prolong the reaction time.

  • Cause 3: Base Stoichiometry and Addition. In subsequent esterification steps, the choice and addition of base (e.g., triethylamine, DMAP) is critical. A weak or sterically hindered base may not efficiently scavenge the generated HCl, leading to a stall. Ensure your base is of high purity and that the stoichiometry is appropriate (typically 1.1-1.5 equivalents).

Question 2: I'm observing a significant drop in yield upon scaling up, although the reaction appears to go to completion by TLC/LC-MS. Where could my product be going?

Answer: This frustrating scenario often points to issues during the workup and isolation phases rather than the reaction itself.

  • Mechanical Losses: At larger scales, product can be lost on vessel walls, during filtration, and in transfer lines. Ensure vessels are thoroughly rinsed with the mother liquor or a suitable solvent.

  • Aqueous Workup Issues: The formation of stable emulsions during aqueous washes is a major source of yield loss. To break emulsions, try adding brine, gently heating the mixture, or performing a slow, filtered transfer to a clean vessel.

  • Premature Crystallization: If the product has limited solubility in the extraction solvent, it may begin to crystallize during the workup phase, leading to losses during phase separations. It may be necessary to use a larger volume of extraction solvent or switch to one with higher solvating power for the product.

  • Hydrolysis of the Tert-butyl Ester: The tert-butyl ester is sensitive to strong acidic conditions. Prolonged exposure to acidic media during workup can cleave the ester, reverting it to the starting carboxylic acid[2]. Workup procedures should be designed to be as brief and close to neutral pH as possible.

Section 2: Impurity Profile & Purification Strategy

Controlling the impurity profile is paramount for pharmaceutical applications. Scaling up can introduce new or elevate existing impurities due to longer reaction times and higher temperatures.

Troubleshooting Guide: Common Impurities
Impurity IDStructure / NameCommon CauseMitigation Strategy
IMP-01 2,6-dichloroisonicotinic acidIncomplete reaction; hydrolysis of product during workup.Optimize reaction time and stoichiometry. Neutralize reaction mixture promptly and avoid strong acids during workup[2].
IMP-02 Methyl 2,6-dichloroisonicotinateUse of methanol as a recrystallization or cleaning solvent can lead to transesterification, especially with residual acid or base.Avoid using methanol for purification. If necessary, ensure the product is fully neutralized and dried before exposure[3].
IMP-03 2-Chloro-6-hydroxy-isonicotinic acid derivativeReaction with residual water at elevated temperatures.Use anhydrous solvents and reagents. Ensure the reaction is run under an inert atmosphere (N₂ or Ar).
IMP-04 Dimerization/Oligomerization ProductsHigh reaction temperatures or prolonged reaction times can lead to side reactions.Maintain strict temperature control. Monitor reaction progress and stop once the starting material is consumed.
Diagram: Troubleshooting Low Yield and High Impurities

This decision tree provides a logical workflow for diagnosing common scale-up problems.

G Troubleshooting Workflow start Low Yield or High Impurity Issue check_conversion Is Starting Material Consumed (by LCMS)? start->check_conversion reagent_issue Potential Reagent Issue check_conversion->reagent_issue No workup_issue Potential Workup/Isolation Issue check_conversion->workup_issue Yes conditions_issue Potential Conditions Issue reagent_issue->conditions_issue check_reagents Verify Reagent Purity & Stoichiometry reagent_issue->check_reagents check_temp Review Temperature Profile & Agitation Speed conditions_issue->check_temp check_workup Analyze Aqueous & Organic Layers for Product workup_issue->check_workup check_hydrolysis Check for Product Hydrolysis (IMP-01) workup_issue->check_hydrolysis purification_issue Review Purification Method (e.g., Column vs. Recrystallization) check_hydrolysis->purification_issue

Caption: A decision tree for systematically diagnosing scale-up issues.

Question 3: Column chromatography was effective in the lab, but is not viable for our scale. What are the best practices for developing a scalable recrystallization protocol?

Answer: Transitioning from chromatography to recrystallization is a standard and necessary step in process chemistry[4].

  • Solvent Screening: The ideal solvent should dissolve the crude product at an elevated temperature but provide low solubility at room temperature or below. Key solvent properties to consider are boiling point, safety profile, and cost. Create a solubility profile in a matrix of common solvents (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile).

  • Anti-Solvent Strategy: A powerful technique is to dissolve the crude product in a good solvent (e.g., toluene) and then slowly add a miscible anti-solvent in which the product is insoluble (e.g., heptane) to induce crystallization. This often yields cleaner material than cooling crystallization alone.

  • Seeding: Always use a small amount of pure product as seed crystals. This controls the crystallization process, leading to a more uniform particle size and higher purity. Without seeding, the product may oil out or form fine needles that are difficult to filter.

  • Controlled Cooling: Rapid cooling can trap impurities within the crystal lattice. Implement a controlled cooling ramp (e.g., 10-20 °C per hour) to allow for selective crystallization of the desired product.

Section 3: Safety & Thermal Hazard Assessment

The safety profile of a reaction can change dramatically at scale. Understanding the hazards of the materials and the potential for thermal runaway is non-negotiable.

Question 4: What are the primary safety hazards associated with the reagents for this synthesis?

Answer: The starting material, 2,6-dichloropyridine (a likely precursor to the isonicotinic acid), is the main component of concern.

  • Toxicity: 2,6-Dichloropyridine is toxic if swallowed and causes severe irritation to the skin, eyes, and respiratory tract[5][6][7]. All handling must be done in a well-ventilated area (fume hood or enclosed reactor) with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[8][9].

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids[5].

  • Hazardous Decomposition: Upon combustion, it can produce hazardous gases including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas[7][8].

Question 5: What are the thermal stability risks of the final product, this compound?

  • Tert-butyl Group: Molecules containing tert-butyl ester or peroxide groups can undergo thermal decomposition, sometimes with significant energy release[10][11]. The decomposition often proceeds via elimination to form isobutylene gas. This can lead to a dangerous pressure buildup in a closed reactor.

  • Recommended Analysis: It is critically important to perform thermal stability testing, such as Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC), on the final product before large-scale drying or storage[12]. This will determine the onset temperature of decomposition and the amount of energy released, informing safe operating limits for drying ovens and storage conditions.

Diagram: Critical Process Safety Parameters

Caption: Interrelated parameters crucial for ensuring process safety.

Appendix A: Sample Scale-Up Protocol

This protocol is a representative example and must be adapted and optimized for specific equipment and safety protocols.

Objective: Synthesize ~200g of this compound.

Equipment: 5L jacketed glass reactor with overhead stirring, thermocouple, condenser, and nitrogen inlet.

Materials:

  • 2,6-dichloroisonicotinic acid (250g, 1.30 mol)

  • Toluene, anhydrous (2.5 L)

  • Oxalyl chloride (182g, 1.43 mol, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (2.5 mL, catalyst)

  • Potassium tert-butoxide (162g, 1.44 mol, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) (1.0 L)

Procedure:

  • Reactor Setup: Assemble, clean, and dry the 5L reactor. Purge with nitrogen for 30 minutes.

  • Acid Chloride Formation:

    • Charge the reactor with 2,6-dichloroisonicotinic acid (250g) and anhydrous toluene (2.5 L).

    • Begin stirring (200 RPM) and cool the jacket to 10°C.

    • Slowly add catalytic DMF (2.5 mL).

    • Add oxalyl chloride (182g) dropwise via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 25°C. Vigorous gas evolution (CO₂, CO, HCl) will occur. Vent the off-gas through a scrubber.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until gas evolution ceases. The reaction is complete when a sample, quenched with methanol and analyzed by LCMS, shows complete conversion to the methyl ester.

  • Esterification:

    • In a separate dry vessel, dissolve potassium tert-butoxide (162g) in anhydrous THF (1.0 L) under nitrogen. Caution: This is an exothermic process.

    • Cool the reactor containing the acid chloride solution to 0°C.

    • Slowly add the potassium tert-butoxide solution to the reactor over 90-120 minutes, maintaining an internal temperature below 10°C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup:

    • Cool the reaction mixture to 10°C.

    • Slowly and carefully quench the reaction by adding 1L of saturated sodium bicarbonate solution. Control the addition rate to manage any off-gassing.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Wash the organic layer with 1L of water, followed by 1L of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Transfer the crude solid to a clean flask. Add 500 mL of heptane and heat to 60°C with stirring to create a slurry.

    • Cool the slurry to room temperature, then further cool to 0-5°C for 1 hour.

    • Filter the solid, wash with cold heptane (2 x 100 mL), and dry in a vacuum oven at 40°C to a constant weight.

References

Technical Support Center: Stability and Handling of tert-butyl 2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for tert-butyl 2,6-dichloroisonicotinate. As a key heterocyclic building block in medicinal chemistry and materials science, the integrity of this molecule is paramount to the success of your synthetic campaigns. This document moves beyond simple data sheets to provide a deeper, mechanism-driven understanding of the compound's stability. My goal as your application support partner is to equip you with the foresight to prevent decomposition, troubleshoot effectively when challenges arise, and ultimately, accelerate your research and development timelines. Here, we will explore the causal factors behind the compound's lability and establish robust protocols for its handling, storage, and use.

Part 1: Core Chemical Stability Profile

The stability of this compound is primarily governed by its two key structural features: the tert-butyl ester protecting group and the electron-deficient dichloropyridine ring . Understanding the vulnerabilities of each is critical for preventing unwanted degradation.

The most common and significant decomposition pathway is the acid-catalyzed hydrolysis of the tert-butyl ester.[1][2][3] This reaction proceeds via the formation of a highly stable tertiary carbocation, making the ester exceptionally sensitive to acidic conditions.[1][4] Even trace amounts of acid can initiate this process, leading to the formation of 2,6-dichloroisonicotinic acid and gaseous isobutylene.[5]

Decomposition_Pathway Start This compound Protonation Protonated Ester (Oxygen on C=O) Start->Protonation H+ (Acid Catalyst) Intermediate tert-Butyl Cation + 2,6-dichloroisonicotinic acid Protonation->Intermediate C-O Bond Cleavage End_Product Isobutylene (gas) + Decomposed Acid Intermediate->End_Product Deprotonation Troubleshooting_Workflow Start Low Yield Observed (Polar Byproduct Detected) Check_Reagents Step 1: Audit all reagents and solvents for acidity. Start->Check_Reagents Acid_Source Is an acidic reagent or catalyst present? Check_Reagents->Acid_Source Check_Workup Step 2: Review workup and purification steps. Acid_Source->Check_Workup No Solution_Reagent Solution: - Replace with non-acidic alternative. - Add a non-nucleophilic base (e.g., 2,6-lutidine) to buffer. Acid_Source->Solution_Reagent Yes Workup_Acid Was an acidic wash (e.g., 1N HCl) or acidic silica gel used? Check_Workup->Workup_Acid Check_Byproducts Step 3: Consider reaction byproduct generation. Workup_Acid->Check_Byproducts No Solution_Workup Solution: - Use neutral washes (water, brine). - Neutralize silica gel with Et3N before chromatography. Workup_Acid->Solution_Workup Yes Solution_Byproduct Solution: - Add a proton sponge or other acid scavenger to the reaction. Check_Byproducts->Solution_Byproduct Success Problem Resolved Solution_Reagent->Success Solution_Workup->Success Solution_Byproduct->Success

References

Validation & Comparative

analytical characterization of tert-butyl 2,6-dichloroisonicotinate products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of Tert-butyl 2,6-dichloroisonicotinate

This guide provides a comprehensive framework for the analytical characterization of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] For researchers, scientists, and drug development professionals, rigorous analytical control is paramount to ensure the identity, purity, and quality of such intermediates, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for the robust characterization of this molecule.

Introduction: The Imperative for Rigorous Characterization

This compound (also known as tert-butyl 2,6-dichloro-4-pyridinecarboxylate) is a versatile building block valued for its unique combination of reactivity and stability.[1] The chlorinated pyridine ring offers reactive sites for further functionalization, while the tert-butyl ester group provides a stable, sterically hindered protecting group that can be removed under specific conditions.[1][2]

Given its role as a critical intermediate, a well-defined analytical control strategy is essential. This strategy must unequivocally confirm the chemical structure and quantify its purity by identifying and measuring any process-related impurities or degradation products. This guide compares the primary analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)—providing the rationale for their application and detailed experimental protocols.

Synthesis Context and Potential Impurity Profile

To develop a robust analytical strategy, one must first understand the potential impurities arising from the synthesis process. While specific manufacturing routes are proprietary, a common approach involves the esterification of 2,6-dichloroisonicotinic acid with a tert-butyl source, such as tert-butanol or by using tert-butyl chloride.[3][4][5]

Based on this general pathway, potential impurities may include:

  • Starting Materials: Unreacted 2,6-dichloroisonicotinic acid.

  • Reagent-Related Impurities: Residual coupling agents or catalysts.

  • By-products: Isomeric impurities or products from side reactions (e.g., hydrolysis of the ester).

  • Residual Solvents: Solvents used during reaction and purification (e.g., dichloromethane, ethyl acetate).[6]

A comprehensive analytical approach must be able to separate, identify, and quantify the main component from these potential contaminants.

Core Analytical Techniques: A Comparative Overview

The characterization of a pharmaceutical intermediate like this compound relies on a suite of orthogonal (complementary) analytical techniques. No single method provides all necessary information. The primary techniques employed are Spectroscopy (NMR), Chromatography (HPLC), and Mass Spectrometry (MS).[7][8][9]

Logical Workflow for Analytical Characterization

The following diagram illustrates a typical workflow for the complete analytical characterization and quality control of a batch of this compound.

Analytical Workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Structural Confirmation & Identification cluster_2 Purity & Impurity Profiling cluster_3 Final Quality Assessment Batch Sample Batch of This compound Appearance Visual Appearance (Color, Form) Batch->Appearance Solubility Solubility Test Appearance->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Confirms Covalent Structure Solubility->NMR MS Mass Spectrometry Confirms Molecular Weight Solubility->MS HPLC HPLC-UV Assay (% Purity) Detects Non-Volatile Impurities Solubility->HPLC CoA Certificate of Analysis (CoA) Generation NMR->CoA MS->CoA GC GC-MS (Optional) Residual Solvent Analysis HPLC->GC GC->CoA Decision Batch Release / Rejection CoA->Decision

Caption: High-level analytical workflow for quality control.

Comparison of Core Analytical Techniques

The table below provides an objective comparison of the primary analytical techniques, highlighting their strengths and limitations in the context of characterizing this compound.

Parameter ¹H / ¹³C NMR Spectroscopy High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS)
Primary Use Definitive structure elucidation and identification.Purity determination (assay) and separation of impurities.Molecular weight confirmation and impurity identification.
Information Provided Covalent bond connectivity, number and type of protons/carbons.Retention time, peak area (% purity), UV-Vis spectra.Mass-to-charge ratio (m/z) of the parent molecule and fragments.
Strengths - Unambiguous structural information.- Inherently quantitative without a reference standard (qNMR).- High resolution for separating complex mixtures.[10]- Excellent quantitative accuracy and precision.[11]- Widely available and robust.- Extremely high sensitivity.- Provides exact mass for molecular formula confirmation (HRMS).[12]- Can be coupled with LC for powerful separation and identification.[9]
Limitations - Relatively low sensitivity.- May not detect minor impurities (<0.1%).- Complex mixture analysis can be challenging.- Requires a suitable chromophore for UV detection.- Cannot definitively identify unknown peaks without MS.- Does not provide information on isomerism.- Ionization efficiency can vary greatly between compounds.
Application to Topic Confirms the presence of the tert-butyl group, the dichloropyridine ring, and their relative positions.Quantifies the purity of the product and separates it from starting materials and by-products.Confirms the molecular weight (247.0167 g/mol for C₁₀H₁₁Cl₂NO₂) and helps identify unknown impurity peaks.[13]

Experimental Protocols & Method Validation

The trustworthiness of any analytical result hinges on the use of validated methods.[14][15] A method is validated to ensure it is suitable for its intended purpose, assessing parameters like specificity, linearity, accuracy, and precision.[11][16]

Protocol 1: Structural Confirmation by NMR Spectroscopy

Causality: NMR is the gold standard for structural elucidation. ¹H NMR confirms the number and environment of protons, while ¹³C NMR confirms the carbon skeleton. This combination provides an unambiguous fingerprint of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Chemical Shifts (δ) in CDCl₃: The spectrum is expected to show two main signals: a singlet for the nine equivalent protons of the tert-butyl group (around 1.6 ppm) and a singlet for the two equivalent aromatic protons on the pyridine ring (around 7.8-8.0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Chemical Shifts (δ) in CDCl₃: Key signals are expected for the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the dichloropyridine ring.

  • Data Interpretation: Compare the observed chemical shifts, integrations (for ¹H), and multiplicities with the known structure. The data should be consistent with the structure of this compound.

Protocol 2: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Causality: HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power and quantitative accuracy.[10][11] A reverse-phase method is chosen for its versatility in analyzing moderately polar organic molecules. The UV detector is suitable as the pyridine ring contains a strong chromophore.

Typical LC-MS System Configuration

The diagram below shows the components of a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system used for both purity analysis and impurity identification.

LCMS_System Solvent Mobile Phase (Solvent A & B) Pump HPLC Pump (Gradient Mixer) Solvent->Pump Injector Autosampler/ Injector Pump->Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV-Vis Detector (PDA) Column->Detector MS Mass Spectrometer (ESI Source, Mass Analyzer) Detector->MS DataSystem Data System (Computer) Detector->DataSystem MS->DataSystem

Caption: Key components of an HPLC system with MS detection.

Instrumentation: HPLC system with a UV/PDA detector and a C18 column.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Rationale: The acid modifier improves peak shape and ensures consistent ionization if coupled to a mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: ~270 nm (to be optimized by scanning the UV spectrum).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 50% B

      • 20-25 min: Hold at 50% B (re-equilibration).

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile/water at approximately 1 mg/mL. Dilute as necessary to be within the linear range of the detector.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include retention time repeatability, peak area precision, and theoretical plates.

  • Data Analysis: The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Protocol 3: Molecular Weight Confirmation by Mass Spectrometry

Causality: MS provides a direct measurement of the molecular weight, offering orthogonal confirmation of identity to NMR.[7] When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurity peaks seen in the chromatogram.[9]

Instrumentation: LC-MS system, typically with an Electrospray Ionization (ESI) source.

Procedure:

  • Method: The HPLC method described above can be directly coupled to the MS detector.

  • MS Parameters (Positive Ion Mode):

    • Ionization Source: ESI+.

    • Scan Range: m/z 100-500.

    • Capillary Voltage/Gas Flows: Optimize for the specific instrument to achieve maximum signal for the analyte.

  • Data Interpretation:

    • The mass spectrum for the main HPLC peak should show an ion corresponding to the protonated molecule [M+H]⁺.

    • Calculation: C₁₀H₁₁Cl₂NO₂ has a monoisotopic mass of 247.0167.[13] The expected [M+H]⁺ ion would be at m/z 248.0245.

    • The characteristic isotopic pattern for two chlorine atoms (a cluster of peaks with an approximate ratio of 9:6:1 for M, M+2, and M+4) should be observed, providing definitive evidence for the presence of two chlorine atoms.

Conclusion and Best Practices

The analytical characterization of this compound requires a multi-faceted approach. While NMR spectroscopy provides definitive structural confirmation, HPLC is essential for accurate purity assessment, and Mass Spectrometry offers unambiguous molecular weight verification and impurity identification. No single technique is sufficient.

For drug development professionals, it is critical to employ all three techniques in a complementary fashion. The protocols outlined here provide a robust starting point, but all methods must be properly validated for their intended use to comply with regulatory expectations and ensure the highest level of scientific integrity.[11][14][15] The ultimate goal is to build a complete analytical profile that guarantees the quality and consistency of this critical synthetic intermediate.

References

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of Tert-butyl 2,6-dichloroisonicotinate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl 2,6-dichloroisonicotinate, a pivotal building block in contemporary pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to explain the causal relationships between molecular structure and spectral output. We will explore the foundational principles governing the NMR spectra of halogenated pyridines, provide robust experimental protocols for data acquisition, and compare the parent compound's spectral signature with that of its key derivatives to empower confident structural elucidation and purity assessment.

Foundational Principles: Decoding the Spectra of Substituted Pyridines

The NMR spectrum of a substituted pyridine is a rich tapestry of electronic effects. Understanding the interplay of these effects is paramount for accurate interpretation. For a molecule like this compound, the key determinants are the electron-withdrawing nature of the nitrogen heteroatom, the two chlorine substituents, and the ester moiety.

  • Influence of Electronegativity: The nitrogen atom and the two chlorine atoms are strongly electronegative. This property induces a significant deshielding effect on the adjacent protons and carbons of the pyridine ring, causing their signals to appear at a higher chemical shift (downfield) compared to benzene.[1][2]

  • Symmetry: The C₂ symmetry axis passing through the C4-N bond of this compound renders the protons at the 3- and 5-positions chemically and magnetically equivalent. Likewise, the carbons at the 2- and 6-positions, as well as those at the 3- and 5-positions, are equivalent. This symmetry dramatically simplifies both the ¹H and ¹³C NMR spectra, a key feature we will use for identification.[2]

  • The Tert-butyl Group Probe: The tert-butyl group provides a highly characteristic and easily identifiable signal in NMR spectroscopy.[3] Due to the rapid rotation around the carbon-carbon single bonds, the nine protons of the three methyl groups are equivalent, producing a sharp singlet in the ¹H NMR spectrum with a high integral value.[4][5] This signal is typically found in a region of the spectrum (1.0-2.0 ppm) that is often free from other interfering signals, making it an excellent diagnostic tool.[5]

Spectral Analysis of this compound

The combination of the substituted pyridine core and the tert-butyl ester group results in a unique and predictable NMR fingerprint.

Molecular Structure and Atom Numbering

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample, lock, and shim spectrometer prep3->acq1 acq2 Acquire ¹H Spectrum (16-32 scans) acq1->acq2 acq3 Acquire ¹³C{¹H} Spectrum (≥1024 scans) acq1->acq3 proc1 Fourier Transform & Phase Correction acq2->proc1 acq3->proc1 proc2 Reference spectra (TMS or residual solvent) proc1->proc2 proc3 Integrate ¹H peaks proc2->proc3 proc4 Assign peaks and compare with alternatives proc3->proc4

References

comparing reactivity of tert-butyl 2,6-dichloroisonicotinate with other esters

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Tert-Butyl 2,6-Dichloroisonicotinate

Introduction: The Critical Role of Ester Reactivity in Synthesis

In the landscape of pharmaceutical and materials science, esters are not merely simple functional groups; they are pivotal intermediates and protecting groups whose reactivity dictates the success of complex synthetic pathways. The ability to selectively hydrolyze or transform an ester in the presence of other sensitive functionalities is a cornerstone of modern organic synthesis. The reactivity of an ester is a finely tuned balance between the steric environment around the carbonyl group and the electronic nature of its constituent acyl and alkoxy fragments.[1][2]

This guide provides an in-depth comparison of this compound, a specialized ester, with other common ester variants. We will dissect the structural features that govern its unique reactivity profile, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to leverage this compound effectively.

Pillar 1: Deconstructing the Reactivity of this compound

The reactivity of this compound is a classic case study in the interplay of opposing chemical forces. Its structure features a highly hindered tert-butyl group and a strongly electron-deficient 2,6-dichloropyridine ring.

  • Steric Hindrance: The bulky tert-butyl group acts as a formidable shield, sterically hindering the approach of nucleophiles to the electrophilic carbonyl carbon.[1][3] This steric congestion is the primary reason for the ester's pronounced stability under many standard nucleophilic and basic conditions, a feature highly desirable for a protecting group.[3]

  • Electronic Activation: Conversely, the isonicotinate ring system, particularly when substituted with two powerful electron-withdrawing chlorine atoms, renders the carbonyl carbon exceptionally electrophilic. The inductive effects of the chlorine atoms and the inherent electron-deficient nature of the pyridine ring pull electron density away from the carbonyl center, priming it for attack.

This dichotomy—high steric protection coupled with strong electronic activation—results in a unique chemical behavior. The ester is remarkably resistant to base-catalyzed hydrolysis (saponification) under standard conditions that would readily cleave less hindered esters like methyl or ethyl esters.[1][3] However, its tert-butyl group makes it exquisitely sensitive to acid-catalyzed cleavage, which proceeds through a distinct mechanism involving the formation of a stable tert-butyl cation.[3][4] This orthogonal stability is a key asset in multi-step synthesis.[4]

Pillar 2: Comparative Reactivity Analysis - Experimental Insights

To contextualize the performance of this compound, we compare its reactivity towards base-catalyzed hydrolysis against a panel of structurally varied esters. The rate of saponification serves as a reliable metric for assessing the combined influence of steric and electronic factors on carbonyl reactivity.[5][6]

Table 1: Relative Reactivity of Various Esters to Base-Catalyzed Hydrolysis (Saponification)
EsterAlcohol Group (Steric Hindrance)Acyl Group (Electronic Effect)Predicted Relative Rate of SaponificationRationale
Methyl BenzoateLow (Methyl)Neutral (Benzoyl)Moderate (Baseline)Serves as a standard reference with minimal steric hindrance and neutral electronics.
tert-Butyl Benzoate High (tert-Butyl)Neutral (Benzoyl)Very LowDemonstrates the profound rate-retarding effect of steric hindrance when electronic activation is minimal.[3]
Methyl 2,6-Dichloroisonicotinate Low (Methyl)Strongly Electron-Withdrawing (2,6-Dichloroisonicotinoyl)Very HighIsolates the powerful activating effect of the dichloropyridine ring. The lack of steric hindrance allows for rapid nucleophilic attack.
This compound High (tert-Butyl) Strongly Electron-Withdrawing (2,6-Dichloroisonicotinoyl) Very Low The dominant factor is the severe steric hindrance from the tert-butyl group, which overrides the strong electronic activation, making it highly resistant to base-catalyzed hydrolysis. [3][7]
p-Nitrophenyl Acetate Moderate (p-Nitrophenyl)Weakly Electron-Donating (Acetyl)HighAn "active ester" where reactivity is driven by the excellent leaving group ability of the weakly basic p-nitrophenoxide anion, not carbonyl activation.[8]
tert-Butyl Pivalate High (tert-Butyl)High (Pivaloyl)Extremely LowRepresents a case of extreme steric hindrance on both the acyl and alkoxy sides, rendering it one of the most chemically inert esters.

Pillar 3: Mechanistic Pathways & Experimental Protocols

Understanding the reaction mechanisms is crucial for predicting and controlling outcomes. The hydrolysis of esters can proceed through several pathways depending on the substrate and conditions.[9]

Mechanism 1: Base-Catalyzed Hydrolysis (BAC2)

This is the common pathway for the saponification of most esters.[10] It involves a bimolecular nucleophilic acyl substitution where a hydroxide ion attacks the carbonyl carbon. For this compound, this pathway is extremely slow due to steric hindrance.

Caption: General BAC2 mechanism for base-catalyzed ester hydrolysis.

Mechanism 2: Acid-Catalyzed Hydrolysis of tert-Butyl Esters (AAL1)

This is the characteristic and efficient pathway for cleaving tert-butyl esters.[3] The reaction proceeds via a unimolecular mechanism involving the formation of a stable tert-butyl carbocation.

Caption: AAL1 mechanism for acid-catalyzed cleavage of tert-butyl esters.

Experimental Protocols

Protocol 1: Comparative Saponification of Esters

Objective: To qualitatively compare the rate of hydrolysis of this compound against methyl benzoate and methyl 2,6-dichloroisonicotinate.

  • Preparation: In three separate round-bottom flasks, dissolve an equimolar amount (e.g., 0.1 mmol) of each ester in 2 mL of a 1:1 mixture of THF/Methanol.

  • Initiation: To each flask, add 1 mL of a 1 M aqueous sodium hydroxide solution at room temperature. Start a timer for each reaction simultaneously.

  • Monitoring: At regular intervals (e.g., 15 min, 1 hr, 4 hrs, 24 hrs), withdraw a small aliquot from each reaction mixture. Quench the aliquot with a drop of dilute HCl. Spot the quenched sample on a silica gel TLC plate.

  • Analysis: Develop the TLC plate using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). Visualize the spots under UV light. The disappearance of the starting ester spot indicates the progress of the reaction.

  • Causality: The rapid disappearance of the methyl 2,6-dichloroisonicotinate spot compared to the persistence of the this compound spot provides direct evidence of the rate-determining role of steric hindrance.

Saponification_Workflow cluster_reaction Reaction cluster_analysis Analysis E1 Ester 1 (t-Bu Dichloroisonicotinate) R1 Add NaOH/H₂O Start Timer E1->R1 E2 Ester 2 (Me Benzoate) E2->R1 E3 Ester 3 (Me Dichloroisonicotinate) E3->R1 R2 Stir at RT R1->R2 A1 Aliquot at T=0, 15m, 1h, 4h, 24h R2->A1 A2 Quench with HCl A1->A2 A3 Spot on TLC Plate A2->A3 A4 Develop & Visualize A3->A4 A5 Compare Spot Intensities A4->A5

Caption: Experimental workflow for comparative saponification analysis.

Protocol 2: Acid-Catalyzed Deprotection of this compound

Objective: To efficiently cleave the tert-butyl ester group.

  • Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Causality: Using a strong acid like TFA readily protonates the ester and facilitates the formation of the stable tert-butyl cation, which is the key to this selective cleavage method.[4][11] Scavengers like triisopropylsilane (TIS) can be added to trap the generated tert-butyl cations and prevent side reactions.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting 2,6-dichloroisonicotinic acid can then be purified by recrystallization or chromatography.

Conclusion and Application

This compound is a molecule of contrasts. Its reactivity is not straightforward but is a product of a tug-of-war between powerful electronic activation and overwhelming steric repulsion. While highly resistant to base-mediated hydrolysis that would cleave simpler esters, it is readily deprotected under acidic conditions.

This unique, orthogonal reactivity makes it an invaluable tool for medicinal chemists and synthetic professionals. It can be carried through multiple synthetic steps involving basic reagents or nucleophiles without premature cleavage, only to be selectively removed at the desired stage with a simple acid treatment. This guide provides the foundational understanding and practical protocols to harness the distinct chemical personality of this compound for advanced chemical synthesis.

References

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 2,6-Disubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The 2,6-disubstituted pyridine motif is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence drives the continuous demand for efficient, versatile, and scalable synthetic methodologies. This guide provides an in-depth comparison of classical and contemporary strategies for the synthesis of 2,6-disubstituted pyridines, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal synthetic route. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each approach, supported by comparative experimental data and detailed protocols.

Classical Condensation Reactions: The Bedrock of Pyridine Synthesis

For decades, multicomponent condensation reactions have been the workhorses for constructing the pyridine ring. These methods are valued for their operational simplicity and the use of readily available starting materials.

The Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[2][3] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[2] This method is particularly well-suited for the synthesis of symmetrically substituted pyridines.

Mechanism: The reaction proceeds through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. A subsequent Michael addition, followed by cyclization and dehydration, yields the 1,4-dihydropyridine intermediate.

Hantzsch_Mechanism cluster_0 Intermediate Formation cluster_1 Cyclization and Aromatization β-ketoester_1 β-Ketoester Enamine Enamine Intermediate β-ketoester_1->Enamine + NH₃ Ammonia NH₃ Ammonia->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition β-ketoester_2 β-Ketoester Knoevenagel Knoevenagel Adduct β-ketoester_2->Knoevenagel + Aldehyde Aldehyde Aldehyde Aldehyde->Knoevenagel Knoevenagel->Michael_Adduct Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration Pyridine 2,6-Disubstituted Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Advantages:

  • Uses simple, readily available starting materials.

  • Often proceeds in high yields for symmetrically substituted pyridines.

  • Can be performed in environmentally benign solvents like water or ethanol.[2]

Limitations:

  • Requires a separate oxidation step to form the aromatic pyridine.

  • Less suitable for the synthesis of unsymmetrically substituted pyridines.

  • Can be low-yielding for sterically hindered aldehydes.[4]

Comparative Performance:

AldehydeOxidantYield (%)Reference
CH₃CH₃BenzaldehydeNaNO₂/AcOH~90 (for DHP)[5]
CH₃CH₃o-Methoxybenzaldehyde-37.8 (for DHP)[6]
CH₃CH₃m-Methoxybenzaldehyde-28.8 (for DHP)[6]
CH₃CH₃p-Methoxybenzaldehyde-15.3 (for DHP)[6]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [5]

  • 1,4-Dihydropyridine Synthesis: In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol.

  • Reflux the mixture for 4 hours.

  • Upon cooling, the 1,4-dihydropyridine product precipitates. Collect the solid by filtration and wash with cold ethanol.

  • Aromatization: Dissolve the obtained 1,4-dihydropyridine (1.0 g) in 10 mL of acetic acid.

  • Add a solution of sodium nitrite (0.3 g) in 1 mL of water dropwise with stirring.

  • Heat the mixture at 80°C for 1 hour.

  • After cooling, pour the mixture into water. Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis offers a versatile route to highly functionalized, often unsymmetrical, pyridines. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[7]

Mechanism: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia to furnish the substituted pyridine.[8]

Krohnke_Mechanism Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide Pyridinium_Salt->Ylide -H⁺ Michael_Adduct Michael Adduct Ylide->Michael_Adduct Michael Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Dicarbonyl 1,5-Dicarbonyl Intermediate Michael_Adduct->Dicarbonyl Tautomerization Pyridine 2,6-Disubstituted Pyridine Dicarbonyl->Pyridine + NH₃, -2H₂O Boger_Mechanism Enamine Enamine Cycloadduct [4+2] Cycloadduct Enamine->Cycloadduct Inverse Demand Diels-Alder Triazine 1,2,4-Triazine Triazine->Cycloadduct Dihydropyridine Dihydropyridine Intermediate Cycloadduct->Dihydropyridine Retro-Diels-Alder (-N₂) Pyridine 2,6-Disubstituted Pyridine Dihydropyridine->Pyridine Aromatization (-Amine) CH_Activation_Workflow Pyridine Pyridine Substrate Coordination Coordination Complex Pyridine->Coordination Catalyst Transition Metal Catalyst (e.g., Pd, Rh) Catalyst->Coordination CH_Activation C-H Activation (Metallacycle) Coordination->CH_Activation Oxidative_Addition Oxidative Addition CH_Activation->Oxidative_Addition Coupling_Partner Coupling Partner (e.g., Ar-X) Coupling_Partner->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product 2,6-Disubstituted Pyridine Reductive_Elimination->Product

References

A Researcher's Guide to the Structural Elucidation of Tert-butyl 2,6-dichloroisonicotinate Derivatives: A Comparative Analysis of X-ray Crystallography Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount for predicting its physicochemical properties, biological activity, and potential for polymorphism. Tert-butyl 2,6-dichloroisonicotinate and its derivatives are important intermediates in medicinal chemistry.[1] This guide provides an in-depth technical comparison of X-ray crystallography methods for the structural analysis of these compounds, offering field-proven insights and detailed experimental protocols.

The Significance of Structural Analysis for Halogenated Pyridines

The precise arrangement of atoms in halogenated pyridines, such as this compound, governs their reactivity and intermolecular interactions. The presence of chlorine atoms at the 2 and 6 positions, along with the bulky tert-butyl ester group, introduces specific steric and electronic effects that influence crystal packing and, consequently, material properties like solubility and melting point.[2] X-ray diffraction stands as the definitive method for unambiguously determining this atomic arrangement.[3][4]

Core Technique: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the gold standard for determining the atomic and molecular structure of a crystalline compound.[5] It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that requires careful execution and data analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of This compound crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample data_collection X-ray Diffraction Data Collection crystal_growth->data_collection Single Crystal >0.1mm structure_solution Structure Solution (Phase Problem) data_collection->structure_solution Diffraction Pattern structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation Validation and Analysis structure_refinement->validation Refined Structure scxrd_vs_pxrd scxrd_sample Single Crystal scxrd_data 3D Diffraction Data scxrd_sample->scxrd_data scxrd_result Precise Atomic Coordinates scxrd_data->scxrd_result pxrd_sample Polycrystalline Powder pxrd_data 1D Diffractogram pxrd_sample->pxrd_data pxrd_result Unit Cell, Phase ID pxrd_data->pxrd_result

References

The 2,6-Dichloropyridine-4-Carboxylate Scaffold: A Versatile Starting Point for Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthesis and Biological Evaluation of Novel Pyridine Derivatives

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be readily diversified to generate libraries of biologically active compounds is a perpetual endeavor. The 2,6-disubstituted pyridine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] Among the various starting materials for accessing this scaffold, tert-butyl 2,6-dichloroisonicotinate and its parent acid, 2,6-dichloroisonicotinic acid, offer a versatile platform for the synthesis of a wide array of derivatives with promising therapeutic potential. This guide provides an in-depth comparison of the biological activities of compounds synthesized from this scaffold, supported by experimental data and protocols, to aid in the design and development of new therapeutic agents.

While direct and extensive studies on the biological activities of compounds synthesized specifically from this compound are not abundant in publicly available literature, the broader class of compounds derived from 2,6-dichloroisonicotinic acid and its esters has been explored for various therapeutic applications. This guide will therefore focus on the biological activities of these closely related derivatives, providing a strong indication of the potential of the tert-butylated precursor.

The Synthetic Versatility of the 2,6-Dichloroisonicotinate Moiety

The two chlorine atoms at the 2 and 6 positions of the pyridine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide range of functional groups, leading to diverse molecular architectures and, consequently, a spectrum of biological activities. The carboxylate group at the 4-position, often protected as a tert-butyl ester, can be further modified, for instance, by conversion to amides or hydrazides, adding another layer of diversification.

A general synthetic scheme for the derivatization of 2,6-dichloroisonicotinic acid is outlined below. The synthesis of 2,6-dichloroisonicotinic acid itself can be achieved from citrazinic acid.[3]

Caption: General synthetic routes from 2,6-dichloroisonicotinic acid.

Comparative Biological Activities

Derivatives of the 2,6-dichloroisonicotinate scaffold have demonstrated a remarkable range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory and Analgesic Activity

Several studies have highlighted the potential of 2,6-disubstituted isonicotinic acid derivatives as potent anti-inflammatory and analgesic agents.[4][5][6][7] The mechanism of action often involves the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).

A series of novel thiazolo derivatives synthesized from 2,6-dihydroxyisonicotinohydrazide and 2-chloro-6-hydrazinylisonicotinohydrazide showed significant anti-inflammatory and analgesic activities, comparable to standard drugs like diclofenac potassium.[4] Similarly, isonicotinic acid-derived 1,3,4-oxadiazoles have exhibited superior anti-inflammatory profiles to naproxen.[5]

Table 1: Anti-inflammatory Activity of Isonicotinic Acid Derivatives

Compound ClassTarget Organism/AssayActivity Metric (e.g., IC50)Reference
Thiazolo derivatives of isonicotinohydrazideCarrageenan-induced paw edemaComparable to Diclofenac[4]
Isonicotinic acid-derived 1,3,4-oxadiazolesIn vitro anti-inflammatory assaySuperior to Naproxen[5]
Isonicotinates of aminophenolsROS inhibition in human blood cellsIC50 = 1.42 ± 0.1 µg/mL (for compound 5)[5][7]

The anti-inflammatory potential of these compounds is often linked to their ability to inhibit the production of reactive oxygen species (ROS). For instance, certain isonicotinates of aminophenols have demonstrated potent ROS inhibitory activity, with one compound showing an eight-fold better IC50 value than ibuprofen.[5][7]

Anticancer Activity

The 2,6-disubstituted pyridine scaffold is also a promising framework for the development of novel anticancer agents.[1] Derivatives have shown cytotoxic effects against various cancer cell lines, and their mechanisms of action can involve the inhibition of crucial cellular targets like topoisomerase I and VEGFR-2.

For example, a series of 2,6-diaryl-substituted pyridines demonstrated cytotoxic effects against several human cancer cell lines, with their activity linked to topoisomerase I inhibition.[1] Furthermore, novel nicotinic acid derivatives have been designed as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. One such derivative exhibited potent VEGFR-2 inhibition with an IC50 of 0.068 μM and showed a superior cytotoxic profile against certain cancer cell lines compared to sorafenib.[8]

Table 2: Anticancer Activity of Pyridine and Nicotinic Acid Derivatives

Compound ClassCancer Cell Line(s)Activity Metric (e.g., IC50)Mechanism of ActionReference
2,6-Diaryl-substituted pyridinesVarious human cancer cell linesPromising cytotoxicityTopoisomerase I inhibition[1]
Nicotinic acid derivativesHCT-15, PC-3IC50 = 0.068 μM (for VEGFR-2)VEGFR-2 inhibition[8]
Dichloroacetic acid derivativesVarious cancer cell linesEffective cytotoxic agentsInduction of apoptosis

The versatility of the starting scaffold allows for the incorporation of various pharmacophores known to possess anticancer properties. For instance, the synthesis of chloro- and dichloroacetamides bearing a thiazole scaffold has yielded compounds with notable anticancer properties.[9]

Antimicrobial Activity

The development of new antimicrobial agents is a critical area of research, and pyridine derivatives have long been recognized for their potential in this field.[10] The 2,6-disubstituted pyridine scaffold has been utilized to synthesize compounds with activity against a range of bacterial and fungal pathogens.

Pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by some Pseudomonas species, has demonstrated antimicrobial properties, with its mechanism of action attributed to metal sequestration.[11][12] This highlights the potential for designing metal-chelating agents based on the 2,6-disubstituted pyridine core.

Table 3: Antimicrobial Activity of Pyridine Derivatives

Compound ClassTest Organism(s)Activity Metric (e.g., MIC)Reference
Pyridine-2,6-dithiocarboxylic acidNonpseudomonads, some P. stutzeri strainsMIC = 16 to 32 μM[11][12]
Schiff's bases of 2-chlorobenzoic acidEscherichia colipMIC = 2.27 µM/ml (for compound 6)
6-Dialkylaminopyrimidine carboxamidesMycobacterium tuberculosisActive against clinical strains[13][14]

Furthermore, structure-activity relationship (SAR) studies on derivatives such as 6-dialkylaminopyrimidine carboxamides have identified compounds with potent antitubercular activity, including against clinical strains of Mycobacterium tuberculosis.[13][14]

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of these compounds are crucial.

General Procedure for the Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid[5]
  • Suspend citrazinic acid and tetraethylammonium chloride in phosphorus oxychloride.

  • Heat the reaction mixture at 130°C for 18 hours, followed by heating at 145°C for 2 hours.

  • Cool the mixture to room temperature and slowly pour it into crushed ice for quenching.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2,6-dichloroisonicotinic acid.

In Vitro Anti-inflammatory Assay: ROS Inhibition[7][9]
  • Separate whole blood from healthy human volunteers.

  • Dilute the whole blood with RPMI 1640 medium.

  • Incubate the diluted blood with the test compounds at varying concentrations.

  • Stimulate the production of ROS by adding zymosan A.

  • Measure the chemiluminescence response using a luminol solution.

  • Calculate the percentage inhibition of ROS production compared to the control.

In Vitro Anticancer Assay: MTT Assay[10]
  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Assay: Broth Microdilution Method[15]
  • Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microplate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the microplate under appropriate conditions (temperature and time).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Future Perspectives and Conclusion

The 2,6-dichloroisonicotinate scaffold represents a highly versatile and promising starting point for the development of a wide range of biologically active compounds. The ease of diversification through nucleophilic aromatic substitution and modification of the carboxylate group allows for the creation of large and diverse chemical libraries. While the primary focus of published research has been on derivatives of 2,6-dichloroisonicotinic acid, the use of its tert-butyl ester as a protected starting material offers synthetic advantages and warrants further exploration.

The demonstrated anti-inflammatory, anticancer, and antimicrobial activities of compounds derived from this scaffold underscore its potential in addressing significant unmet medical needs. Further research, including comprehensive structure-activity relationship studies and in vivo efficacy and toxicity evaluations, is necessary to fully realize the therapeutic potential of this privileged chemical framework. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents.

References

Introduction: The Rationale for Targeting Tert-butyl 2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the In Vitro and In Vivo Evaluation of Tert-butyl 2,6-dichloroisonicotinate Analogs as Potential Anti-inflammatory Agents

This guide provides a detailed framework for the comparative evaluation of novel this compound analogs. Drawing upon established principles of medicinal chemistry and pharmacology, we present a strategic approach to assess their potential as anti-inflammatory therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-inflammatory agents.

The pyridine nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory effects.[1] The subject of this guide, this compound, serves as a compelling starting point for analog development due to its distinct structural features. The dichloro-substitution pattern on the pyridine ring is known to influence the electronic and steric properties of the molecule, often enhancing biological activity.[2] The tert-butyl ester moiety can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for drug-like characteristics.

While direct and extensive biological data for this compound itself is not abundant in publicly available literature, its structural alerts point towards potential modulation of key inflammatory pathways. This guide, therefore, outlines a systematic approach to synthesize and test a focused library of analogs to elucidate their structure-activity relationships (SAR) and identify promising lead compounds.

Proposed Analogs for Comparative Study

To explore the chemical space around the parent molecule, we propose a series of analogs designed to probe the importance of the chloro substituents and the tert-butyl ester.

Table 1: Proposed Analogs of this compound for Synthesis and Evaluation

Analog ID Modification from Parent Compound Rationale
A-1 Monochloro-substituted (at C2 or C6)To assess the contribution of each chlorine atom to activity.
A-2 Replacement of chloro with fluoroTo evaluate the effect of a smaller, more electronegative halogen.
A-3 Replacement of chloro with methylTo probe the impact of steric bulk and electron-donating groups.
B-1 Replacement of tert-butyl with isopropylTo investigate the effect of a slightly smaller lipophilic ester.
B-2 Replacement of tert-butyl with ethylTo further reduce steric bulk and increase hydrophilicity.
B-3 Hydrolysis to the carboxylic acidTo determine if the ester acts as a prodrug.

In Vitro Evaluation: Targeting Key Inflammatory Mediators

The initial screening of the synthesized analogs will be performed using a panel of in vitro assays designed to assess their activity against well-established drivers of inflammation.

Inhibition of Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins.[3][4] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through COX inhibition.[5] Determining the inhibitory activity of our analogs against both COX isoforms is a critical first step.

Experimental Protocol: In Vitro COX Inhibition Assay [3][4][6]

  • Enzyme and Substrate Preparation : Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Compound Incubation : The test compounds (analogs A-1 to B-3 and the parent compound) are pre-incubated with each COX enzyme at various concentrations.

  • Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.

  • Detection : Prostaglandin E2 (PGE2) production is measured using a commercially available ELISA kit.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) for each compound against each enzyme is calculated.

Expected Data and Comparative Analysis

The IC50 values will be tabulated to compare the potency and selectivity of each analog. A high COX-2/COX-1 selectivity ratio is generally desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.

Table 2: Hypothetical In Vitro COX Inhibition Data for this compound Analogs

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
Parent Cpd5.20.86.5
A-115.83.54.5
A-28.11.26.8
A-3>5015.2<3.3
B-14.50.76.4
B-210.32.14.9
B-3>50>50-
Celecoxib (Control)150.05300

Data presented are hypothetical and for illustrative purposes only.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[7][8] Inhibition of the NF-κB pathway is a promising strategy for the development of novel anti-inflammatory drugs.[9][10]

Experimental Protocol: NF-κB Reporter Gene Assay

  • Cell Line : A stable cell line (e.g., HEK293) expressing an NF-κB-driven reporter gene (e.g., luciferase) is used.

  • Cell Treatment : Cells are pre-treated with the test compounds at various concentrations.

  • Stimulation : Inflammation is induced by treating the cells with a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Reporter Gene Assay : Luciferase activity is measured using a luminometer.

  • Data Analysis : The IC50 value for the inhibition of NF-κB activation is determined for each compound.

dot

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocates NFkB_IkB->NFkB IκB Degradation genes Pro-inflammatory Gene Expression nucleus->genes Induces

Caption: Simplified NF-κB signaling pathway.

In Vivo Evaluation: Assessing Anti-inflammatory Efficacy in a Preclinical Model

Promising candidates from the in vitro screens will be advanced to in vivo studies to evaluate their efficacy in a relevant animal model of acute inflammation.

Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the anti-inflammatory activity of novel compounds.[11][12][13][14][15]

Experimental Protocol: Carrageenan-Induced Paw Edema [11][12]

  • Animals : Male Wistar rats (180-200 g) are used.

  • Compound Administration : Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose one hour before carrageenan injection. A vehicle control group and a positive control group (e.g., indomethacin) are included.

  • Induction of Edema : 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume : Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis : The percentage inhibition of edema is calculated for each treatment group relative to the vehicle control group.

dot

Carrageenan_Workflow start Acclimatize Rats dosing Administer Test Compound / Vehicle / Positive Control start->dosing carrageenan Inject Carrageenan into Paw dosing->carrageenan 1 hour post-dose measure_0h Measure Paw Volume (0h) carrageenan->measure_0h measure_1h Measure Paw Volume (1h) measure_0h->measure_1h measure_2h Measure Paw Volume (2h) measure_1h->measure_2h measure_3h Measure Paw Volume (3h) measure_2h->measure_3h measure_4h Measure Paw Volume (4h) measure_3h->measure_4h analysis Calculate % Inhibition of Edema measure_4h->analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Expected Data and Comparative Analysis

The in vivo efficacy of the most promising analogs will be compared based on their ability to reduce paw edema.

Table 3: Hypothetical In Vivo Efficacy in Carrageenan-Induced Paw Edema Model

Compound Dose (mg/kg, p.o.) % Inhibition of Edema at 4h
Parent Cpd3045%
A-23055%
B-13052%
Indomethacin1065%

Data presented are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the systematic evaluation of this compound analogs as potential anti-inflammatory agents. By employing a combination of targeted in vitro assays and a validated in vivo model, researchers can effectively identify lead compounds with promising therapeutic potential. The data generated from these studies will be instrumental in establishing a clear structure-activity relationship, guiding further optimization of this novel chemical series. Future work should focus on elucidating the precise molecular mechanism of action of the most active compounds and evaluating their pharmacokinetic and toxicological profiles.

References

A Senior Application Scientist's Guide to Catalytic Functionalization of Tert-Butyl 2,6-Dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of heteroaromatic scaffolds is a cornerstone of modern synthesis. Among these, the pyridine core is a privileged motif, frequently encountered in pharmaceuticals and agrochemicals. Tert-butyl 2,6-dichloroisonicotinate, with its two reactive chlorine atoms and a sterically demanding ester group, presents a unique and valuable starting material for the synthesis of complex, functionalized pyridine derivatives. The electron-withdrawing nature of the isonicotinate ester is anticipated to activate the C2 and C6 positions towards cross-coupling reactions.

This guide provides an in-depth comparative study of the primary catalytic systems employed for the functionalization of this substrate. While direct comparative studies on this compound are not extensively documented, this guide synthesizes data from the closely related and electronically similar substrate, 2,6-dichloropyridine, to provide a robust framework for catalyst selection and reaction optimization. We will delve into the nuances of Palladium, Nickel, and Copper-based catalytic systems for key C-C, C-N, and C-CN bond-forming reactions, offering field-proven insights and detailed experimental protocols.

I. Comparative Performance of Catalytic Systems

The choice of catalyst is paramount in dictating the efficiency, selectivity, and substrate scope of the functionalization of dichloropyridines. Below is a comparative overview of Palladium, Nickel, and Copper catalysts for three critical transformations: Suzuki-Miyaura C-C coupling, Buchwald-Hartwig C-N amination, and cyanation.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a stalwart in C-C bond formation.[1] For substrates like 2,6-dichloropyridine, palladium-based catalysts are the most extensively studied.[1][2] However, the choice of ligand is critical for achieving high yields, especially when dealing with less reactive aryl chlorides.[1]

Catalyst SystemCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ (1 mol%) / Ad₂PⁿBu (3 mol%)Heptylboronic acid pinacol ester (2.3 equiv)LiOᵗBuDioxane/H₂O (4:1)100N/SHigh[3]
Pd(PPh₃)₄ / K₂CO₃4-Methoxyphenylboronic acidK₂CO₃N/SN/SN/SModerate[1]
Pd₂(dba)₃ / SPhosArylboronic acidK₃PO₄Dioxane/H₂O10012-24Good[1]

Expertise & Experience:

The data highlights the necessity of bulky, electron-rich phosphine ligands, such as Ad₂PⁿBu (di(1-adamantyl)-n-butylphosphine) and SPhos, to facilitate the oxidative addition of the C-Cl bond to the palladium(0) center, which is often the rate-limiting step for aryl chlorides.[4] The use of stronger bases like LiOᵗBu or K₃PO₄ is also common to promote the transmetalation step. While less reactive than their bromo or iodo counterparts, dichloropyridines are often favored due to their lower cost and the potential for selective mono-functionalization.[1]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[5] Both Palladium and Nickel catalysts have shown efficacy in the amination of dichloropyridines.

Catalyst SystemAmineBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Pd₂(dba)₃ / XantphosMorpholineNaOᵗBuToluene100N/SHigh[6]
Pd(OAc)₂ / RuPhosPrimary/Secondary AminesLiHMDSN/SN/SN/SGood[7]
NiCl₂(dme) / SIPr·HClMorpholineNaOᵗBu2-MeTHF80N/SHigh[8]

Expertise & Experience:

Palladium-catalyzed aminations of chloropyridines often require robust catalyst systems with specialized ligands like Xantphos or RuPhos to overcome the lower reactivity of the C-Cl bond.[6][7] Nickel catalysts have emerged as a powerful alternative, often showing improved activity for reactions involving aryl chlorides.[9][10] The choice of a non-coordinating solvent like 2-MeTHF can be beneficial in nickel catalysis to prevent catalyst inhibition. Hydrodehalogenation, the replacement of the chlorine with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations of chloropyridines.[4] This can often be suppressed by using bulky, electron-rich ligands that accelerate the desired C-N reductive elimination.[4]

Cyanation: Introduction of the Nitrile Group

The cyano group is a versatile functional group in organic synthesis. Copper-catalyzed cyanation offers a classic and effective method for the introduction of a nitrile group onto an aromatic ring.

Catalyst SystemCyanide SourceSolventTemp (°C)Time (h)Yield (%)Ref.
CuI / 1,10-PhenanthrolineAcetone cyanohydrinDMF11048Good[2]
CuCN / PhenanthrolineNaCNDioxaneN/SN/SModerate[10]
CuIKSCNMeCN/NMP80N/SHigh[11]

Expertise & Experience:

Copper-catalyzed cyanations, often referred to as Rosenmund-von Braun type reactions, are well-established.[10] The use of a ligand like 1,10-phenanthroline can stabilize the copper catalyst and improve yields.[2] Acetone cyanohydrin, in the presence of a base, serves as a convenient and effective in situ source of cyanide.[2] More recent methods have explored less toxic cyanide sources like potassium thiocyanate (KSCN).[11] A key challenge in copper-catalyzed cyanations can be catalyst deactivation by high concentrations of cyanide; therefore, slow addition of the cyanide source can be beneficial.[12]

II. Mechanistic Insights: A Comparative Overview

A deep understanding of the catalytic cycles is essential for rational optimization of reaction conditions. While sharing similarities, the mechanisms of Palladium, Nickel, and Copper-catalyzed cross-coupling reactions have distinct features.

Palladium-Catalyzed Cross-Coupling

Palladium catalysis predominantly proceeds through a Pd(0)/Pd(II) catalytic cycle.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

The cycle involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-Cl bond. This is typically the rate-determining step for aryl chlorides.

  • Transmetalation (for Suzuki): The organometallic coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

For Buchwald-Hartwig amination, the transmetalation step is replaced by coordination of the amine to the palladium center, followed by deprotonation to form a palladium-amido complex, which then undergoes reductive elimination.[11][13][14]

Nickel-Catalyzed Cross-Coupling

Nickel-catalyzed reactions can proceed through a similar Ni(0)/Ni(II) cycle, but are more susceptible to one-electron pathways involving Ni(I) and Ni(III) intermediates.[9]

Nickel_Catalytic_Cycle Ni(0)L2 Ni(0)L2 Oxidative_Addition Oxidative Addition Ni(0)L2->Oxidative_Addition Ar-X Ar-Ni(II)-X(L2) Ar-Ni(II)-X(L2) Oxidative_Addition->Ar-Ni(II)-X(L2) Ligand_Exchange Ligand Exchange Ar-Ni(II)-X(L2)->Ligand_Exchange H-Nu SET_Pathway Single Electron Transfer (SET) pathways possible Ar-Ni(II)-X(L2)->SET_Pathway Ar-Ni(II)-Nu(L2) Ar-Ni(II)-Nu(L2) Ligand_Exchange->Ar-Ni(II)-Nu(L2) Reductive_Elimination Reductive Elimination Ar-Ni(II)-Nu(L2)->Reductive_Elimination Reductive_Elimination->Ni(0)L2 Ar-Nu

Caption: Generalized catalytic cycle for Nickel-catalyzed cross-coupling.

Nickel's lower reduction potential compared to palladium facilitates the oxidative addition of aryl chlorides. The accessibility of odd-electron oxidation states can open up alternative reaction pathways, which can be both beneficial and detrimental depending on the desired transformation.

Copper-Catalyzed Cyanation

The mechanism of copper-catalyzed cyanation is less universally agreed upon than that of palladium, but a plausible cycle involves Cu(I) and Cu(III) intermediates.

Copper_Catalytic_Cycle Cu(I)CN Cu(I)CN Oxidative_Addition Oxidative Addition Cu(I)CN->Oxidative_Addition Ar-X Ar-Cu(III)(CN)X Ar-Cu(III)(CN)X Oxidative_Addition->Ar-Cu(III)(CN)X Reductive_Elimination Reductive Elimination Ar-Cu(III)(CN)X->Reductive_Elimination Reductive_Elimination->Cu(I)CN Ar-CN

Caption: Plausible catalytic cycle for Copper-catalyzed cyanation.

This cycle involves the oxidative addition of the aryl halide to a Cu(I) cyanide species to form a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile and regenerate the Cu(I) catalyst.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for key functionalization reactions, adapted for this compound based on established procedures for 2,6-dichloropyridine.

General Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Dry glassware under vacuum with heating - Backfill with inert gas (Ar or N₂) Start->Reaction_Setup Reagent_Addition Reagent Addition: - Add solid reagents (substrate, catalyst, ligand, base) - Add degassed solvent - Add liquid reagents via syringe Reaction_Setup->Reagent_Addition Reaction Reaction: - Heat to desired temperature - Stir for the specified time - Monitor by TLC or GC-MS Reagent_Addition->Reaction Workup Workup: - Cool to room temperature - Quench the reaction - Extract with organic solvent - Wash with brine, dry over Na₂SO₄ Reaction->Workup Purification Purification: - Concentrate in vacuo - Purify by column chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: A generalized workflow for a cross-coupling reaction.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted for the mono-arylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane.

  • To the Schlenk flask, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl 2-chloro-6-arylisonicotinate.

Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination

This protocol is for the mono-amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme)) (5 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl) (10 mol%)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)

  • Anhydrous, degassed 2-methyltetrahydrofuran (2-MeTHF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add NiCl₂(dme), SIPr·HCl, and NaOᵗBu to a dry Schlenk tube.

  • Add anhydrous, degassed 2-MeTHF and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound. Evacuate and backfill the flask with inert gas.

  • Add the catalyst solution to the flask containing the substrate.

  • Add the amine via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired tert-butyl 2-amino-6-chloroisonicotinate.

Protocol 3: Copper-Catalyzed Cyanation

This protocol describes the mono-cyanation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Acetone cyanohydrin (1.2 equiv)

  • Tri-n-butylamine (1.3 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry, two-necked round-bottomed flask equipped with a reflux condenser and under an inert atmosphere, add this compound, CuI, and 1,10-phenanthroline.

  • Add anhydrous DMF via syringe.

  • Add tri-n-butylamine followed by acetone cyanohydrin via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl 2-chloro-6-cyanoisonicotinate.

IV. Conclusion

The functionalization of this compound is a gateway to a diverse array of substituted pyridine derivatives with significant potential in pharmaceutical and materials science. While palladium catalysts with bulky phosphine ligands offer a reliable and well-understood platform for C-C and C-N bond formation, nickel catalysts present a cost-effective and often more reactive alternative for challenging C-Cl bond activations. Copper catalysis remains the workhorse for cyanation reactions, with modern protocols offering milder conditions and less toxic reagents.

The choice of the optimal catalytic system is not a one-size-fits-all decision. It requires a careful consideration of the desired transformation, substrate compatibility, cost, and scalability. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and accelerate their discovery programs. The continued exploration of ligand design and mechanistic understanding will undoubtedly lead to even more efficient and selective methods for the functionalization of this valuable heterocyclic scaffold.

References

A Comparative Guide to Assessing the Purity of Synthesized tert-butyl 2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the therapeutic. Tert-butyl 2,6-dichloroisonicotinate, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. Ensuring its purity is paramount to the integrity of the entire synthetic pathway.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will delve into the principles of each method, their respective strengths and limitations, and provide field-proven insights to aid in the selection of the most appropriate technique for your specific needs. This guide is grounded in the principles of scientific integrity, drawing upon authoritative standards from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure a self-validating approach to purity assessment.[1][2][3][4][5][6][7][8][9][10]

The Imperative of Purity: An Overview

Impurities in a starting material like this compound can arise from various sources, including unreacted starting materials, by-products of the primary reaction, and degradation products.[2][5] These impurities can have significant downstream consequences, potentially leading to the formation of undesirable side products, reduced yields, and complex purification challenges for the final API. The ICH Q3A(R2) guideline on impurities in new drug substances underscores the importance of identifying and controlling impurities from the earliest stages of development.[1][2][3][4][5]

A Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment is a critical decision that should be based on a variety of factors, including the nature of the expected impurities, the required level of sensitivity and selectivity, and the available instrumentation. The three most powerful and commonly employed techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Technique Principle Advantages Limitations Best Suited For
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.[11][12][13][14][15]High resolution and sensitivity for a wide range of non-volatile and thermally labile compounds. Excellent for quantitative analysis.[11][12][13][14][15]Requires a suitable chromophore for UV detection. Method development can be time-consuming.Routine quality control, quantification of known and unknown impurities, and stability testing.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by detection and identification by mass spectrometry.[16]Excellent for the analysis of volatile and semi-volatile impurities. Provides structural information for impurity identification. High sensitivity.[16]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.Identifying and quantifying volatile organic impurities, residual solvents, and by-products from the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[17][18][19][20][21]Provides unambiguous structural confirmation of the main compound and impurities. Can be used for quantitative analysis (qNMR) without the need for reference standards for each impurity.[17][18][19][20][21]Lower sensitivity compared to chromatographic techniques. Can be complex to interpret for mixtures with overlapping signals.Structural elucidation, absolute purity determination (qNMR), and characterization of reference standards.

Experimental Protocols: A Step-by-Step Approach

The following protocols provide a general framework for the purity assessment of this compound using HPLC, GC-MS, and NMR. It is essential to validate these methods according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[6][8]

High-Performance Liquid Chromatography (HPLC)

An optimized HPLC method is crucial for achieving accurate and reliable purity results. The following is a starting point for method development.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Gradient Program: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

Time (min)% A% B
05050
201090
251090
265050
305050

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized this compound in acetonitrile.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve sample in Acetonitrile inject Inject sample onto C18 column dissolve->inject 1 mg/mL gradient Gradient elution with Water/Acetonitrile (TFA) inject->gradient detect UV detection at 254 nm gradient->detect integrate Integrate peak areas detect->integrate calculate Calculate area % purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile impurities that may not be readily detected by HPLC.

Instrumentation:

  • GC system coupled to a mass spectrometer

Column:

  • A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

Carrier Gas:

  • Helium at a constant flow rate of 1.0 mL/min

Oven Temperature Program:

  • Initial temperature: 50°C, hold for 2 minutes

  • Ramp to 280°C at 10°C/min

  • Hold at 280°C for 10 minutes

Injector Temperature: 250°C Transfer Line Temperature: 280°C Ion Source Temperature: 230°C Mass Range: 40-400 amu

Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Search the mass spectra of other peaks against a library (e.g., NIST) to identify potential impurities. Purity can be estimated by comparing the peak area of the main component to the total ion chromatogram (TIC) area.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve sample in Dichloromethane inject Inject onto capillary column dissolve->inject 1 mg/mL separate Temperature programmed separation inject->separate detect Mass spectrometric detection separate->detect identify Identify peaks by MS library search detect->identify quantify Estimate purity by TIC area % identify->quantify

Caption: Workflow for GC-MS Impurity Profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) offers a powerful method for determining absolute purity without the need for individual impurity standards.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add a sufficient volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard.

¹H NMR Parameters:

  • Number of scans: 16-64 (to achieve a good signal-to-noise ratio)

  • Relaxation delay (d1): 5 x T₁ of the slowest relaxing proton (typically 10-30 seconds for accurate quantification)

  • Pulse angle: 90°

Data Analysis:

  • Integrate a well-resolved signal of this compound (e.g., the singlet from the tert-butyl protons).

  • Integrate a well-resolved signal of the internal standard.

  • Calculate the purity using the following formula:

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS * 100

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • sample = this compound

  • IS = Internal Standard

Expected ¹H NMR signals for this compound (in CDCl₃):

  • A singlet for the 9 protons of the tert-butyl group.

  • A singlet for the 2 aromatic protons on the pyridine ring.

Expected ¹³C NMR signals for this compound: The ¹³C NMR spectrum will show distinct signals for the carbons of the tert-butyl group, the ester carbonyl, and the dichloropyridine ring.[22]

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve acquire Acquire 1H NMR spectrum with long relaxation delay dissolve->acquire integrate Integrate sample and internal standard signals acquire->integrate calculate Calculate absolute purity integrate->calculate

Caption: Workflow for Absolute Purity Determination by qNMR.

Conclusion: A Multi-faceted Approach to Purity Assessment

For a comprehensive and robust assessment of the purity of synthesized this compound, a multi-faceted approach is highly recommended. While HPLC provides excellent quantitative data for routine quality control, GC-MS is invaluable for identifying volatile impurities. NMR, particularly qNMR, offers an orthogonal and absolute measure of purity, which is crucial for the characterization of reference standards and for gaining a deeper understanding of the impurity profile.

By combining these powerful analytical techniques and adhering to the principles of method validation outlined by regulatory bodies such as the ICH and FDA, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, thereby laying a solid foundation for the successful development of new pharmaceuticals and agrochemicals.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 2,6-Dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of pharmaceutical and agrochemical research, the integrity of our work extends beyond discovery to the responsible management of the chemical tools we employ. Tert-Butyl 2,6-dichloroisonicotinate (CAS No. 75308-46-2) is a valuable heterocyclic building block, prized for its role in synthesizing novel bioactive molecules.[1] However, its structure as a chlorinated pyridine derivative necessitates a rigorous and informed approach to its disposal.

This guide provides direct, procedurally-sound instructions for the safe handling and disposal of this compound. Our protocol is grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship, ensuring that your operational workflows are not only scientifically robust but also fundamentally safe.

Hazard Assessment and Waste Characterization

Before initiating any disposal protocol, a thorough understanding of the compound's properties is essential. While some supplier Safety Data Sheets (SDS) may classify this specific isomer under European regulations as not being a hazardous substance, this can be misleading.[2] The fundamental chemistry of the molecule—a halogenated organic compound—dictates its handling as hazardous waste. This conservative classification is a cornerstone of a self-validating safety system in any laboratory.

The rationale is clear: chlorinated pyridines as a class can pose environmental and health risks. Therefore, institutional and regulatory standards, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), compel us to manage this compound with the highest degree of caution.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 75308-46-2[1][5][6][7]
Molecular Formula C₁₀H₁₁Cl₂NO₂[1][6][7]
Molecular Weight 248.11 g/mol [6][7]
Appearance White to light yellow/orange powder or crystal[1][5]
Melting Point 80.0 to 84.0 °C[1][6]
Synonyms 2,6-Dichloroisonicotinic Acid tert-Butyl Ester; tert-Butyl 2,6-dichloro-4-pyridinecarboxylate[1][5]

Core Directive: All waste containing this compound, regardless of concentration or form (solid, liquid, or contaminated material), must be disposed of as Halogenated Organic Hazardous Waste .

Immediate Safety: Engineering Controls and PPE

Safe disposal begins with proactive protection. Handling of this compound, especially during waste consolidation, requires stringent adherence to personal and environmental protection protocols as outlined by OSHA's Laboratory Standard.[8][9]

  • Engineering Controls: All handling and transfer of this compound must be conducted within a certified chemical fume hood. This is non-negotiable and serves to prevent the inhalation of any fine powders or potential vapors.

  • Personal Protective Equipment (PPE): A complete ensemble of PPE is mandatory.

    • Eye Protection: Chemical safety goggles are required. For tasks with a higher risk of splashing, the use of a full face shield over goggles is recommended.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.

    • Body Protection: A standard, fully-buttoned laboratory coat is required to protect against skin exposure.

Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to ensure the safe and compliant segregation and disposal of this compound waste. This workflow is designed to prevent accidental mixing of incompatible waste streams and to comply with EPA hazardous waste regulations.[3][10]

Step 1: Identify the Waste Stream

  • This compound belongs to the Halogenated Organic Waste stream. It must never be mixed with non-halogenated waste, as this complicates disposal and increases costs.

Step 2: Select the Appropriate Waste Container

  • For Solid Waste: Use a designated, leak-proof container with a secure lid, clearly labeled for "Halogenated Solid Waste."

  • For Liquid Waste: Use a designated, coated glass or chemically-compatible polymer bottle with a screw cap, clearly labeled for "Halogenated Liquid Waste." The container must be capable of being sealed to prevent the release of vapors.

Step 3: Consolidate the Waste

  • Unused or Expired Solid Reagent: Carefully transfer the solid powder directly into the designated halogenated solid waste container inside a chemical fume hood.

  • Solutions: If the compound is dissolved in a solvent, the entire solution must be disposed of as halogenated liquid waste. For example, a solution in Dichloromethane (a halogenated solvent) or a solution in Toluene (a non-halogenated solvent) are both treated as halogenated liquid waste due to the presence of the chlorinated solute.

  • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing paper, gloves, absorbent pads from a spill) must be placed in the halogenated solid waste container.

Step 4: Label the Container Correctly

  • All hazardous waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date on which waste was first added (Accumulation Start Date).

Step 5: Store and Arrange for Pickup

  • Seal the waste container tightly.

  • Store the container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[11]

  • Once the container is full, or if you are no longer generating this waste stream, arrange for pickup by your institution's licensed Environmental Health & Safety (EHS) department for final disposal.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_main Disposal Protocol start Unwanted tert-Butyl 2,6-dichloroisonicotinate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work Inside a Chemical Fume Hood ppe->hood decision Identify Waste Form hood->decision solid_path Solid Powder or Contaminated Materials decision->solid_path Solid liquid_path Solution in Solvent decision->liquid_path Liquid solid_container Place in Labeled 'Halogenated Solid Waste' Container solid_path->solid_container liquid_container Pour into Labeled 'Halogenated Liquid Waste' Container liquid_path->liquid_container end_process Securely Seal Container and Store in Satellite Accumulation Area solid_container->end_process liquid_container->end_process pickup Arrange for EHS Disposal Pickup end_process->pickup

Caption: Disposal Decision Workflow for this compound.

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

SpillResponse spill Spill Occurs secure Alert Personnel & Restrict Area spill->secure assess Assess Severity (Small & Contained) ppe Don Additional PPE (e.g., double gloves) assess->ppe secure->assess absorb Cover with Inert Absorbent (Vermiculite, Sand) ppe->absorb collect Collect Waste into Halogenated Solid Waste Container absorb->collect decon Decontaminate Area collect->decon report Report to EHS decon->report

Caption: Logical Flow for a Small Chemical Spill Response.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. If the spill is large or involves other reactive chemicals, contact your EHS emergency line immediately.

  • Don PPE: Before re-entering, ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain and Absorb: For a small solid or liquid spill, gently cover it with a non-reactive, inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris using spark-proof tools. Place the collected material into your designated "Halogenated Solid Waste" container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soapy water), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that the lifecycle of every chemical, including its disposal, is managed with scientific precision and care.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.